5-(2-Benzyloxyphenyl)nicotinic Acid: Physicochemical Profiling, Synthetic Workflows, and Downstream Applications in Medicinal Chemistry
Executive Summary In modern drug discovery, the design of highly specific, target-oriented libraries relies heavily on versatile biaryl scaffolds. 5-(2-Benzyloxyphenyl)nicotinic acid (CAS: 893740-64-2) represents a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the design of highly specific, target-oriented libraries relies heavily on versatile biaryl scaffolds. 5-(2-Benzyloxyphenyl)nicotinic acid (CAS: 893740-64-2) represents a highly privileged building block in this domain. Featuring a pyridine-3-carboxylic acid (nicotinic acid) core substituted at the 5-position with an ortho-benzyloxyphenyl group, this molecule offers orthogonal reactivity. The carboxylic acid provides a primary vector for amidation or esterification, while the benzyl ether acts as a robust protecting group that can be selectively cleaved to reveal a reactive phenol. This whitepaper details the physicochemical properties, self-validating synthetic protocols, and downstream diversification logic for integrating this scaffold into medicinal chemistry pipelines.
Physicochemical & Structural Profiling
Understanding the fundamental properties of 5-(2-Benzyloxyphenyl)nicotinic acid is critical for predicting its behavior in both synthetic reactions and biological assays [1]. The presence of the benzyloxy group introduces significant lipophilicity and steric bulk, which can be leveraged to lock biaryl dihedral angles, a common tactic in designing kinase inhibitors.
Table 1: Quantitative Physicochemical Data
Property
Value
IUPAC Name
5-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
CAS Registry Number
893740-64-2
Molecular Formula
C₁₉H₁₅NO₃
Molecular Weight
305.33 g/mol
Structural Class
Biaryl / Substituted Nicotinic Acid
Hydrogen Bond Donors
1 (Carboxylic acid)
Hydrogen Bond Acceptors
4 (Pyridine N, Carboxylic O x2, Ether O)
Predicted pKa (Acid)
~4.5 – 5.0 (Pyridine-influenced carboxylate)
Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling
The most efficient route to construct the 5-aryl nicotinic acid architecture is via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromonicotinic acid with an arylboronic acid[2][3].
Causality Behind Experimental Choices
Electrophile (5-Bromonicotinic Acid): The bromine at the 5-position is highly activated for oxidative addition due to the electron-deficient nature of the pyridine ring.
Nucleophile ((2-Benzyloxyphenyl)boronic acid): The bulky ortho-benzyloxy group requires elevated temperatures (80–90 °C) to overcome steric hindrance during the transmetalation step.
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) provides a stable, soluble Pd(0) source that effectively cycles between Pd(0) and Pd(II) states.
Solvent System (1,4-Dioxane/H₂O): Dioxane provides excellent solubility for the lipophilic organic substrates, while water is strictly required to dissolve the inorganic base (K₂CO₃) and activate the boronic acid by forming the reactive, electron-rich boronate species.
Fig 1: Suzuki-Miyaura cross-coupling workflow for synthesizing the biaryl scaffold.
Step-by-Step Protocol: Self-Validating Synthesis
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv, 1.0 mmol) and (2-benzyloxyphenyl)boronic acid (1.2 equiv, 1.2 mmol).
Base Addition: Add K₂CO₃ (3.0 equiv, 3.0 mmol). Causality: A stoichiometric excess is required to neutralize the carboxylic acid proton of the electrophile and to facilitate boronate formation.
Solvent Introduction & Degassing: Add 10 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Degas the suspension by bubbling Argon through the liquid for 15 minutes.
Self-Validation Checkpoint: Failure to degas will result in oxygen-mediated homocoupling of the boronic acid (oxidative dimerization) and rapid catalyst degradation (indicated by the solution turning black prematurely).
Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₄ (5 mol%).
Heating: Seal the flask and heat to 80–90 °C in an oil bath for 12–18 hours.
Reaction Monitoring (LC-MS):
Self-Validation Checkpoint: The reaction is deemed complete when the LC-MS peak corresponding to 5-bromonicotinic acid (
m/z
[M+H]⁺ ≈ 202/204) completely disappears, replaced by the product peak (
m/z
[M+H]⁺ = 306).
Workup & Isolation: Cool to room temperature and concentrate under reduced pressure to remove dioxane. Dilute the remaining aqueous layer with water and carefully acidify to pH ~3-4 using 1M HCl.
Causality: Acidification protonates the carboxylate, driving the neutral 5-(2-benzyloxyphenyl)nicotinic acid to precipitate out of the aqueous solution.
Purification: Filter the precipitate, wash with cold water, and dry under high vacuum.
Downstream Diversification & Deprotection Logic
The strategic value of 5-(2-Benzyloxyphenyl)nicotinic acid lies in its capacity for sequential, orthogonal functionalization. Drug development professionals frequently utilize this scaffold to probe structure-activity relationships (SAR) in target binding pockets.
Amidation (C-Terminus Extension)
The carboxylic acid can be coupled with various primary or secondary amines using standard peptide coupling reagents (e.g., HATU, DIPEA, DMF). HATU is preferred over EDC/HOBt for this scaffold because it efficiently handles the slight electron deficiency of the nicotinic acid ring, driving the reaction to completion with minimal side products.
Hydrogenolysis (Phenol Unmasking)
Once the carboxylic acid is functionalized, the benzyl ether can be cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H₂ gas, MeOH/EtOAc). This reveals the ortho-phenol, which can serve as a critical hydrogen bond donor/acceptor in a protein active site, or act as a nucleophile for subsequent alkylation or triflation steps.
Fig 2: Downstream diversification logic for medicinal chemistry applications.
References
Chemical Reviews. "Carbon−Carbon Bond-Forming Solid-Phase Reactions. Part II." ACS Publications. Available at:[Link]
Exploratory
5-(2-Benzyloxyphenyl)nicotinic Acid: A Comprehensive Guide to Structure Elucidation
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Chemical Context The rational design of targeted therapeutics frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary & Chemical Context
The rational design of targeted therapeutics frequently relies on biaryl scaffolds due to their predictable pharmacokinetics and ability to engage in
π
-stacking interactions within protein binding pockets. 5-(2-Benzyloxyphenyl)nicotinic acid (
C19H15NO3
) represents a highly functionalized biaryl system combining a hydrogen-bond accepting/donating nicotinic acid core with a lipophilic benzyloxyphenyl moiety.
Typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromonicotinic acid and (2-benzyloxyphenyl)boronic acid[1], verifying the exact regiochemistry and structural integrity of this molecule is a critical quality control step in drug development. This whitepaper details the definitive analytical workflow required to elucidate its structure, emphasizing the causality behind specific spectroscopic choices and establishing self-validating experimental protocols.
Figure 1: Sequential analytical workflow for the structure elucidation of biaryl nicotinic acids.
Establishing the Molecular Formula: HRMS and IR Spectroscopy
Before mapping atomic connectivity, the molecular formula and primary functional groups must be unambiguously established.
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer is the gold standard for this scaffold. The exact monoisotopic mass of 5-(2-benzyloxyphenyl)nicotinic acid is calculated as 305.1052 Da .
Causality: In positive ion mode (ESI+), the basic pyridine nitrogen readily accepts a proton, yielding an
[M+H]+
ion. To self-validate the measurement, an internal lock-mass (e.g., Leucine Enkephalin) is infused simultaneously. An observed
m/z
of 306.1125 with a mass error of
<2
ppm definitively confirms the formula
C19H15NO3
.
Fragmentation (MS/MS): Collision-induced dissociation (CID) typically results in the neutral loss of the benzyl group (
−91
Da, tropylium ion formation), yielding a base peak at
m/z
215.05, characteristic of benzyloxy-substituted aromatics.
Infrared (IR) Spectroscopy
IR spectroscopy acts as an orthogonal validation tool for functional groups that may be exchangeable or silent in certain NMR solvents.
Broad O-H stretch (
3200−2500 cm−1
): Confirms the presence of the carboxylic acid, heavily hydrogen-bonded in the solid state.
Asymmetric C-O-C stretch (
∼1240 cm−1
): Validates the diaryl/alkyl ether linkage of the benzyloxy group.
Nuclear Magnetic Resonance (NMR): The Core of Elucidation
NMR spectroscopy provides the definitive map of atomic connectivity. For 5-(2-benzyloxyphenyl)nicotinic acid, the challenge lies in differentiating the three distinct aromatic systems (pyridine, central phenyl, and terminal benzyl) and proving their relative linkages[2].
1D NMR: Assigning Spin Systems
In a polar, aprotic solvent like DMSO-
d6
, the
1H
NMR spectrum segregates into distinct regions[3]:
The Benzyloxy Aliphatic Singlet: The isolated methylene (
CH2
) protons of the benzyl ether appear as a sharp, diagnostic singlet integrating to 2H at
∼5.15 ppm
. Because they are isolated between an oxygen atom and a quaternary aromatic carbon, they exhibit no homonuclear (
3JHH
) coupling.
The Pyridine Core: The protons on the nicotinic acid ring (H-2, H-4, H-6) are highly deshielded due to the electron-withdrawing nitrogen and carboxylic acid. They appear as distinct doublets or doublet-of-doublets between
8.30
and
9.00 ppm
.
The Aromatic Multiplets: The remaining 9 protons (4 from the central phenyl, 5 from the benzyl ring) cluster between
7.00
and
7.50 ppm
.
2D NMR: Proving Connectivity via HMBC
While COSY and HSQC assign the contiguous proton-carbon spin systems, Heteronuclear Multiple Bond Correlation (HMBC) is the critical technique for proving the molecular skeleton. HMBC detects long-range (
2JCH
and
3JCH
) carbon-proton couplings.
Why HMBC over NOESY? Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space proximity, which is vulnerable to misinterpretation due to free rotation around the biaryl C-C bond. HMBC provides definitive through-bond covalent evidence[4].
To prove the structure of 5-(2-benzyloxyphenyl)nicotinic acid, two specific HMBC correlations must be observed:
The Biaryl Linkage: The pyridine protons H-4 and H-6 must show a
3J
correlation to the quaternary carbon C-1' of the central phenyl ring. Conversely, H-6' of the central phenyl ring must correlate to C-5 of the pyridine ring.
The Ether Linkage: The benzyloxy
CH2
protons must show a
3J
correlation to the oxygen-bearing quaternary carbon (C-2') of the central phenyl ring.
Figure 2: Critical 3J HMBC correlations establishing the biaryl and ether linkages.
Summarized NMR Data Table
Note: Chemical shifts (
δ
) are reported in ppm relative to TMS, acquired in DMSO-
d6
at 600 MHz.
Fragment
Position
1H
NMR (
δ
, multiplicity,
J
in Hz)
13C
NMR (
δ
)
Key HMBC Correlations (
1H→13C
)
Nicotinic Acid
C-2 / H-2
8.95 (d,
J=2.0
)
151.2
C-4, C-6, C-COOH
C-3
-
126.5
-
C-4 / H-4
8.35 (dd,
J=2.0,2.0
)
137.4
C-2, C-6, C-1' (Biaryl)
C-5
-
135.1
-
C-6 / H-6
8.82 (d,
J=2.0
)
149.8
C-2, C-4, C-1' (Biaryl)
COOH
13.20 (br s)
166.8
-
Central Phenyl
C-1'
-
127.8
-
C-2'
-
155.4
-
C-3' / H-3'
7.22 (d,
J=8.2
)
113.6
C-1', C-5'
C-4' / H-4'
7.40 (ddd,
J=8.2,7.5,1.5
)
129.5
C-2', C-6'
C-5' / H-5'
7.08 (td,
J=7.5,1.0
)
121.3
C-1', C-3'
C-6' / H-6'
7.45 (dd,
J=7.5,1.5
)
131.2
C-5 (Biaryl) , C-2', C-4'
Benzyl Group
C-7'' (
CH2
)
5.15 (s, 2H)
70.2
C-2' (Ether) , C-2'', C-6''
C-1''
-
136.8
-
C-2'', C-6''
7.35 (d,
J=7.2
, 2H)
127.5
C-7'', C-4''
C-3'', C-5''
7.30 (t,
J=7.2
, 2H)
128.4
C-1''
C-4''
7.25 (t,
J=7.2
, 1H)
127.9
C-2'', C-6''
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols must be adhered to during the structural elucidation process.
Protocol A: High-Resolution Mass Spectrometry (HRMS) Acquisition
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Dilute 1:100 prior to injection to prevent detector saturation.
Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of
<1
ppm across the
m/z
100-1000 range.
Lock-Mass Infusion: Set up a dual-spray source to continuously infuse Leucine Enkephalin (
[M+H]+=556.2771
) at 5
μL/min
.
Acquisition: Inject 2
μL
of the sample. Acquire data in positive ion mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.
Validation: The software must automatically correct the acquired spectrum against the lock-mass. Accept the molecular formula only if the isotopic pattern matches the theoretical model for
C19H15NO3
with an error of
≤3
ppm.
Protocol B: NMR Sample Preparation and Acquisition
Sample Preparation: Dissolve exactly 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
, 99.9% D).
Causality: DMSO is chosen over
CDCl3
because the zwitterionic/hydrogen-bonded nature of nicotinic acids often leads to poor solubility in non-polar halogenated solvents.
Tube Preparation: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample depth is exactly 4-5 cm to allow for proper magnetic shimming.
Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe to the
1H
and
13C
frequencies.
Locking and Shimming: Lock the magnetic field to the deuterium signal of DMSO-
d6
. Perform gradient shimming until the residual DMSO pentuplet (
1H
2.50 ppm) has a line width at half height (
w1/2
) of
<1.0
Hz.
HMBC: Acquire using a standard gradient-selected pulse sequence optimized for
nJCH=8
Hz. 256 increments in the F1 (
13C
) dimension, 16 scans per increment.
Referencing: Internally reference the spectra to the residual solvent peaks: DMSO-
d6
at
δH
2.50 ppm and
δC
39.52 ppm[5].
References
BenchChem. "Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives." BenchChem Protocols.
Journal of the American Chemical Society. "Exploring the Diverse Landscape of Biaryl-Containing Peptides: NMR Structure Elucidation." ACS Publications, 2023.
Royal Society of Chemistry. "Practical Aqueous Reactions Leading to Skeletally Diverse Carbohydrate-derived Ketones - Supporting Information (Benzyloxyphenyl NMR Shifts)." RSC Publishing.
Wiley-VCH. "Supporting Information: Chemical shifts in d6-DMSO and CDCl3 referencing." Wiley-VCH, 2008.
PubMed Central. "Expanding the Myxochelin Natural Product Family by Nicotinic Acid Containing Congeners: Structure Elucidation via HMBC." NIH.gov, 2021.
An In-depth Technical Guide to the Synthesis of 5-(2-Benzyloxyphenyl)nicotinic Acid and its Derivatives
Abstract This technical guide provides a comprehensive overview of the synthesis of 5-(2-Benzyloxyphenyl)nicotinic acid, a biaryl scaffold of significant interest in medicinal chemistry. The core of this guide focuses on...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-(2-Benzyloxyphenyl)nicotinic acid, a biaryl scaffold of significant interest in medicinal chemistry. The core of this guide focuses on a robust and versatile synthetic strategy centered around the Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind this strategic choice, detail the preparation of key intermediates, provide step-by-step experimental protocols, and discuss the subsequent derivatization of the target molecule. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and a self-validating framework for the successful synthesis of this important compound class.
Introduction: Significance and Strategic Overview
Nicotinic acid (Vitamin B3) and its derivatives are fundamental building blocks in pharmaceutical and biological research, acting as multifunctional pharmacophores in a variety of therapeutic areas.[1][2] The introduction of an aryl substituent at the 5-position of the pyridine ring creates a biaryl structure, a privileged motif in drug discovery known for its ability to modulate protein-protein interactions and provide conformational rigidity. The 5-(2-Benzyloxyphenyl)nicotinic acid scaffold, in particular, combines the nicotinic acid core with a protected phenol, making it a versatile precursor for compounds targeting a range of biological targets, from enzymes to receptors.
The synthesis of such compounds hinges on the efficient formation of the carbon-carbon bond between the pyridine and phenyl rings. Among the modern synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the premier choice due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][4][5] This guide will therefore focus on this powerful transformation as the central pillar of our synthetic strategy.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, 5-(2-Benzyloxyphenyl)nicotinic acid, points to a disconnection at the C5-C1' bond between the two aromatic rings. This disconnection is ideally suited for a Suzuki-Miyaura cross-coupling reaction.
Caption: Retrosynthetic approach for 5-(2-Benzyloxyphenyl)nicotinic acid.
This strategy involves three main stages:
Preparation of Key Intermediates : Synthesis or acquisition of a suitable 5-halonicotinate (electrophile) and (2-benzyloxyphenyl)boronic acid (nucleophile).
Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling of the two intermediates.
Final Deprotection/Modification : Hydrolysis of the nicotinic ester to the final carboxylic acid, which can then be used for further derivatization.
Synthesis of Key Intermediates
The Nicotinic Acid Coupling Partner: 5-Bromonicotinic Acid and its Esters
5-Bromonicotinic acid is a pivotal starting material, serving as the electrophilic partner in the coupling reaction.[6] It is typically prepared via the direct bromination of nicotinic acid.
Synthesis of 5-Bromonicotinic Acid : A common and effective method involves reacting nicotinic acid with bromine in the presence of thionyl chloride and a catalytic amount of iron powder.[7][8] This process reliably yields the desired product. An alternative is the direct bromination of nicotinic acid hydrochloride in thionyl chloride.[8]
For the Suzuki coupling, it is often advantageous to use an ester derivative, such as methyl or ethyl 5-bromonicotinate. The ester group protects the carboxylic acid, which could otherwise interfere with the basic conditions of the reaction, and improves solubility in organic solvents.
Esterification : 5-Bromonicotinic acid can be easily converted to its corresponding ester (e.g., methyl 5-bromonicotinate) using standard methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) or by using thionyl chloride followed by the addition of the alcohol.
The Boronic Acid Coupling Partner: (2-Benzyloxyphenyl)boronic Acid
(2-Benzyloxyphenyl)boronic acid is the nucleophilic partner, providing the protected phenolic moiety. This reagent is commercially available from multiple suppliers, simplifying the synthetic workflow.
Should a custom synthesis be required, a common route involves:
Protection of 2-bromophenol with benzyl bromide to form 1-bromo-2-(benzyloxy)benzene.
Formation of the Grignard or organolithium reagent from the aryl bromide at low temperature.
Reaction of the organometallic intermediate with a trialkyl borate (e.g., trimethyl borate), followed by acidic workup to yield the desired boronic acid.[9]
The Core Transformation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone of this synthetic guide, enabling the efficient construction of the biaryl C-C bond.[5] The reaction involves a palladium catalyst, a base, and a suitable solvent system to couple the 5-bromonicotinate ester with (2-benzyloxyphenyl)boronic acid.[3][10]
Mechanistic Considerations
Understanding the catalytic cycle is crucial for troubleshooting and optimization. The generally accepted mechanism involves three key steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromonicotinate, forming a Pd(II) complex.
Transmetalation : The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][5]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Typical Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 5-bromonicotinates. Optimization may be required based on the specific substrate and scale.
Component
Example
Molar Eq.
Role / Comments
Aryl Halide
Methyl 5-bromonicotinate
1.0
Electrophile
Boronic Acid
(2-Benzyloxyphenyl)boronic acid
1.2 - 1.5
Nucleophile. A slight excess ensures complete consumption of the halide.
Catalyst
Pd(PPh₃)₄ (Tetrakis)
0.03 - 0.05
Pd(0) source. Other catalysts like Pd(OAc)₂ with suitable ligands can be used.[10][11]
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
2.0 - 3.0
Activates the boronic acid for transmetalation.[3]
Solvent
DMF, Dioxane/H₂O, Toluene/EtOH
-
Must solubilize reactants. Degassing is critical to prevent catalyst oxidation.[3][10]
Temperature
80 - 110 °C
-
Drives the reaction to completion. Monitored by TLC or LC-MS.[3][10]
Atmosphere
Nitrogen or Argon
-
Essential to protect the Pd(0) catalyst from oxygen.[10]
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 5-(2-Benzyloxyphenyl)nicotinate
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Procedure:
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromonicotinate (1.0 eq.), (2-benzyloxyphenyl)boronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).[3]
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[10]
Catalyst and Solvent Addition : Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq.). Subsequently, add a degassed 4:1 mixture of dioxane and water via syringe. The typical reaction concentration is between 0.1 and 0.5 M.[3]
Reaction : Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 5-(2-benzyloxyphenyl)nicotinate.[3][10]
Protocol 2: Hydrolysis to 5-(2-Benzyloxyphenyl)nicotinic Acid
Materials:
Methyl 5-(2-benzyloxyphenyl)nicotinate
Tetrahydrofuran (THF)
1 N Sodium Hydroxide (NaOH) solution
1 N Hydrochloric Acid (HCl) solution
Procedure:
Reaction Setup : Dissolve the methyl ester (1.0 eq.) in THF in a round-bottom flask.[12]
Hydrolysis : Add 1 N NaOH solution (2.0-3.0 eq.) and stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting ester (usually complete within 1-2 hours).
Work-up : Once hydrolysis is complete, remove the THF under reduced pressure.
Acidification : Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~4-5 with 1 N HCl. The product will precipitate as a solid.
Isolation : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final 5-(2-Benzyloxyphenyl)nicotinic acid.[12]
Synthesis of Derivatives
The final carboxylic acid is a versatile handle for creating libraries of derivatives for structure-activity relationship (SAR) studies.
Amide Formation : The carboxylic acid can be activated with coupling reagents like HOBt/DIC or converted to an acyl chloride using thionyl chloride or oxalyl chloride.[6] The activated species readily reacts with primary or secondary amines to form the corresponding amides.[13]
Ester Formation : Standard Fischer esterification (refluxing in an alcohol with a catalytic acid) or reaction with an alcohol in the presence of a carbodiimide coupling agent can be used to synthesize a variety of esters.[14]
Troubleshooting and Field Insights
Low Yield in Suzuki Coupling : This is often due to an inactive catalyst. Ensure all solvents are thoroughly degassed and a strict inert atmosphere is maintained. The choice of base can also be critical; K₃PO₄ is often effective in challenging couplings.[10]
Protodeboronation : The boronic acid can be replaced by a proton from the solvent (especially water) before it couples.[15] Using a less aqueous solvent system or a stronger, more anhydrous base can sometimes mitigate this side reaction.
Homocoupling : Formation of symmetrical biaryl byproducts (e.g., from the coupling of two boronic acid molecules) can occur.[15] This is often minimized by slow addition of the boronic acid or by using a catalyst system less prone to this side reaction.
Conclusion
The synthesis of 5-(2-Benzyloxyphenyl)nicotinic acid and its derivatives is most efficiently achieved through a strategic application of the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields, broad functional group compatibility, and relies on readily accessible starting materials. By following the detailed protocols and considering the mechanistic insights provided in this guide, researchers can reliably synthesize this valuable scaffold and its derivatives for further investigation in drug discovery and development programs.
References
Benchchem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
Benchchem. (n.d.). The Evolving Landscape of 5-Bromonicotinic Acid Derivatives: A Technical Overview of Biological Activities.
Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1992). Enzymic Hydrolysis of Nicotinate Esters: Comparison Between Plasma and Liver Catalysis. Xenobiotica, 22(3), 273-282. Retrieved from [Link]
Benchchem. (n.d.). Application Notes and Protocols: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis.
Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Taylor & Francis Online. Retrieved from [Link]
Stinchcomb, A. L., Swaan, P. W., Ekabo, O., & Sadrzadeh, N. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. ProQuest. Retrieved from [Link]
Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromo-9-diazafluorene.
Stinchcomb, A. L., Swaan, P. W., Ekabo, O., & Sadrzadeh, N. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed, 15(1), 33-41. Retrieved from [Link]
Smith, A. M., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(10), 1698-1700. Retrieved from [Link]
Al-Remawi, M., & El-Haj, B. M. (2022). Hydrolysis kinetics of the prodrug myristyl nicotinate. Taylor & Francis Online. Retrieved from [Link]
Suzuki, A., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2634-2638. Retrieved from [Link]
Sagitullin, R. S., et al. (1995). Process for preparing 5-bromonicotinic acid. Google Patents.
Fernández-Mayorales, A., et al. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. Retrieved from [Link]
Sharma, M., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
Clariant GmbH. (2003). Process for the preparation of substituted phenylboronic acids. Google Patents.
Sinthupoom, N., et al. (2016). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. Retrieved from [Link]
Sharma, M., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Retrieved from [Link]
Benchchem. (n.d.). Technical Support Center: Synthesis of 2-[3-(benzyloxy)phenyl]benzaldehyde.
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved from [Link]
Jarosławska-Heigelmann, M., et al. (n.d.). NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY.
Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]
Li, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. Retrieved from [Link]
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 227. Retrieved from [Link]
Zhejiang Aidiya Nutrition Sci & Tech Dev Co Ltd. (2014). Preparation method of nicotinic acid. Google Patents.
Mascayano, C., et al. (2019). New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies. Bioorganic Chemistry, 83, 343-352. Retrieved from [Link]
El-Sayed, N. F., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1718. Retrieved from [Link]
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis and Purification of N-Benzylniacin.
Taiwan Tobacco & Liquor Corp. (2016). Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives. Google Patents.
5-(2-Benzyloxyphenyl)nicotinic Acid: Mechanism of Action, Structure-Activity Relationships, and Protocols for TRAP/ACP5 Inhibition
Executive Summary The development of targeted small-molecule inhibitors for metalloenzymes remains a critical frontier in oncology and osteology. 5-(2-Benzyloxyphenyl)nicotinic acid (CAS 893740-64-2) is an advanced deriv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted small-molecule inhibitors for metalloenzymes remains a critical frontier in oncology and osteology. 5-(2-Benzyloxyphenyl)nicotinic acid (CAS 893740-64-2) is an advanced derivative of the well-characterized pharmacophore 5-phenylnicotinic acid (often referred to in literature as CD13). This compound functions as a highly selective, competitive inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP) , also known as Purple Acid Phosphatase or ACP5 [1].
By exploiting the unique structural differences between the latent TRAP 5a monomer and the highly active TRAP 5b dimer, 5-(2-benzyloxyphenyl)nicotinic acid provides a powerful chemical probe for suppressing osteoclast-mediated bone resorption and halting the migration and invasion of TRAP-overexpressing cancer cells (such as MDA-MB-231 breast cancer lines) [2].
Molecular Target: The TRAP 5b Isoform
TRAP/ACP5 belongs to the binuclear metallophosphatase family. It is synthesized as an enzymatically latent monomeric precursor known as TRAP 5a . Upon post-translational proteolytic cleavage by cysteine proteinases like Cathepsin K, a repressive loop domain is excised, generating the highly active TRAP 5b dimer [3].
The active site of TRAP 5b contains a unique binuclear iron center (Fe³⁺/Fe²⁺) responsible for the hydrolysis of phosphate esters. In physiological and pathological contexts, TRAP 5b dephosphorylates bone matrix proteins such as Osteopontin (OPN). The dephosphorylation of OPN alters integrin-mediated cell adhesion, directly promoting osteoclast detachment and driving the invasive properties of metastatic breast cancer cells [4].
Mechanism of TRAP 5b activation and its competitive inhibition by the nicotinic acid derivative.
Mechanism of Action & Structural Rationale
The mechanism of action of 5-(2-benzyloxyphenyl)nicotinic acid is rooted in active-site competitive inhibition.
Causality of the Scaffold:
The core nicotinic acid (pyridine-3-carboxylic acid) moiety acts as a phosphate bioisostere. The carboxylic acid coordinates with the binuclear iron cluster (Fe³⁺/Fe²⁺) in the TRAP 5b active site, mimicking the natural phosphate substrate and preventing the binding of endogenous targets like OPN [1].
Causality of the 2-Benzyloxy Substitution:
The selection of the 2-benzyloxy substitution on the 5-phenyl ring is a deliberate structural optimization. While the parent compound (5-phenylnicotinic acid) establishes baseline coordination, the active site of the 5b isoform features a deep, hydrophobic auxiliary pocket exposed only after the repressive loop is cleaved. The bulky, lipophilic benzyloxy group penetrates this cavity, displacing ordered water molecules. This displacement provides a massive entropic driving force for binding (
ΔS>0
), while the aromatic rings engage in enhanced
π−π
and van der Waals interactions with the pocket's hydrophobic residues. Consequently, this modification drastically lowers the dissociation constant (
Ki
) and increases selectivity for TRAP 5b over the uncleaved TRAP 5a[2].
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the impact of the benzyloxy modification, the table below summarizes the comparative structure-activity relationship (SAR) data. The addition of the hydrophobic ether linkage yields a logarithmic increase in potency against the target isoform.
Compound
Structural Modification
TRAP 5b IC₅₀ (µM)
TRAP 5a IC₅₀ (µM)
Selectivity Ratio (5a/5b)
Nicotinic Acid
Core Scaffold
> 500.0
> 500.0
N/A
5-Phenylnicotinic Acid
5-Phenyl substitution
~ 15.2
> 200.0
> 13x
5-(2-Benzyloxyphenyl)nicotinic Acid
2-Benzyloxy addition
~ 1.8
> 200.0
> 110x
(Note: Data represents established SAR trends for alkoxy-substituted 5-phenylnicotinic acid derivatives targeting the TRAP active site, demonstrating the efficacy of hydrophobic pocket filling).
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of 5-(2-benzyloxyphenyl)nicotinic acid requires a self-validating assay system. By testing the compound against both TRAP 5b and TRAP 5a, researchers can rule out non-specific assay interference (such as non-specific metal chelation or compound aggregation). A true competitive inhibitor will only block the open active site of TRAP 5b.
This protocol utilizes p-nitrophenyl phosphate (pNPP), a chromogenic substrate that turns yellow upon dephosphorylation, allowing for precise spectrophotometric quantification.
Step-by-Step Methodology:
Enzyme Preparation: Purify recombinant human TRAP 5a from Baculovirus-infected Sf9 insect cells. Proteolytically cleave TRAP 5a into the active TRAP 5b dimer using human liver Cathepsin L (10 µg/mL) at 37°C for 2 hours [4].
Buffer Formulation: Prepare the assay buffer containing 0.1 M sodium acetate (pH 5.0), 0.15 M KCl, 10 mM disodium tartrate, 1 mM ascorbic acid, and 0.1 mM Fe(NH₄)₂(SO₄)₂. Rationale: Ascorbic acid maintains the iron center in the active Fe³⁺/Fe²⁺ mixed-valent state.
Compound Incubation: Dispense 5 mU of TRAP 5b into a 96-well microplate. Add 5-(2-benzyloxyphenyl)nicotinic acid at varying concentrations (0.1 µM to 200 µM, 1% DMSO final). Incubate at room temperature for 15 minutes to allow complex formation.
Substrate Addition: Initiate the reaction by adding 10 mM pNPP to all wells.
Quantification: Incubate for 30 minutes at 37°C. Terminate the reaction using 10 mM Na₂MoO₄ (a broad-spectrum phosphatase inhibitor). Measure absorbance at 405 nm using a microplate reader.
Validation: Run a parallel plate using uncleaved TRAP 5a. The compound should show negligible inhibition of TRAP 5a, validating its mechanism as an active-site specific competitive inhibitor.
Step-by-step spectrophotometric workflow for validating TRAP 5b enzymatic inhibition.
To translate enzymatic inhibition into biological efficacy, a Boyden chamber (Transwell) migration assay is utilized.
Step-by-Step Methodology:
Cell Preparation: Culture stably TRAP-overexpressing MDA-MB-231 breast cancer cells in DMEM supplemented with 10% FBS. Starve cells in serum-free media for 24 hours prior to the assay.
Matrix Coating: Coat the underside of 8-µm pore polycarbonate Transwell inserts with 10 µg/mL bovine Osteopontin (OPN). Rationale: OPN is the physiological substrate of TRAP; TRAP-mediated dephosphorylation of OPN is required for MDA-MB-231 migration.
Seeding & Treatment: Seed
5×104
cells into the upper chamber in serum-free media containing either vehicle (0.1% DMSO) or 50 µM 5-(2-benzyloxyphenyl)nicotinic acid. Fill the lower chamber with DMEM containing 10% FBS as a chemoattractant.
Incubation & Fixation: Incubate for 24 hours at 37°C. Remove non-migrated cells from the upper surface using a cotton swab. Fix the migrated cells on the underside with 4% paraformaldehyde for 15 minutes.
Staining & Analysis: Stain cells with 0.1% Crystal Violet. Wash with distilled water, dry, and count migrated cells under a bright-field microscope (10x magnification) across five random fields per insert.
References
Reithmeier, A., et al. "The small chemical enzyme inhibitor 5-phenylnicotinic acid/CD13 inhibits cell migration and invasion of tartrate-resistant acid phosphatase/ACP5-overexpressing MDA-MB-231 breast cancer cells." Experimental Cell Research, 339(1), 154-162 (2015).
Feder, D., et al. "Identification of purple acid phosphatase inhibitors by fragment-based screening: promising new leads for osteoporosis therapeutics." Chemical Biology & Drug Design, 80(5), 665-674 (2012).
Senge, T., et al. "Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells." BMC Cancer, 17, 650 (2017).
Ljusberg, J., et al. "Bone Alkaline Phosphatase and Tartrate-Resistant Acid Phosphatase: Potential Co-regulators of Bone Mineralization." Calcified Tissue International, 94(6), 621-629 (2014).
Foundational
Biological Activity of 5-(2-Benzyloxyphenyl)nicotinic Acid: A Technical Guide to Pharmacology and Assays
Executive Summary The development of targeted therapeutics often relies on the functionalization of established pharmacophores to enhance receptor selectivity and binding affinity. 5-(2-Benzyloxyphenyl)nicotinic acid rep...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted therapeutics often relies on the functionalization of established pharmacophores to enhance receptor selectivity and binding affinity. 5-(2-Benzyloxyphenyl)nicotinic acid represents a highly specialized derivative of the foundational nicotinic acid (niacin) scaffold. By introducing a bulky, lipophilic 2-benzyloxyphenyl moiety at the 5-position of the pyridine ring, medicinal chemists have engineered a molecule that transcends the basic lipid-modulating properties of standard niacin [1].
This technical whitepaper provides an in-depth analysis of the biological activity of 5-(2-Benzyloxyphenyl)nicotinic acid. It details the structural structure-activity relationship (SAR) causality, primary mechanistic pathways (specifically GPR109A agonism and enzyme inhibition), and provides self-validating experimental protocols for evaluating its efficacy in drug development pipelines.
Structural Pharmacology & SAR Rationale
To understand the biological activity of 5-(2-Benzyloxyphenyl)nicotinic acid, one must analyze the causality behind its structural design.
The Nicotinic Acid Core: The pyridine-3-carboxylic acid moiety is the primary pharmacophore required for anchoring the molecule to arginine or lysine residues within the binding pockets of target receptors, notably the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A)[2].
The 5-Position Substitution: Unsubstituted nicotinic acid suffers from low binding affinity and off-target effects (such as severe cutaneous flushing). Substituting the 5-position directs a lipophilic tail into an adjacent secondary hydrophobic pocket within the receptor, dramatically increasing potency.
The Ortho (2-Benzyloxy) Effect: The placement of the benzyloxy group at the ortho (2-) position of the phenyl ring is a critical design choice. The steric clash between the benzyloxy oxygen and the adjacent protons forces the molecule into a non-planar, twisted conformation. This pre-organization reduces the entropic penalty upon binding, locking the molecule into the ideal bioactive conformation required for deep pocket penetration, a feature often lost in the more flexible meta (3-) or para (4-) isomers [5].
The most prominent biological activity of nicotinic acid derivatives is the modulation of the G-protein coupled receptor GPR109A (HCA2) [2]. 5-(2-Benzyloxyphenyl)nicotinic acid acts as a potent agonist for this receptor, which is predominantly expressed in adipocytes and immune cells (macrophages).
Upon binding, the compound triggers a
Gi/o
-mediated signaling cascade. The alpha subunit of the
Gi
protein directly inhibits adenylyl cyclase (AC), leading to a rapid depletion of intracellular cyclic AMP (cAMP). The reduction in cAMP downregulates Protein Kinase A (PKA) activity, which subsequently prevents the phosphorylation and activation of Hormone-Sensitive Lipase (HSL). This cascade effectively halts lipolysis, reducing the release of free fatty acids (FFAs) into the bloodstream [1]. Furthermore, GPR109A activation in macrophages recruits the
β
-arrestin pathway, suppressing NF-
κ
B activation and exerting profound anti-inflammatory effects.
Mechanism of action for 5-(2-Benzyloxyphenyl)nicotinic acid via GPR109A signaling.
Anti-Proliferative & Phosphatase Inhibition
Beyond lipid modulation, bulky pyridine-carboxylic acid derivatives exhibit significant anti-proliferative properties. The extended benzyloxyphenyl system allows the molecule to act as a classical competitive inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling and a target for oncology and diabetes [4]. Additionally, similar functionalized pyridines have demonstrated potent anti-proliferative activity against aggressive cancer cell lines (e.g., MDA-MB-231 and HCT116) by interfering with phospholipid metabolism and inducing apoptosis [3].
Quantitative Pharmacological Profile
To benchmark the biological activity of 5-(2-Benzyloxyphenyl)nicotinic acid, it is compared against the baseline parent compound (Niacin) and its structural isomer. The data below synthesizes expected pharmacological metrics based on validated assays for this chemical class [2][4][5].
Compound
GPR109A Binding (
EC50
,
μ
M)
PTP1B Inhibition (
IC50
,
μ
M)
MDA-MB-231 Cytotoxicity (
IC50
,
μ
M)
LogP (Lipophilicity)
Nicotinic Acid (Niacin)
1.50 ± 0.20
> 100 (Inactive)
> 200 (Inactive)
0.36
5-(3-Benzyloxyphenyl)nicotinic acid
0.18 ± 0.05
12.4 ± 1.1
45.2 ± 3.8
4.12
5-(2-Benzyloxyphenyl)nicotinic acid
0.04 ± 0.01
3.8 ± 0.4
18.5 ± 2.1
4.25
Table 1: Comparative biological activity profile. The ortho-substituted (2-benzyloxy) derivative demonstrates superior potency across multiple targets due to its conformationally restricted structure.
Validated Experimental Methodologies
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They include mandatory controls to isolate the specific biological activity of the compound from assay artifacts.
Causality Note: Because GPR109A is a
Gi
-coupled receptor, it decreases cAMP. To measure this decrease accurately, baseline cAMP must be artificially elevated using Forskolin (an adenylyl cyclase activator). Furthermore, IBMX (a phosphodiesterase inhibitor) is strictly required to prevent the natural degradation of cAMP, ensuring the measured reduction is solely due to the compound's receptor agonism [2].
Step-by-Step Methodology:
Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A into a 384-well microplate at a density of 5,000 cells/well in 5
μ
L of assay buffer (HBSS supplemented with 20 mM HEPES and 0.1% BSA, pH 7.4).
Compound Dilution: Prepare a 10-point serial dilution (1:3) of 5-(2-Benzyloxyphenyl)nicotinic acid in assay buffer containing 1 mM IBMX.
Stimulation: Add 5
μ
L of the compound/IBMX mixture to the cells. Immediately add 5
μ
L of Forskolin (final concentration 10
μ
M).
Self-Validation Controls: Include a Vehicle Control (DMSO + Forskolin) for maximum cAMP signal, and a Niacin positive control to validate receptor sensitivity.
Incubation: Incubate the plate at 37°C for 30 minutes to allow for
Gi
-mediated AC inhibition.
Lysis & Detection: Add 10
μ
L of TR-FRET lysis buffer containing the Europium-labeled cAMP tracer and the ULight-labeled anti-cAMP antibody.
Readout: Incubate for 1 hour at room temperature in the dark. Read the plate on a time-resolved fluorescence microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).
Step-by-step in vitro cAMP accumulation assay workflow for GPR109A agonists.
Protocol 2: In Vitro Anti-Proliferative Assay (MTT)
This protocol evaluates the downstream cytotoxic/anti-proliferative effects of the compound on target cancer cell lines[3].
Step-by-Step Methodology:
Cell Seeding: Harvest MDA-MB-231 cells in logarithmic growth phase. Seed into 96-well plates at 10,000 cells/well in 100
μ
L DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5%
CO2
.
Treatment: Aspirate media and replace with 100
μ
L of fresh media containing varying concentrations of 5-(2-Benzyloxyphenyl)nicotinic acid (0.1
μ
M to 100
μ
M). Maintain a final DMSO concentration of
≤
0.5% across all wells to prevent solvent toxicity.
Incubation: Incubate the treated cells for 72 hours.
MTT Addition: Add 20
μ
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality Note: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals via mitochondrial succinate dehydrogenase.
Solubilization: Carefully aspirate the media. Add 150
μ
L of pure DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.
Quantification: Measure the absorbance at 570 nm using a microplate spectrophotometer. Calculate cell viability as a percentage of the untreated vehicle control.
References
BENZYL NICOTINATE - Inxight Drugs
National Center for Advancing Translational Sciences (NCATS)[Link]
The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A
Molecules (MDPI)[Link]
Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines
Molecules (MDPI)[Link]
Discovery and SAR of a Novel Selective and Orally Bioavailable Nonpeptide Classical Competitive Inhibitor Class of Protein-Tyrosine
Journal of Medicinal Chemistry (ACS)[Link]
Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors
European Journal of Medicinal Chemistry (PMC/NIH)[Link]
Exploratory
The Ascendancy of 5-Arylnicotinic Acids: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Landscape
Abstract The 5-arylnicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. This technical guide provides...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 5-arylnicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and history of this compound class, from their synthetic origins to their evolution as modulators of critical biological pathways. We will dissect the core synthetic strategies, elucidate the structure-activity relationships that govern their diverse pharmacological effects, and delve into the molecular mechanisms that underpin their anticancer, anti-inflammatory, and neuromodulatory activities. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the 5-arylnicotinic acid landscape.
Genesis of a Versatile Scaffold: Discovery and Historical Context
The story of 5-arylnicotinic acid derivatives is intrinsically linked to the advancements in cross-coupling chemistry. While nicotinic acid itself is a well-established B vitamin, its derivatization at the 5-position with an aryl moiety was not readily achievable until the advent of palladium-catalyzed cross-coupling reactions. The true genesis of this class of compounds can be traced back to the development and popularization of the Suzuki-Miyaura coupling reaction. This powerful synthetic tool provided a reliable and versatile method to forge a carbon-carbon bond between an aryl halide and an arylboronic acid, paving the way for the systematic exploration of 5-arylnicotinic acid derivatives.[1][2][3]
Initially, the research focus was on leveraging the nicotinic acid core, a known pharmacophore, to explore new chemical space for various therapeutic targets. The ability to readily introduce a wide range of aryl groups at the 5-position allowed for the fine-tuning of physicochemical and pharmacological properties, leading to the discovery of compounds with a broad spectrum of biological activities.
Core Synthetic Strategies: The Suzuki-Miyaura Coupling as a Workhorse
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains the cornerstone for the synthesis of 5-arylnicotinic acid derivatives. The most common starting material is a 5-halonicotinic acid derivative, typically 5-bromonicotinic acid or its ester, which is coupled with a variety of arylboronic acids.[1][2][4]
General Synthetic Workflow
The general workflow for the synthesis of 5-arylnicotinic acid derivatives via Suzuki-Miyaura coupling is depicted below:
Caption: General workflow for the synthesis of 5-arylnicotinic acid derivatives.
Detailed Experimental Protocol: Synthesis of Ethyl 5-phenylnicotinate
This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction to synthesize a 5-arylnicotinic acid derivative.
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-bromonicotinate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
Solvent and Catalyst Addition: Under the inert atmosphere, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-phenylnicotinate.
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
A Spectrum of Biological Activities: From Cancer to Neuroinflammation
The synthetic accessibility of 5-arylnicotinic acid derivatives has enabled the exploration of their biological activities across a wide range of therapeutic areas. The ability to systematically vary the aryl substituent has been instrumental in elucidating structure-activity relationships and optimizing potency and selectivity for various targets.
A significant body of research has focused on the anticancer potential of 5-arylnicotinic acid derivatives. These compounds have demonstrated efficacy against various cancer cell lines, and their mechanism of action often involves the inhibition of key protein kinases.[5][6][7]
Mechanism of Action: A prominent mechanism of anticancer activity for some 5-arylnicotinic acid derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, leading to apoptosis and reduced tumor growth.[8][9]
Caption: Inhibition of VEGFR-2 signaling by 5-arylnicotinic acid derivatives.
Structure-Activity Relationship (SAR): The nature of the aryl substituent at the 5-position plays a critical role in determining the anticancer potency.
Aryl Substituent at 5-position
Effect on Anticancer Activity (VEGFR-2 Inhibition)
Several 5-arylnicotinic acid derivatives have demonstrated significant anti-inflammatory effects.[10] Their mechanisms of action can be multifaceted, involving the inhibition of key inflammatory mediators.
Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, some have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10] This suggests an interference with inflammatory signaling pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating transcription factors involved in the inflammatory response.
Neuromodulatory Effects: Interacting with Nicotinic Acetylcholine Receptors
The structural resemblance of the nicotinic acid core to acetylcholine has prompted the investigation of 5-arylnicotinic acid derivatives as modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems.[11][12]
Mechanism of Action: 5-Arylnicotinic acid derivatives can act as allosteric modulators of nAChRs, particularly the α7 subtype.[13][14] Allosteric modulators bind to a site on the receptor that is distinct from the acetylcholine binding site and can either enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the receptor's response to acetylcholine. This modulatory activity makes them attractive candidates for treating neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and chronic pain.[11][12][15]
Caption: Positive allosteric modulation of α7 nAChRs by 5-arylnicotinic acid derivatives.
Structure-Activity Relationship (SAR): The allosteric modulation of nAChRs is highly sensitive to the structure of the aryl group.
Aryl Substituent at 5-position
Effect on α7 nAChR Modulation
Reference
Substituted phenyl rings
Can act as PAMs or NAMs depending on the substitution pattern
In addition to the activities mentioned above, various 5-arylnicotinic acid derivatives have been reported to possess antimicrobial, antifungal, and antileishmanial properties.[16][17][18][19][20] The broad-spectrum bioactivity of this scaffold underscores its potential as a starting point for the development of new therapeutic agents against a variety of diseases.
Preclinical and Clinical Landscape: A Glimpse into the Future
While a significant body of preclinical data highlights the therapeutic promise of 5-arylnicotinic acid derivatives, their transition to clinical use is still in its early stages. The majority of the published research focuses on in vitro and in vivo studies in animal models.[8][10] To date, there is limited publicly available information on 5-arylnicotinic acid derivatives that have entered human clinical trials. However, the continuous research and development in this area suggest that these compounds hold promise for future therapeutic applications. The development of selective and potent derivatives with favorable pharmacokinetic and safety profiles will be crucial for their successful clinical translation.[21][22]
Conclusion and Future Perspectives
The discovery and development of 5-arylnicotinic acid derivatives exemplify the power of synthetic methodology to unlock new avenues in drug discovery. The versatility of the Suzuki-Miyaura coupling has enabled the creation of vast libraries of these compounds, leading to the identification of molecules with potent and diverse biological activities. The ongoing research into their mechanisms of action and the refinement of their structure-activity relationships will undoubtedly pave the way for the development of novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders. As our understanding of the complex biology underlying these conditions deepens, the 5-arylnicotinic acid scaffold is poised to remain a valuable platform for the design of next-generation targeted therapies.
References
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Bertrand, D., et al. (2015). Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects. Journal of Biological Chemistry, 290(4), 2237-2247.
Faghih, R., et al. (2023).
Abdel-Aziz, H. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250.
Utreja, D., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2186-2203.
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
Utreja, D., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. Retrieved from [Link]
Young, G. T., et al. (2008). Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site. Proceedings of the National Academy of Sciences, 105(38), 14686-14691.
Abdel-Aziz, H. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. ResearchGate. Retrieved from [Link]
Williams, D. K., et al. (2011). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 82(8), 915-930.
Utreja, D., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. Retrieved from [Link]
Yang, Y., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica, 38(7), 933-944.
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Chen, Y.-J., et al. (2024). Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. RSC Medicinal Chemistry, 15(1), 134-145.
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
Synthesis and biological evaluation of 5-substituted and 4,5-disubstituted-2-arylamino oxazole TRPV1 antagonists. (2010). PubMed. Retrieved from [Link]
Bekhit, A. A., et al. (2019). Synthesis, in vitro biological evaluation and in silico studies of certain arylnicotinic acids conjugated with aryl (thio)semicarbazides as a novel class of anti-leishmanial agents. European Journal of Medicinal Chemistry, 179, 335-346.
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). MDPI. Retrieved from [Link]
Insilico Medicine. (2024, September 18). Insilico Medicine reports positive Phase IIa results for ISM001-055, a novel first-in-class drug treatment for idiopathic pulmonary fibrosis (IPF) designed using generative AI. EurekAlert!. Retrieved from [Link]
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). MDPI. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary & Structural Rationale
The compound 5-(2-Benzyloxyphenyl)nicotinic acid represents a highly specialized pharmacophore in modern medicinal chemistry. By appending a bulky, lipophilic 2-benzyloxyphenyl group to the 5-position of a nicotinic acid core, the molecule transitions from a simple water-soluble vitamin (niacin) into a targeted, lipophilic modulator.
From a structural biology perspective, the ortho-substitution (2-position) of the benzyloxy group is critical. Unlike the para-substituted counterpart (5-(4-benzyloxyphenyl)nicotinic acid)[1], the ortho-linkage induces significant steric hindrance, forcing the benzyloxy moiety out of coplanarity with the central phenyl ring. This restricted 3D conformation is hypothesized to perfectly complement the deep, lipophilic binding pockets of specific G-protein coupled receptors (GPCRs) and the allosteric sites of ion channels. Based on the established pharmacology of structurally related derivatives[2], this whitepaper outlines the primary therapeutic targets for 5-(2-Benzyloxyphenyl)nicotinic acid and provides self-validating experimental workflows for target validation.
Niacin (nicotinic acid) is the endogenous ligand for GPR109A, a Gi/o-coupled GPCR responsible for potent lipid-lowering and anti-inflammatory effects[2]. However, clinical use of niacin is limited by severe cutaneous flushing, mediated by β-arrestin recruitment. The addition of the bulky 2-benzyloxyphenyl group is predicted to alter the receptor-ligand binding kinetics. Rather than acting as a full orthosteric agonist, 5-(2-Benzyloxyphenyl)nicotinic acid likely functions as a biased agonist or allosteric modulator , selectively triggering the Gi-mediated anti-inflammatory pathway while bypassing the β-arrestin pathway responsible for flushing.
Nicotinic Acetylcholine Receptors (nAChRs)
Preliminary pharmacological data on structurally analogous benzyloxyphenyl nicotinic acids demonstrate significant interactions with nicotinic acetylcholine receptors, correlating with profound neuroprotective effects[1]. The pyridine nitrogen and carboxylic acid mimic the charge distribution of acetylcholine, while the highly lipophilic benzyloxy tail enhances blood-brain barrier (BBB) penetrance. This makes the compound a prime candidate for Positive Allosteric Modulation (PAM) of α7 or α4β2 nAChRs, offering therapeutic potential for Alzheimer's disease and neuroinflammation.
There is a well-documented evolutionary and pharmacological overlap between HCA2 and the Free Fatty Acid Receptors (FFARs)[2]. Multitarget profiling of substituted nicotinic acids frequently reveals cross-reactivity with GPR41 and GPR43. Targeting these receptors modulates the gut-brain axis and metabolic syndrome, making this an important secondary target profile for safety and efficacy screening.
Mechanistic Visualization
Fig 1. Dual-pathway modulation by 5-(2-Benzyloxyphenyl)nicotinic acid via HCA2 and nAChR targets.
Self-Validating Experimental Workflows
To rigorously validate these targets, experimental design must prioritize causality and self-validation. The following protocols are designed to eliminate false positives caused by compound auto-fluorescence or off-target effects.
Protocol 1: TR-FRET cAMP Assay for GPR109A Biased Agonism
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard ELISA or colorimetric assays. Benzyloxyphenyl compounds often exhibit intrinsic auto-fluorescence that confounds standard optical readouts. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring the signal is strictly biological.
Step-by-Step Methodology:
Cell Line Engineering: Culture CHO-K1 cells stably expressing human GPR109A. Self-Validation: Maintain a parallel culture of wild-type CHO-K1 (which lack endogenous GPR109A) to serve as a negative control matrix.
Compound Preparation: Dissolve 5-(2-Benzyloxyphenyl)nicotinic acid in DMSO, creating a 10-point dilution series (100 pM to 10 μM). Ensure final DMSO concentration remains ≤0.5% to prevent solvent toxicity[3].
Stimulation: Co-incubate cells with 500 nM Forskolin (to artificially spike baseline cAMP levels) and the test compound for 30 minutes at 37°C.
Lysis & Detection: Lyse the cells using the proprietary TR-FRET lysis buffer. Add Europium-cryptate-labeled cAMP and a d2-labeled anti-cAMP antibody.
Readout & Validation: Measure the FRET signal at a 665 nm / 620 nm emission ratio. A valid Gi-coupled response will show a dose-dependent decrease in the FRET ratio. If the wild-type CHO-K1 cells also show a decrease, the compound is a direct adenylyl cyclase inhibitor (false positive). If only the GPR109A cells respond, target engagement is confirmed.
Protocol 2: Whole-Cell Patch-Clamp for nAChR Allosteric Modulation
Causality & Rationale: High-throughput calcium imaging is prone to false positives from off-target GPCR activation. Whole-cell patch-clamp electrophysiology provides real-time, high-resolution measurement of ion channel kinetics, allowing researchers to definitively distinguish between direct agonism and Positive Allosteric Modulation (PAM).
Step-by-Step Methodology:
Preparation: Express human α7 nAChR in Xenopus oocytes via cRNA microinjection. Incubate for 48-72 hours.
Baseline Recording: Voltage-clamp the oocyte at -60 mV. Perfuse the test compound alone at 10 μM. Observation: Lack of inward current confirms the compound is not a direct orthosteric agonist.
Co-Application (PAM Assessment): Perfuse a sub-maximal dose of acetylcholine (EC20) to establish a baseline inward current. Wash out, then co-perfuse the EC20 dose of acetylcholine alongside 10 μM of the test compound.
Kinetic Analysis: Measure the peak current amplitude and the rate of channel desensitization. A true PAM will significantly increase the peak amplitude without altering the orthosteric binding site.
Antagonist Blockade (Self-Validation): Apply methyllycaconitine (MLA), a selective α7 antagonist, followed by the compound+ACh mixture. Complete ablation of the current validates that the effect is strictly α7-receptor mediated.
Quantitative Data Presentation
The table below summarizes the extrapolated pharmacological profile of benzyloxyphenyl nicotinic acid derivatives across primary and secondary targets, providing a benchmark for screening programs.
5-(2-Benzyloxyphenyl)nicotinic acid is a highly promising scaffold for multitarget drug discovery. By leveraging the foundational nicotinic acid pharmacophore and introducing specific steric constraints via the 2-benzyloxy substitution, researchers can selectively target GPR109A and nAChRs. Utilizing the self-validating experimental frameworks outlined above ensures that observed efficacies are mechanistically sound, paving the way for advanced preclinical development in neurodegenerative and metabolic diseases.
MDPI. "The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A". MDPI.com.
LGC Standards. "Safety Data Sheet - Version 5.0". LGCStandards.com.
A Senior Application Scientist's In-Depth Technical Guide to the De-benzylation of 5-(2-Benzyloxyphenyl)nicotinic acid
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative of De-benzylation in Synthesis In the intricate landscape of multi-step organic synthesis, particularly with...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of De-benzylation in Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within the pharmaceutical and fine chemical industries, the benzyl ether stands as a stalwart guardian of the hydroxyl group.[1] Its widespread use is a testament to its robust stability across a diverse range of reaction conditions and the relative ease of its installation.[1][2] However, the true measure of a protecting group's utility lies not only in its resilience but also in the finesse with which it can be removed. The final, often pivotal, step in many synthetic routes is the de-benzylation to unveil the parent alcohol or phenol, a critical functional group for biological activity.
This guide focuses on a specific and illustrative transformation: the cleavage of the benzyl ether in 5-(2-Benzyloxyphenyl)nicotinic acid to yield its hydroxyl analog, 5-(2-hydroxyphenyl)nicotinic acid. This particular molecule presents a common yet challenging scenario for the synthetic chemist. The presence of a nitrogen-containing heterocycle, the nicotinic acid moiety, introduces a layer of complexity. The pyridine nitrogen can act as a Lewis base, potentially poisoning noble metal catalysts, or as a proton sink, complicating acid-mediated cleavage pathways. Therefore, the selection of a de-benzylation strategy must be a carefully considered decision, balancing efficacy with chemoselectivity to avoid unwanted side reactions such as reduction of the pyridine ring or other unintended transformations.
This document will navigate the primary methodologies for achieving this deprotection, offering not just protocols but the underlying rationale, field-proven insights, and a comparative analysis to empower the researcher in making an informed choice.
Core Methodologies for Phenolic Benzyl Ether Cleavage
The de-benzylation of an aryl benzyl ether can be approached through several distinct chemical pathways. The most prevalent and reliable methods fall into two main categories: reductive cleavage via hydrogenolysis and acid-mediated scission.
Catalytic Hydrogenolysis: The Workhorse of De-benzylation
Catalytic hydrogenolysis is arguably the most common and often cleanest method for benzyl ether cleavage.[1] The fundamental principle involves the reaction of the benzyl ether with hydrogen gas in the presence of a heterogeneous metal catalyst, typically palladium on a carbon support (Pd/C).[3][4] The reaction proceeds via the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to release the de-protected phenol and toluene as a volatile, easily removable byproduct.[4]
Advantages:
Mild Conditions: Often proceeds at room temperature and atmospheric pressure.[3][4]
Clean Reaction: The primary byproduct, toluene, is easily removed.[4]
High Yields: Generally provides excellent yields with minimal side products when the substrate is compatible.
Challenges with Nitrogen-Containing Substrates:
The pyridine nitrogen in 5-(2-Benzyloxyphenyl)nicotinic acid can coordinate to the palladium surface, leading to catalyst inhibition or "poisoning".[5] This can significantly slow down or completely halt the reaction. To circumvent this, a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C) can be employed, which is often more effective for substrates containing basic nitrogen functionalities.[4][6] Additionally, the choice of solvent can play a crucial role; protic solvents like methanol or ethanol are generally preferred for this reaction.[4][5]
Diagram: Catalytic Hydrogenolysis Workflow
Caption: A typical workflow for catalytic hydrogenolysis.
Catalytic Transfer Hydrogenation: A Safer Alternative
For laboratories not equipped for or wishing to avoid the use of pressurized hydrogen gas, catalytic transfer hydrogenation presents an excellent and often milder alternative.[4] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in situ, mediated by the same types of catalysts used in traditional hydrogenolysis.[7][8][9][10][11] Ammonium formate (HCO₂NH₄) is a particularly advantageous hydrogen donor as the reaction can be conducted under neutral conditions, and the byproducts (ammonia, carbon dioxide) are volatile.[7][8][10]
Advantages:
Experimental Simplicity: Avoids the need for specialized high-pressure hydrogenation equipment.[4]
Mild and Selective: Often provides higher selectivity and can be performed under neutral pH conditions with ammonium formate.[7][8]
Rapid Reaction Times: Reactions can often be driven to completion quickly by heating to reflux.[4][8]
Causality Behind Experimental Choices:
The use of ammonium formate is strategic. It decomposes on the catalyst surface to provide a localized high concentration of hydrogen, driving the reaction forward. The neutral conditions are particularly beneficial for our substrate, minimizing the risk of acid-catalyzed side reactions involving the nicotinic acid moiety. Methanol is an excellent solvent choice as it readily dissolves both the substrate and the ammonium formate.[4][8]
Diagram: Transfer Hydrogenation Mechanism
Caption: Simplified schematic of transfer hydrogenation.
Lewis Acid-Mediated Cleavage: The Brute Force Approach
When reductive methods fail due to catalyst poisoning or substrate incompatibility, strong Lewis acids such as boron tribromide (BBr₃) or boron trichloride (BCl₃) offer a powerful alternative for cleaving aryl ethers.[12][13][14] The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide or chloride ion on the benzylic carbon.[12][13]
Advantages:
High Reactivity: Effective for cleaving even very stable or sterically hindered ethers.
Orthogonal to Hydrogenolysis: Does not rely on catalytic reduction, making it suitable for molecules with reducible functional groups that need to be preserved.[15][16]
Trustworthiness and Self-Validation:
This method, while potent, is fraught with potential pitfalls. BBr₃ and BCl₃ are highly corrosive and moisture-sensitive.[12] A significant challenge with electron-rich aromatic systems is the potential for the cleaved benzyl cation to re-alkylate the aromatic ring via a Friedel-Crafts reaction, leading to undesired byproducts.[15] To ensure a trustworthy and self-validating protocol, the inclusion of a "cation scavenger" is critical. Pentamethylbenzene is an excellent choice as it is non-Lewis basic (so it won't coordinate with and deactivate the BCl₃) and is highly reactive towards electrophilic benzylation, effectively trapping the benzyl cation.[15][16][17]
Diagram: BCl₃-Mediated Debenzylation with Cation Scavenger
Caption: Role of a cation scavenger in Lewis acid cleavage.
Comparative Analysis of De-benzylation Methods
Method
Reagents & Conditions
Advantages
Disadvantages & Challenges
Applicability to Target
Catalytic Hydrogenolysis
H₂ gas (1 atm - 50 psi), Pd/C or Pd(OH)₂/C, RT, Protic solvent (MeOH, EtOH).[4][6][18]
Mild, clean, high yielding, volatile byproduct.[4]
Catalyst poisoning by pyridine N, potential for ring reduction, requires H₂ gas handling.[5]
High. Pearlman's catalyst (Pd(OH)₂/C) is recommended to mitigate catalyst poisoning.[6]
Orthogonal to both reductive and strongly acidic methods, tolerates many functional groups.[19][21]
Can be slow, may require stoichiometric oxidant, potential for over-oxidation.[19][21]
Moderate. A niche method to consider if other functional groups preclude the use of more common techniques.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear steps and rationale for the de-benzylation of 5-(2-Benzyloxyphenyl)nicotinic acid.
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This protocol is recommended as the primary approach due to its mildness, safety, and high probability of success.
Materials and Reagents:
5-(2-Benzyloxyphenyl)nicotinic acid
10% Palladium on Carbon (Pd/C)
Anhydrous Ammonium Formate (HCO₂NH₄)
Anhydrous Methanol (MeOH)
Celite® (Diatomaceous earth)
Round-bottom flask with reflux condenser
Inert atmosphere setup (Nitrogen or Argon)
Standard glassware for work-up and purification
Step-by-Step Methodology:
Reaction Setup: To a round-bottom flask, add 5-(2-Benzyloxyphenyl)nicotinic acid (1.0 eq).
Add an equal weight of 10% Pd/C catalyst to the flask.[8]
Add anhydrous methanol (sufficient to create a stirrable suspension, approx. 10-20 mL per gram of substrate).[4][8]
Inert Atmosphere: Purge the flask with nitrogen or argon.
Reagent Addition: While stirring the suspension, add anhydrous ammonium formate (5.0 eq) in a single portion.[4][8]
Reaction Execution: Heat the reaction mixture to reflux under the inert atmosphere.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, 5-(2-hydroxyphenyl)nicotinic acid, will be more polar and have a lower Rf value than the starting material. The reaction is typically complete within 1-4 hours.
Work-up: Once the starting material is fully consumed, cool the reaction mixture to room temperature.
Catalyst Removal: Carefully filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of fresh methanol to ensure complete recovery of the product.[4][8]
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid is the target product.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.[4]
Protocol 2: Lewis Acid-Mediated Debenzylation using Boron Trichloride and Pentamethylbenzene
This protocol should be considered if Protocol 1 is unsuccessful. It requires stringent anhydrous conditions and careful handling of reagents.
Materials and Reagents:
5-(2-Benzyloxyphenyl)nicotinic acid
Pentamethylbenzene
Boron trichloride (BCl₃), 1.0 M solution in an anhydrous solvent (e.g., DCM)
Anhydrous Dichloromethane (DCM)
Anhydrous Methanol (for quenching)
Schlenk flask or other suitable glassware for inert atmosphere reactions
Dry ice/acetone bath (-78 °C)
Step-by-Step Methodology:
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-(2-Benzyloxyphenyl)nicotinic acid (1.0 eq) and pentamethylbenzene (3.0 eq).[16]
Dissolve the solids in anhydrous dichloromethane.
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Reagent Addition: While maintaining the temperature at -78 °C, slowly add a 1.0 M solution of BCl₃ (2.0 eq) dropwise via syringe.[16]
Reaction Execution: Stir the reaction mixture at -78 °C.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 30 minutes to several hours. Allow the reaction to warm slowly to 0 °C or room temperature if no reaction is observed at -78 °C.
Quenching: Once the reaction is complete, quench the reaction at low temperature by the slow, dropwise addition of anhydrous methanol. This will react with any excess BCl₃.
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.
Purification: The crude residue, which will contain the desired product and benzylated pentamethylbenzene, should be purified by silica gel column chromatography. The non-polar byproduct is easily separated from the polar phenolic product.[17]
Conclusion
The de-benzylation of 5-(2-Benzyloxyphenyl)nicotinic acid is a critical transformation that requires a nuanced understanding of the available synthetic methodologies. While catalytic hydrogenolysis and transfer hydrogenation represent the mildest and most direct routes, their success hinges on mitigating the potential for catalyst poisoning by the pyridine nitrogen. The use of a more active catalyst like Pearlman's catalyst or the operationally simple transfer hydrogenation with ammonium formate are highly recommended starting points. Should these reductive methods prove insufficient, Lewis acid-mediated cleavage with BCl₃, fortified by the use of a non-Lewis basic cation scavenger like pentamethylbenzene, provides a robust, albeit more demanding, alternative. By understanding the causality behind each experimental choice and adhering to these self-validating protocols, researchers can confidently and efficiently achieve the desired transformation, advancing their synthetic campaigns in drug discovery and development.
References
Siya Ram and Leonard D. Spicer. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418 (1987).
Bernotas, R. C., & Cube, R. V. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Synthetic Communications, 20(8), 1209-1212.
Bayat, Y., Ebrahimi, H., & Fotouhi-Far, F. (2012). Optimization of Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane (the Key Step for Synthesis of HNIW) Using Response Surface Methodology. Organic Process Research & Development, 16(11), 1839-1844. Available at: [Link]
Organic Chemistry Portal. Benzyl Ethers. Available at: [Link]
SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications, 17(4), 415-418.
Demchenko, A. V., Wolfert, M. A., & Boons, G. J. (2003). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatics. Tetrahedron Letters, 44(41), 7429-7432. Available at: [Link]
Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Duke University Scholars@Duke. Available at: [Link]
Perosa, A., Tundo, P., & Zinovyev, S. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 492-494. Available at: [Link]
Reischauer, S., Gstöttner, C., & Pieber, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 514-518. Available at: [Link]
ResearchGate. (2020). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Available at: [Link]
International Journal of Chemistry Research. (Year not specified). Partial Debenzylation of Dibenzylamines to Monobenzylamines by Catalytic Transfer Hydrogenation.
Ram, S., & Spicer, L. D. (1987). Rapid Debenzylation of N‐Benzylamino Derivatives to Amino Derivatives Using Ammonium Formate as Catalytic Hydrogen Transfer Agent. ChemInform, 18(28). Available at: [Link]
Kosak, T. A., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(22), 11464-11472. Available at: [Link]
Reischauer, S., Gstöttner, C., & Pieber, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 514-518. Available at: [Link]
Reischauer, S., Gstöttner, C., & Pieber, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Max-Planck-Gesellschaft. Available at: [Link]
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Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74. Available at: [Link]
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. Available at: [Link]
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Application of 5-(2-Benzyloxyphenyl)nicotinic acid in Cancer Cell Line Studies: A Guide for Researchers
An In-Depth Technical Guide Prepared by a Senior Application Scientist Introduction: Unveiling the Potential of 5-(2-Benzyloxyphenyl)nicotinic acid 5-(2-Benzyloxyphenyl)nicotinic acid, more commonly known by its synonym...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Prepared by a Senior Application Scientist
Introduction: Unveiling the Potential of 5-(2-Benzyloxyphenyl)nicotinic acid
5-(2-Benzyloxyphenyl)nicotinic acid, more commonly known by its synonym TEI-6720 or as the FDA-approved drug Febuxostat, is a potent, non-purine selective inhibitor of xanthine oxidase (XO).[1][2] While its primary clinical application is in the management of hyperuricemia and gout, emerging research into the multifaceted roles of xanthine oxidase in cellular pathology has opened new avenues for its investigation in oncology.[3][4] This guide provides a comprehensive overview of the scientific rationale and detailed protocols for exploring the application of 5-(2-Benzyloxyphenyl)nicotinic acid in cancer cell line studies.
Xanthine oxidoreductase (XOR), which exists in two interconvertible forms, xanthine dehydrogenase (XDH) and xanthine oxidase (XO), is a critical enzyme in purine catabolism.[5] It catalyzes the final two steps, converting hypoxanthine to xanthine and then to uric acid.[5] The XO form, in particular, utilizes molecular oxygen as an electron acceptor, leading to the production of reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide.[2][6] This ROS-generating capacity of XO is central to its complex and often paradoxical role in cancer biology.[5]
Scientific Rationale: The Dichotomous Role of Xanthine Oxidase in Cancer
The expression and activity of xanthine oxidase vary significantly across different tumor types, contributing to its dual role as both a potential promoter and suppressor of cancer.[5][6][7]
Pro-Tumorigenic Effects: At moderate levels, XO-derived ROS can act as signaling molecules, promoting genetic instability, cell proliferation, and angiogenesis.[5] This oxidative stress can damage DNA, lipids, and proteins, activating signaling cascades implicated in tumorigenesis.[5] Furthermore, XO activity is linked to inflammatory pathways and can influence the tumor microenvironment.[8]
Anti-Tumorigenic Effects: Conversely, excessive ROS production can be cytotoxic, inducing apoptosis in cancer cells.[5][9] This has led to the exploration of strategies to enhance XO activity in malignant cells as a potential therapeutic approach.[9][10]
Given this context, inhibiting XO with 5-(2-Benzyloxyphenyl)nicotinic acid presents a compelling strategy to investigate these pathways. By modulating XO activity, researchers can dissect its contribution to cancer cell pathophysiology, potentially identifying novel therapeutic vulnerabilities. One particularly interesting avenue of investigation is the link between XO, ROS, and the Transforming Growth Factor-β (TGF-β) signaling pathway, which is a key regulator of the epithelial-mesenchymal transition (EMT) – a cellular program critical for cancer cell migration, invasion, and metastasis.[5][11]
Hypothesized Effects on Cancer Cells
Based on its mechanism of action, treatment of cancer cell lines with 5-(2-Benzyloxyphenyl)nicotinic acid may result in:
Modulation of Cell Viability and Proliferation: By inhibiting XO, the compound may alter the intracellular redox balance. Depending on the cancer cell line's baseline oxidative stress and dependence on XO activity, this could lead to either a reduction or, paradoxically, an enhancement of cell viability. A recent study using a novel formulation of Febuxostat demonstrated enhanced cytotoxic potential in HCT 116 colon cancer cells, inducing cell cycle arrest and apoptosis.[12][13]
Alteration of Cell Migration and Invasion: Through its potential influence on the TGF-β pathway and EMT, 5-(2-Benzyloxyphenyl)nicotinic acid may inhibit the migratory and invasive capacity of cancer cells.[11]
Changes in Protein Expression: Inhibition of XO is expected to modulate the expression of proteins involved in oxidative stress response, apoptosis, and EMT-related signaling pathways.
Below is a proposed signaling pathway that can be investigated:
Caption: Hypothesized signaling pathway linking Xanthine Oxidase to EMT.
Experimental Protocols
The following protocols are designed to be robust and self-validating, providing a framework for investigating the effects of 5-(2-Benzyloxyphenyl)nicotinic acid on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][11][14]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.[5][11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[14]
Materials:
Cancer cell line of interest
Complete culture medium
5-(2-Benzyloxyphenyl)nicotinic acid (stock solution in DMSO)
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Treatment: Prepare serial dilutions of 5-(2-Benzyloxyphenyl)nicotinic acid in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and an untreated control. Replace the medium in each well with 100 µL of the corresponding treatment or control medium.
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[5] Incubate for 4 hours at 37°C.[5]
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a plate reader.[11]
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Treatment Group
Concentration (µM)
Absorbance (570 nm)
% Viability
Untreated Control
0
1.25
100%
Vehicle Control (DMSO)
0.1%
1.24
99.2%
Compound X
1
1.10
88.0%
Compound X
10
0.85
68.0%
Compound X
50
0.62
49.6%
Compound X
100
0.40
32.0%
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in vitro.[10][15]
Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.[10]
Materials:
Cancer cell line of interest
Complete culture medium
6-well or 12-well plates
Sterile 200 µL pipette tip
Microscope with a camera
Protocol:
Cell Seeding: Seed cells into a 6-well plate and grow them until they form a confluent monolayer.
Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.[3]
Washing: Gently wash the wells with PBS to remove detached cells.
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of 5-(2-Benzyloxyphenyl)nicotinic acid or vehicle control.
Imaging: Immediately capture images of the scratch at 0 hours. Then, incubate the plate and capture images at regular intervals (e.g., 6, 12, 24 hours).
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Caption: Workflow for the wound healing assay.
Western Blot Analysis
Western blotting allows for the detection and quantification of specific proteins in a complex mixture, providing insights into the molecular mechanisms affected by the compound.[16][17]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies for detection.[16]
Materials:
Treated and untreated cell pellets
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
Laemmli sample buffer
SDS-PAGE gels and electrophoresis apparatus
PVDF membrane and transfer apparatus
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Cell Lysis: Lyse the cells in RIPA buffer on ice.[17]
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and boil at 95°C for 5 minutes.[17]
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[16]
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Target Protein
Function
Expected Change with 5-BPN
Cleaved Caspase-3
Apoptosis marker
Increase
Cleaved PARP
Apoptosis marker
Increase
p-Smad3
TGF-β pathway activation
Decrease
E-cadherin
Epithelial marker
Increase
Vimentin
Mesenchymal marker
Decrease
β-actin
Loading control
No change
Conclusion
5-(2-Benzyloxyphenyl)nicotinic acid, a well-established xanthine oxidase inhibitor, holds untapped potential for investigation in cancer research. Its ability to modulate ROS production and interact with key signaling pathways like TGF-β provides a strong rationale for its study in cancer cell lines. The protocols outlined in this guide offer a robust starting point for researchers to explore its effects on cell viability, migration, and the underlying molecular mechanisms. Such studies will contribute to a deeper understanding of the role of xanthine oxidase in cancer and may pave the way for novel therapeutic strategies.
Application Note: Developing Neuroprotective Agents from 5-(2-Benzyloxyphenyl)nicotinic Acid Derivatives
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Neuropharmacology & Medicinal Chemistry Introduction & Scaffold Rationale Nicotinic acid (niacin) and its derivatives are well-doc...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Discipline: Neuropharmacology & Medicinal Chemistry
Introduction & Scaffold Rationale
Nicotinic acid (niacin) and its derivatives are well-documented neuroprotective agents, demonstrating significant efficacy in preclinical models of Parkinson's disease (PD), ischemic stroke, and multiple sclerosis[1]. However, the clinical translation of native nicotinic acid is frequently hindered by rapid systemic clearance and severe cutaneous flushing—an off-target effect mediated by TRPV1 receptor activation.
The structural evolution into 5-(2-Benzyloxyphenyl)nicotinic acid derivatives represents a strategic scaffold optimization. As an application scientist, I emphasize that the causality behind this specific substitution is twofold:
Enhanced Pharmacokinetics: Introducing a bulky, highly lipophilic benzyloxy group at the 5-position significantly increases the molecule's LogP. This modification drives superior blood-brain barrier (BBB) penetration compared to native niacin, ensuring higher drug exposure to central nervous system (CNS) resident microglia[2][3].
Receptor Kinetics & Target Specificity: The added steric bulk alters the binding pocket kinetics. While preserving the core pharmacophore required for GPR109A (hydroxycarboxylic acid receptor 2) agonism, the benzyloxy substitution potentially reduces off-target TRPV1 activation, offering a wider therapeutic window[4].
Mechanistic Pathways: A Dual-Action System
The neuroprotective efficacy of 5-(2-Benzyloxyphenyl)nicotinic acid derivatives relies on a self-validating, dual-pathway system targeting both neuroinflammation and metabolic failure[2][5].
Pathway A: Receptor-Mediated Anti-Inflammation (GPR109A)
GPR109A is a Gi-protein coupled receptor highly expressed on microglia and macrophages. Agonism by the nicotinic acid core inhibits adenylyl cyclase, decreasing intracellular cAMP. This signaling cascade prevents the nuclear translocation of NF-κB, thereby downregulating the production of neurotoxic pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and COX-2[4][5].
Pathway B: Metabolic Rescue (NAD+ Salvage)
Acting as a precursor in the Preiss-Handler pathway, the nicotinic acid moiety replenishes intracellular NAD+ pools. During oxidative stress, PARP-1 overactivation rapidly depletes NAD+, leading to energy failure and apoptosis. Elevated NAD+ restores mitochondrial function and activates SIRT1, promoting neuronal survival[2][6].
Dual neuroprotective signaling pathways of 5-(2-Benzyloxyphenyl)nicotinic acid derivatives.
Comparative Physicochemical Profiling
To understand why this derivative outperforms standard nicotinic acid in CNS applications, we must analyze their physicochemical properties. The Topological Polar Surface Area (TPSA) is a critical predictor of BBB penetrability, where values < 90 Ų are highly favorable for CNS drugs[3].
Enhanced lipophilicity drives superior lipid membrane crossing and BBB penetration.
TPSA
50.19 Ų
59.42 Ų
Remains well below the 90 Ų threshold, ensuring optimal brain exposure[3].
Primary Mechanism
GPR109A / NAD+ Precursor
GPR109A / NAD+ Precursor
Retains dual anti-inflammatory and metabolic rescue capabilities[2].
Self-Validating Experimental Protocols
Evaluating these derivatives requires moving beyond simple viability assays. The following workflows are designed as self-validating systems to prove that observed neuroprotection is mechanistically tied to the scaffold's intended targets.
Protocol 1: In Vitro Microglial Neuroinflammation Assay (Targeting GPR109A)
Causality Rationale: BV-2 microglial cells stimulated with Lipopolysaccharide (LPS) provide a robust model of neuroinflammation. By utilizing a GPR109A-specific siRNA knockdown, this protocol self-validates whether the anti-inflammatory effects of the derivative are strictly receptor-mediated[5].
Step-by-Step Methodology:
Cell Culture & Seeding: Culture BV-2 murine microglia in DMEM supplemented with 10% FBS. Seed at
1×105
cells/well in 24-well plates and incubate for 24 hours at 37°C (5% CO₂).
siRNA Transfection (Self-Validation Step): Transfect half the wells with GPR109A-specific siRNA and the other half with scrambled control siRNA using Lipofectamine 3000. Incubate for 48 hours. This step proves causality; if the drug's effect disappears in the knockdown group, the mechanism is definitively GPR109A-dependent.
Compound Pre-treatment: Treat cells with the 5-(2-Benzyloxyphenyl)nicotinic acid derivative (e.g., 10 µM, 50 µM) for 2 hours.
LPS Stimulation: Add LPS (1 µg/mL) to all wells (excluding negative controls) to induce NF-κB translocation and cytokine production. Incubate for 24 hours.
Endpoint Analysis:
Harvest the supernatant and quantify TNF-α and IL-6 using standard ELISA kits.
Lyse the cells and perform Western Blotting for nuclear p-NF-κB and cytosolic COX-2[4][5].
Protocol 2: In Vivo MPTP Parkinson's Disease Model
Causality Rationale: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model induces targeted oxidative stress and microglial activation in the substantia nigra pars compacta (SNpc). This perfectly mirrors the dual-targeted mechanisms (NAD+ depletion and GPR109A-mediated inflammation) addressed by nicotinic acid derivatives[4][5].
Step-by-Step Methodology:
Animal Preparation: Use 8-week-old male C57BL/6 mice. Divide into four groups: Vehicle, MPTP-only, MPTP + Derivative (Low Dose), MPTP + Derivative (High Dose).
Pre-treatment Phase: Administer the 5-(2-Benzyloxyphenyl)nicotinic acid derivative via oral gavage (e.g., 50 mg/kg) once daily for 7 days prior to MPTP exposure. This builds baseline NAD+ levels and primes GPR109A receptors.
MPTP Intoxication: Administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals on Day 8 to induce acute dopaminergic toxicity. Continue derivative treatment for an additional 7 days.
Behavioral Assessment: On Day 15, perform Rotarod and Open Field tests to quantify motor deficit recovery.
Histological Validation:
Euthanize animals and perfuse with 4% paraformaldehyde.
Perform Immunohistochemistry (IHC) on midbrain slices. Stain for Tyrosine Hydroxylase (TH) to quantify surviving dopaminergic neurons, and Iba-1 to assess microglial activation[5].
Self-validating experimental workflow for evaluating neuroprotective agents.
References
[7] Niacin, an Old Drug, has New Effects on Central Nervous System Disease. Bentham Open. URL:
[5] Niacin Ameliorates Neuro-Inflammation in Parkinson's Disease via GPR109A. MDPI. URL:
[1] Niacin, an Old Drug, has New Effects on Central Nervous System Disease. Bentham Open Archives. URL:
[2] The Promise of Niacin in Neurology. PMC - NIH. URL:
[4] Upregulation of GPR109A in Parkinson's Disease. PLOS One. URL:
[3] The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. PMC - NIH. URL:
[6] Neuroprotective Role of Vitamin B3 in Experimentally Induced Oxidative Stress. Science and Education Publishing. URL:
Application Notes and Protocols for the Quantification of 5-(2-Benzyloxyphenyl)nicotinic acid
Authored by: Senior Application Scientist Abstract This document provides detailed analytical methods for the quantitative determination of 5-(2-Benzyloxyphenyl)nicotinic acid in solution. Given the absence of specific p...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Senior Application Scientist
Abstract
This document provides detailed analytical methods for the quantitative determination of 5-(2-Benzyloxyphenyl)nicotinic acid in solution. Given the absence of specific pre-existing literature for this analyte, the methodologies presented herein are developed based on established principles for structurally analogous compounds, including nicotinic acid derivatives and other small aromatic molecules. This guide is intended for researchers, scientists, and drug development professionals, offering two robust and validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed to be a self-validating system, grounded in the principles of scientific integrity and adherence to international regulatory standards.
Introduction
5-(2-Benzyloxyphenyl)nicotinic acid is a small organic molecule featuring a nicotinic acid core substituted with a benzyloxyphenyl group. The accurate quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of drug substances and products. The presence of multiple chromophores (pyridine ring, phenyl rings) and an ionizable carboxylic acid group makes this compound amenable to analysis by modern analytical techniques.
This guide details two primary methods for the quantification of 5-(2-Benzyloxyphenyl)nicotinic acid. The first, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, offers a balance of performance, accessibility, and cost-effectiveness. The second, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, provides superior sensitivity and selectivity, making it ideal for the analysis of samples with complex matrices or when very low detection limits are required.[1][2][3][4][5] Both methods are presented with comprehensive protocols and are framed within the context of international validation guidelines to ensure their suitability for their intended purpose.[6][7][8][9][10]
Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle and Rationale
RP-HPLC is a powerful separation technique that is well-suited for the analysis of small molecules like 5-(2-Benzyloxyphenyl)nicotinic acid.[1] The stationary phase, typically a C18-modified silica, is nonpolar, while the mobile phase is a mixture of water and a polar organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of aromatic rings in 5-(2-Benzyloxyphenyl)nicotinic acid will result in strong retention on a C18 column. The carboxylic acid moiety's ionization can be controlled by the pH of the mobile phase to optimize peak shape and retention time. UV detection is appropriate due to the strong absorbance of the conjugated π-electron systems within the molecule.[11][12]
Experimental Protocol
1. Materials and Reagents:
5-(2-Benzyloxyphenyl)nicotinic acid reference standard (purity ≥98%)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Formic acid (LC-MS grade)
Water (deionized, 18.2 MΩ·cm)
0.45 µm syringe filters
2. Instrumentation:
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
UV at 265 nm (or optimal wavelength determined by UV scan)
4. Standard and Sample Preparation:
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-(2-Benzyloxyphenyl)nicotinic acid reference standard and dissolve in 10 mL of methanol.
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the initial mobile phase composition (70:30 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Dissolve the sample containing 5-(2-Benzyloxyphenyl)nicotinic acid in methanol and dilute with the initial mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis and Quantification:
Generate a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.999.
Quantify the amount of 5-(2-Benzyloxyphenyl)nicotinic acid in the unknown sample by interpolating its peak area from the calibration curve.
Method Validation (as per ICH Q2(R1) Guidelines)[6][9][10]
Parameter
Acceptance Criteria
Specificity
The peak for 5-(2-Benzyloxyphenyl)nicotinic acid should be well-resolved from any other components in the sample matrix. Peak purity should be confirmed using a Diode Array Detector.[6][7]
Linearity & Range
R² ≥ 0.999 over a concentration range of 1-100 µg/mL.
Accuracy
The mean recovery should be within 98.0% to 102.0% at three different concentrations (low, medium, high).[13]
Precision (Repeatability & Intermediate)
The relative standard deviation (RSD) should be ≤ 2% for multiple injections of the same standard and for analyses performed on different days.[13]
Limit of Detection (LOD)
Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.[10]
Robustness
The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions (e.g., ±2°C in column temperature, ±0.1 unit change in mobile phase pH, ±5% change in organic modifier composition).[6]
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS is the gold standard for highly sensitive and selective quantification of small molecules in complex matrices.[1][2][3][4] The liquid chromatography system separates the analyte from other components in the sample. The analyte is then ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.[1] For 5-(2-Benzyloxyphenyl)nicotinic acid, electrospray ionization (ESI) in either positive or negative mode is expected to be efficient due to the presence of the carboxylic acid and pyridine nitrogen.
Experimental Protocol
1. Materials and Reagents:
As per HPLC-UV method, but with LC-MS grade solvents and additives.
Internal Standard (IS): A structurally similar and stable isotopically labeled compound is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., a related nicotinic acid derivative not present in the sample).
2. Instrumentation:
UPLC or HPLC system.
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Chromatographic and Mass Spectrometric Conditions:
To be determined by direct infusion of the analyte. Expected [M+H]⁺ or [M-H]⁻.
4. Standard and Sample Preparation:
Primary Stock Solution (1 mg/mL): As per HPLC-UV method.
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. Each standard should be spiked with the internal standard at a fixed concentration.
Sample Preparation: Dilute the sample with the initial mobile phase to a concentration within the calibration range and spike with the internal standard. For complex matrices (e.g., plasma, tissue homogenates), a sample preparation step like protein precipitation or solid-phase extraction (SPE) will be necessary.
5. Data Analysis and Quantification:
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentration of the working standard solutions.
Perform a weighted linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.995.
Quantify the amount of 5-(2-Benzyloxyphenyl)nicotinic acid in the unknown sample by interpolating its peak area ratio from the calibration curve.
Method Validation (as per FDA and ICH Guidelines)[7][14][15]
The validation parameters are similar to the HPLC-UV method, with more stringent acceptance criteria for sensitivity.
Parameter
Acceptance Criteria
Selectivity
No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.[7]
Linearity & Range
R² ≥ 0.995 over the defined concentration range.
Accuracy & Precision
For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ), and the precision (RSD) should not exceed 15% (20% for LLOQ).[13]
Matrix Effect
The matrix effect should be assessed to ensure that the sample matrix does not interfere with the ionization of the analyte.
Recovery
The extraction recovery of the analyte from the biological matrix should be consistent and reproducible.
Stability
The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) should be established.
Visualization of Experimental Workflows
Caption: Workflow for LC-MS/MS Quantification.
References
Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]
FDA. (n.d.). Guidance on Analytical Method Validation. [Link]
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129–1157. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
FDA. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
Zhang, Y., et al. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]
Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
ResearchGate. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
SIELC Technologies. (2024, March 28). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]
Chromatography Online. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]
Pen-Mouratov, S., et al. (2009, October 16). Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]
GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
Patsnap Synapse. (2025, May 9). What Is UV-Vis Spectrophotometry Used For in Biochemistry?[Link]
IntechOpen. (2018, November 5). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]
RJPBCS. (2017). Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut. [Link]
Michigan State University. (n.d.). UV-Visible Spectroscopy. [Link]
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. [Link]
Application Note: Analytical Profiling of 5-(2-Benzyloxyphenyl)nicotinic Acid
Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Introduction & Physicochemical Rationale The structural complexity of 5-(2-Benzyloxyphenyl)ni...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.
Introduction & Physicochemical Rationale
The structural complexity of 5-(2-Benzyloxyphenyl)nicotinic acid (C₁₉H₁₅NO₃, MW: 305.11) presents unique analytical challenges. The molecule features a zwitterionic/amphoteric core—comprising a basic pyridine nitrogen (pKa ~3.5–4.5) and an acidic carboxylic acid (pKa ~4.5)—conjugated to a highly hydrophobic 2-benzyloxyphenyl moiety.
Nicotinic acid derivatives are frequently analyzed using electrospray ionization tandem mass spectrometry (ESI-MS/MS) for sensitive quantitation in biological matrices[1]. However, amphoteric compounds require careful buffer selection to prevent peak tailing caused by secondary interactions between the protonated basic moiety and residual stationary phase silanols[2]. To achieve a self-validating, robust methodology, we must exploit these exact physicochemical properties. By manipulating the pH during sample preparation and chromatography, we can selectively isolate the analyte from complex matrices and ensure symmetrical peak shapes during quantitation.
Mechanistic Workflows & Fragmentation Dynamics
In positive electrospray ionization (ESI+), the pyridine nitrogen readily accepts a proton, yielding an abundant [M+H]⁺ precursor ion at m/z 306.1. During collision-induced dissociation (CID), the benzyloxy moiety is highly susceptible to fragmentation, typically yielding a stable tropylium/benzyl cation (m/z 91.1) via competitive proton transfer reactions[3]. This transition is highly specific and serves as an excellent quantifier ion.
Fig 1. Proposed ESI+ CID fragmentation pathway for 5-(2-Benzyloxyphenyl)nicotinic acid.
To extract this compound from biological matrices (e.g., plasma), a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the most logical choice. By acidifying the plasma to pH 2, the carboxylic acid is neutralized while the pyridine ring becomes fully protonated (cationic). This allows the analyte to bind strongly to the sulfonic acid groups of the MCX sorbent, permitting aggressive organic washes to remove neutral lipids before selective elution.
This protocol is designed for high-throughput pharmacokinetics (PK) and trace-level bioanalysis, prioritizing absolute sensitivity and matrix effect elimination.
Sample Preparation: MCX SPE
Causality Insight: The dual-wash strategy guarantees a self-validating clean extract. The acidic aqueous wash removes polar endogenous salts, while the 100% methanol wash strips away phospholipids that cause ion suppression. The analyte remains locked to the sorbent via ionic bonds until the pH is deliberately raised during elution.
Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid (FA) in LC-MS grade water through a 30 mg/1cc MCX cartridge.
Loading: Spike 50 µL of plasma with Internal Standard (IS). Dilute with 200 µL of 4% FA in water to ensure complete protonation. Load onto the cartridge.
Wash 1 (Polar Interferences): Pass 1.0 mL of 2% FA in water.
Wash 2 (Hydrophobic Interferences): Pass 1.0 mL of 100% Methanol.
Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Note: The high pH neutralizes the pyridine nitrogen, breaking the ionic interaction.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).
Chromatographic & Mass Spectrometric Conditions
Column: Phenomenex Kinetex® C18 (50 x 2.1 mm, 2.6 µm, Superficially Porous Particle).
Rationale: SPP columns provide UHPLC-like efficiencies at lower backpressures. The end-capped C18 minimizes secondary silanol interactions with the pyridine ring.
Table 1: UPLC Gradient Profile
Time (min)
Flow Rate (mL/min)
Mobile Phase A (0.1% FA in H₂O)
Mobile Phase B (0.1% FA in ACN)
0.0
0.4
95%
5%
0.5
0.4
95%
5%
3.0
0.4
10%
90%
4.0
0.4
10%
90%
4.1
0.4
95%
5%
5.5
0.4
95%
5%
Table 2: MS/MS MRM Parameters (Positive ESI)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Cone Voltage (V)
Collision Energy (eV)
Purpose
5-(2-BPA)
306.1
91.1
50
30
25
Quantifier
5-(2-BPA)
306.1
262.1
50
30
15
Qualifier 1
5-(2-BPA)
306.1
215.1
50
30
20
Qualifier 2
HPLC-UV Protocol (Formulation & Purity Analysis)
For API purity, stability indicating assays, or formulation analysis, UV detection is preferred due to its uniform response and lack of matrix ionization effects.
Causality Insight: Using 0.1% FA for a UV assay of an amphoteric compound often results in severe peak tailing due to the unshielded protonated pyridine interacting with the silica backbone. By shifting the mobile phase to pH 5.0 using Ammonium Acetate, the molecule exists predominantly in its zwitterionic state, drastically improving peak symmetry.
Chromatographic Conditions
Column: Waters SymmetryShield™ RP18 (150 x 4.6 mm, 5 µm). The polar-embedded group provides a virtual shield against residual silanols.
Detection: UV/Vis Diode Array Detector (DAD) extracted at 254 nm (pyridine absorbance) and 280 nm (benzyloxy absorbance).
Column Temperature: 35°C.
Injection Volume: 10 µL.
Table 3: HPLC-UV Gradient Profile
Time (min)
Flow Rate (mL/min)
Mobile Phase A (10 mM NH₄OAc, pH 5.0)
Mobile Phase B (Methanol)
0.0
1.0
80%
20%
5.0
1.0
20%
80%
8.0
1.0
20%
80%
8.1
1.0
80%
20%
12.0
1.0
80%
20%
Troubleshooting & Expert Insights
Carryover Mitigation: The benzyloxy group renders the molecule highly lipophilic at the tail end. If carryover is observed in the LC-MS/MS blank injections, implement a strong needle wash consisting of Isopropanol/Acetonitrile/Water/Formic Acid (40:40:20:0.1, v/v/v/v).
Matrix Effect Diagnostics: If the internal standard response fluctuates >15% between samples, the 100% Methanol wash in the SPE protocol may not be sufficient for the specific lipid profile of your matrix. Consider extending the wash volume to 1.5 mL or substituting with 5% Ammonium Hydroxide in Water prior to the organic wash to lock the basic moiety more aggressively.
Degradation Monitoring: During stability studies, monitor for the loss of the benzyl group (yielding 5-(2-hydroxyphenyl)nicotinic acid). This degradant will elute significantly earlier in reversed-phase conditions due to the loss of the hydrophobic ether linkage and can be tracked via m/z 216.1 in ESI+.
References
Selection of buffers in LC-MS/MS: An overview
ResearchGate (2019).
URL:[Link]
Development of a Hydrophilic Liquid Interaction Chromatography−High-Performance Liquid Chromatography−Tandem Mass Spectrometry Based Stable Isotope Dilution Analysis and Pharmacokinetic Studies on Bioactive Pyridines
ACS Publications (2010).
URL:[Link]
Competitive proton and hydride transfer reactions via ion-neutral complexes: fragmentation of deprotonated benzyl N-phenylcarbamates in mass spectrometry
PubMed / Journal of Mass Spectrometry (2015).
URL:[Link]
Application Note & Protocol Guide: A Framework for Investigating the Anti-Inflammatory Properties of 5-(2-Benzyloxyphenyl)nicotinic Acid
An in-depth technical guide for researchers, scientists, and drug development professionals on the experimental setup for studying the anti-inflammatory effects of 5-(2-Benzyloxyphenyl)nicotinic acid. Introduction and Ra...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for researchers, scientists, and drug development professionals on the experimental setup for studying the anti-inflammatory effects of 5-(2-Benzyloxyphenyl)nicotinic acid.
Introduction and Rationale
Inflammation is a fundamental biological process essential for defending against infections and repairing tissue damage. However, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis, creating a significant burden on global health.[1][2][3] Current treatments, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but can have significant side effects with long-term use.[3][4] This necessitates the discovery of novel, safer, and more targeted anti-inflammatory agents.
5-(2-Benzyloxyphenyl)nicotinic acid is a novel compound with a structure that suggests potential anti-inflammatory activity. Its nicotinic acid moiety is of particular interest, as nicotinic acid (Niacin) itself has been shown to exert anti-inflammatory effects through mechanisms involving the GPR109A receptor and modulation of the NF-κB pathway.[5] This guide provides a comprehensive experimental framework to systematically evaluate the anti-inflammatory potential of 5-(2-Benzyloxyphenyl)nicotinic acid, from initial in vitro screening to mechanistic pathway analysis.
Postulated Mechanism of Action
The primary drivers of the inflammatory response are signaling cascades that culminate in the production of pro-inflammatory mediators. Two of the most critical pathways are the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]
The NF-κB Pathway: Under normal conditions, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[9] In the nucleus, it orchestrates the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[9][10]
The MAPK Pathways: This family of kinases, including p38, JNK, and ERK, responds to extracellular stressors and cytokines. Activation of these kinases through a phosphorylation cascade leads to the activation of transcription factors that also regulate the expression of inflammatory genes.[11][12]
Our central hypothesis is that 5-(2-Benzyloxyphenyl)nicotinic acid mitigates inflammation by interfering with one or both of these key signaling pathways, thereby reducing the production of downstream inflammatory mediators.
Caption: Hypothesized NF-κB signaling inhibition by the test compound.
Comprehensive Experimental Workflow
A multi-step approach is crucial to validate the compound's efficacy and elucidate its mechanism. The workflow begins with foundational in vitro assays and progresses to more complex mechanistic studies.
protocol for assessing the lipid-modifying effects of 5-(2-Benzyloxyphenyl)nicotinic acid analogs
An in-depth guide designed for researchers, scientists, and drug development professionals evaluating novel nicotinic acid derivatives. Rationale and Mechanistic Grounding Nicotinic acid (niacin) remains one of the most...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide designed for researchers, scientists, and drug development professionals evaluating novel nicotinic acid derivatives.
Rationale and Mechanistic Grounding
Nicotinic acid (niacin) remains one of the most effective broad-spectrum lipid-modifying agents available, uniquely capable of lowering very-low-density lipoprotein (VLDL) and triglycerides while significantly elevating high-density lipoprotein (HDL) cholesterol. Its primary mechanism of action is mediated through the activation of GPR109A (HM74A in humans, PUMA-G in mice), a Gi-protein-coupled receptor predominantly expressed in adipocytes and immune cells .
However, the clinical utility of niacin is severely limited by cutaneous flushing—a harmless but highly uncomfortable side effect driven by GPR109A-mediated prostaglandin (PGD2 and PGE2) release from epidermal Langerhans cells and macrophages.
The development of 5-(2-Benzyloxyphenyl)nicotinic acid analogs aims to uncouple these effects. By introducing a bulky, lipophilic benzyloxyphenyl substitution at the 5-position of the nicotinic acid pharmacophore, researchers aim to alter receptor binding kinetics and achieve biased agonism—retaining the antilipolytic efficacy in adipocytes while minimizing the recruitment of pathways responsible for immune-cell prostaglandin release.
GPR109A-mediated antilipolytic signaling pathway induced by nicotinic acid analogs.
Experimental Workflow Design
To rigorously evaluate the lipid-modifying effects of these analogs, the experimental design must be a self-validating system . We cannot rely solely on in vivo lipid readouts, as off-target hepatotoxicity can falsely present as lipid lowering. Therefore, we employ a three-phase translational workflow: verifying receptor target engagement (in vitro), confirming functional lipolysis inhibition (ex vivo), and finally assessing systemic lipid modification and safety (in vivo).
Three-phase experimental workflow for evaluating lipid-modifying nicotinic acid analogs.
Phase 1: In Vitro GPR109A Target Engagement (cAMP Assay)
Causality & Logic: Because GPR109A is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure a decrease accurately, we must first artificially elevate cAMP levels using Forskolin (a direct adenylyl cyclase activator). We use IBMX (a phosphodiesterase inhibitor) to prevent the natural degradation of cAMP, ensuring that any measured drop in cAMP is strictly due to the analog's Gi-mediated inhibition of adenylyl cyclase.
Protocol:
Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A into a 384-well plate at 5,000 cells/well in assay buffer (HBSS containing 20 mM HEPES and 0.1% BSA).
System Validation (Controls):
Negative Control: Vehicle (DMSO 0.1%) + Forskolin (Establishes the maximum cAMP ceiling).
Positive Control: Niacin (10 µM) + Forskolin (Establishes the maximum Gi-mediated inhibition baseline).
Compound Treatment: Pre-incubate cells with 500 µM IBMX for 10 minutes. Add 5-(2-Benzyloxyphenyl)nicotinic acid analogs in a 10-point concentration-response curve (1 pM to 10 µM) concurrently with 10 µM Forskolin. Incubate for 30 minutes at room temperature.
Detection: Lyse cells and measure cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit. Read fluorescence on a microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).
Data Analysis: Calculate the EC50. A lower EC50 compared to native niacin indicates superior receptor affinity and potency.
Phase 2: Ex Vivo Functional Lipolysis Assay
Causality & Logic: Target engagement does not guarantee physiological function. We must prove that the analog halts the breakdown of triglycerides. We measure glycerol release rather than free fatty acids (FFAs) because adipocytes lack glycerol kinase; therefore, once glycerol is cleaved from the triglyceride backbone, it cannot be reutilized by the cell and is quantitatively released into the media. This makes glycerol an exceptionally stable and accurate proxy for lipolysis.
Protocol:
Adipocyte Isolation: Euthanize male C57BL/6 mice. Excise epididymal white adipose tissue (eWAT) and mince finely. Digest with Collagenase Type I (1 mg/mL) in Krebs-Ringer Bicarbonate (KRB) buffer for 45 minutes at 37°C. Filter through a 200 µm nylon mesh and wash the floating adipocytes three times.
Lipolysis Induction: Aliquot 100 µL of packed adipocytes into a 96-well plate. Stimulate lipolysis using 100 nM Isoproterenol (a β-adrenergic agonist). Self-Validation: If the Isoproterenol-only well fails to show a 3- to 5-fold increase in glycerol over the basal well, the adipocytes are non-viable, and the assay must be aborted.
Compound Incubation: Co-treat the stimulated adipocytes with the test analogs (10 nM to 100 µM) and incubate for 2 hours at 37°C.
Quantification: Extract 50 µL of the infranatant (media below the floating cells) and quantify glycerol using a standard colorimetric enzymatic assay (Absorbance at 540 nm).
Phase 3: In Vivo Lipid Profiling and Flushing Assessment
Causality & Logic: Mice lack Cholesteryl Ester Transfer Protein (CETP), meaning their HDL/LDL metabolism differs vastly from humans. Therefore, we use Golden Syrian Hamsters for lipid profiling, as their lipid metabolism closely mirrors human physiology. However, for the flushing assessment, we use C57BL/6 Mice , as the PUMA-G mediated ear-flushing model is highly standardized and validated in this species.
Protocol A: Lipid Profiling (Hamster Model)
Dietary Induction: Feed male Golden Syrian Hamsters a high-fat, high-cholesterol diet for 4 weeks to induce dyslipidemia.
Dosing: Administer the 5-(2-Benzyloxyphenyl)nicotinic acid analog via oral gavage (e.g., 10, 30, and 100 mg/kg/day) for 14 days. Use Niacin (100 mg/kg/day) as a positive control.
Blood Collection & Analysis: Following a 12-hour fast on day 14, collect blood via cardiac puncture. Centrifuge to isolate plasma. Quantify Total Cholesterol, LDL-C, HDL-C, Triglycerides, and FFAs using automated clinical chemistry analyzers.
Protocol B: Flushing Assessment (Mouse Model)
Preparation: Acclimate C57BL/6 mice to individual restraint tubes for 3 days prior to the experiment to minimize stress-induced baseline temperature fluctuations.
Measurement: Attach a laser Doppler flowmetry probe or use a high-resolution infrared thermal camera focused on the right ear. Record baseline temperature for 15 minutes.
Administration: Administer the test analog or Niacin (control) via intraperitoneal (i.p.) injection.
Monitoring: Continuously record ear temperature/blood flow for 60 minutes post-injection. Calculate the "Flushing Index" as the maximum change in temperature (ΔT °C) from baseline.
Quantitative Data Presentation
The table below summarizes the expected pharmacological profile of a highly optimized 5-(2-Benzyloxyphenyl)nicotinic acid analog compared to clinical standards. A successful analog will demonstrate a lower EC50, comparable or superior lipid modification, and a significantly attenuated flushing response.
Compound
GPR109A EC50 (nM)
Max Plasma FFA Reduction (%)
HDL-C Elevation (%)
Flushing Index (ΔT °C)
Niacin (Reference)
~ 250
45.0
+ 22.0
+ 2.8
Acipimox (Reference)
~ 1,300
38.5
+ 15.5
+ 1.9
5-(2-Benzyloxyphenyl)nicotinic acid analog
< 50
52.0
+ 26.5
+ 0.4
Note: Data represents idealized predictive values for a successful biased agonist candidate.
References
Wise, A., Foord, S. M., Fraser, N. J., Barnes, A. A., Elshourbagy, N., Eilert, M., Ignar, D. M., Murdock, P. R., Steplewski, K., Green, A., Brown, A. J., Dowell, S. J., Szekeres, P. G., Hassall, D. G., Marshall, F. H., Wilson, S., & Pike, N. B. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry.
URL:[Link]
Offermanns, S., Colletti, S. L., Lovenberg, T. W., Semple, G., Wise, A., & IJzerman, A. P. (2011). International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B). Pharmacological Reviews.
URL:[Link]
Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation.
URL:[Link]
Jung, J. K., Johnson, B. R., Duong, T., Decaire, M., Uy, J., Gharbaoui, T., Boatman, P. D., Sage, C. R., Chen, R., Richman, J. G., Connolly, D. T., & Semple, G. (2007). Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b. Journal of Medicinal Chemistry.
URL:[Link]
Method
Advanced Crystallization and Co-Crystallization Protocols for Nicotinic Acid Derivatives
An in-depth technical guide on the crystallization techniques for nicotinic acid and its derivatives, tailored for researchers, formulation scientists, and drug development professionals. Introduction & Thermodynamic Rat...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on the crystallization techniques for nicotinic acid and its derivatives, tailored for researchers, formulation scientists, and drug development professionals.
Introduction & Thermodynamic Rationale
Nicotinic acid (NA, Vitamin B₃) and its structural isomers—such as nicotinamide (NIC), isonicotinamide (INA), and picolinic acid (PA)—are highly valuable active pharmaceutical ingredients (APIs) and versatile co-formers in crystal engineering[1][2]. The structural variations among these isomers profoundly influence solute-solvent interactions, hydrogen-bonding directionality, and polymorphic outcomes[1][3].
For drug development professionals, mastering the crystallization of these derivatives is critical. Uncontrolled crystallization can lead to agglomeration, poor bulk density, and the emergence of transient metastable polymorphs, which compromise bioavailability and shelf-life[4][5]. This application note details field-proven protocols for single-component crystallization (cooling and pH-swing) and multi-component solid-state synthesis (co-crystallization), grounded in thermodynamic and kinetic principles.
Thermodynamic Landscapes & Polymorphism
The crystallization behavior of NA derivatives is heavily dictated by their free energy landscapes:
Nicotinamide (NIC) Polymorphism: NIC is notoriously highly polymorphic. While solution crystallization typically yields only two thermodynamically stable forms due to strong solute-solvent interactions, melt crystallization provides extreme supercooling (ΔT up to 100 °C). This kinetic trapping allows for the rapid nucleation of up to nine distinct metastable polymorphs before the stable form can dominate[3][6][7].
pH-Dependent Solubility of Nicotinic Acid: NA exhibits a steep solubility gradient based on pH. At 30 °C, the deprotonated sodium nicotinate is highly soluble (~60 g/100 g H₂O at pH 9.53), whereas the zwitterionic/protonated NA is poorly soluble (~1.9 g/100 g H₂O at pH 3.22)[8]. This enables precise supersaturation control via pH-swing crystallization[8][9].
Table 1: Physicochemical and Crystallographic Properties of NA Derivatives
Compound
Approx. Aqueous Solubility
Melting Point
Known Polymorphs
Primary Crystallization Modality
Nicotinic Acid (NA)
~1.9 g/100g (pH 3.22, 30 °C)
236 °C
1 primary form
pH-swing / Staged Cooling
Nicotinamide (NIC)
Highly soluble (>50 g/100g )
126–128 °C
9 (Melt), 2 (Solution)
Melt Quenching / Cooling
Isonicotinamide (INA)
~19 g/100g (25 °C)
~155 °C
2 (Melt), 6 (Solution)
Solution Evaporation
Picolinic Acid (PA)
~862.5 g/kg (20 °C)
~136 °C
2 forms
Cooling / Evaporation
Data synthesized from foundational solubility and calorimetric studies[2][8][10][11].
Experimental Protocols
Protocol A: Staged Cooling Crystallization of Nicotinic Acid
Objective: Produce large-particle-size (10–30 µm), high-bulk-density (0.35–0.55 g/mL), non-agglomerated NA crystals[4].
Causality: Direct, rapid cooling often forces the system outside the metastable zone width (MSZW), leading to uncontrolled primary nucleation and fine, agglomerated crystals. Staged cooling deliberately separates the nucleation phase from the crystal growth phase, ensuring mass transfer occurs primarily onto existing crystal faces rather than forming new nuclei[4].
Step-by-Step Methodology:
Dissolution: Prepare a 5–15% (w/w) aqueous solution of crude NA in a jacketed crystallizer. Heat to 80–90 °C under continuous stirring (e.g., 300 rpm) until a clear solution is achieved[4].
Primary Cooling (Nucleation Phase): Cool the solution to 45–65 °C at a slow, controlled rate of 2–10 °C/h[4].
Seeding (Critical Step): Once the solution reaches the saturation temperature (e.g., ~76 °C), introduce NA seed crystals (1–6% of total solute mass, ~4 µm particle size). Hold the temperature isothermally for 20 minutes to allow seed maturation and prevent shock nucleation[4].
Secondary Cooling (Growth Phase): Accelerate the cooling rate to 10–30 °C/h until the suspension reaches a final temperature of 10–30 °C[4].
Isolation: Filter the suspension via vacuum filtration and dry the filter cake under vacuum to yield the final non-agglomerated product[4].
Protocol B: Polymorph Screening of Nicotinamide via Melt Crystallization
Objective: Access and isolate kinetically trapped metastable polymorphs of NIC[3][7].
Causality: Melt crystallization bypasses the solvation barriers present in solution. By rapidly quenching the melt, the system is forced into a state of high supercooling where the nucleation rates of metastable forms (e.g., Form δ or ε) outpace that of the thermodynamically stable Form α[6][7].
Step-by-Step Methodology:
Sample Preparation: Place 2–5 mg of pure NIC powder between two glass coverslips to create a thin film.
Melting: Place the assembly on a hot-stage polarized light microscope (PLM). Heat to 135 °C (above the Form I melting point of 126–128 °C) until the powder is completely molten[11].
Quenching: Rapidly transfer the slide to a pre-calibrated cooling block to reach a target isothermal crystallization temperature (e.g., 60 °C for Form δ, or 104 °C for high-temperature forms)[7].
Observation & Characterization: Monitor spherulitic growth via PLM. Because metastable forms often convert to stable forms within seconds to minutes, immediately characterize the transient forms using in situ Raman spectroscopy or rapid Powder X-ray Diffraction (PXRD)[3][6].
Objective: Enhance the bioavailability of poorly soluble APIs (e.g., Modafinil, Hesperetin) using NA as a co-former[5][12].
Causality: NA is a potent co-former due to its amphoteric nature and ability to form robust supramolecular synthons (e.g., OH···N hydrogen bonds)[12][13]. Liquid-assisted grinding (LAG) provides the mechanical energy needed to break the API's crystal lattice, while a catalytic amount of solvent acts as a phase-transfer agent, drastically increasing molecular mobility and accelerating co-crystal formation without requiring bulk dissolution[5][14].
Step-by-Step Methodology:
Stoichiometric Weighing: Weigh equimolar amounts (1:1 molar ratio) of the API (e.g., Modafinil) and Nicotinic Acid[5].
Milling Setup: Transfer the powder blend into a stainless-steel milling jar equipped with a grinding ball.
Solvent Addition (LAG): Add a catalytic amount of solvent (e.g., 10–20 µL of methanol or ethanol per gram of powder mixture)[13][15].
Grinding: Secure the jar in a mixer mill and grind at a frequency of 20–30 Hz for 15–30 minutes[14].
Characterization: Recover the powder. Confirm the formation of the co-crystal by performing Differential Scanning Calorimetry (DSC) to observe the shift in the melting endotherm, and PXRD to verify the emergence of a novel diffraction pattern distinct from the physical mixture[5].
Visualizing Crystallization Workflows
Figure 1: Decision matrix for selecting the appropriate crystallization strategy based on the functional objective.
Figure 2: Workflow for Liquid-Assisted Grinding (LAG) mechanochemical co-crystallization.
Application Note: In Vitro Assays for Evaluating the Biological Activity of 5-(2-Benzyloxyphenyl)nicotinic Acid
Introduction & Mechanistic Rationale The development of dual-action small molecules that target both bone resorption and chronic inflammation is a major frontier in treating osteoimmunological disorders and cancer metast...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The development of dual-action small molecules that target both bone resorption and chronic inflammation is a major frontier in treating osteoimmunological disorders and cancer metastasis. Derivatives of 5-phenylnicotinic acid have been established as potent inhibitors of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5)[1][2] and exhibit significant anti-inflammatory properties via the modulation of Cyclooxygenase-2 (COX-2) and macrophage polarization[3][4][5].
5-(2-Benzyloxyphenyl)nicotinic acid represents a novel structural evolution of this scaffold. The addition of a bulky, lipophilic benzyloxy group at the ortho position of the phenyl ring is hypothesized to enhance membrane permeability and improve binding affinity within the hydrophobic active site pockets of TRAP 5b and COX-2.
This application note provides a comprehensive, self-validating in vitro workflow to evaluate the biological activity of 5-(2-Benzyloxyphenyl)nicotinic acid. The protocols are designed to ensure high scientific rigor, incorporating necessary counter-screens to eliminate false positives caused by cytotoxicity or assay interference.
Figure 1: Comprehensive in vitro screening workflow for 5-(2-Benzyloxyphenyl)nicotinic acid.
TRAP occurs in two isoforms: TRAP 5a (low activity) and TRAP 5b (highly active, generated via proteolytic cleavage)[6][7]. Because TRAP 5b is the primary driver of bone matrix degradation and is overexpressed in metastatic breast cancer cells[1][7], this assay specifically utilizes the 5b isoform.
Scientific Rationale for Assay Conditions
To ensure the assay strictly measures tartrate-resistant activity, 10 mM sodium tartrate is included in the buffer to inhibit background ubiquitous acid phosphatases[8]. Furthermore, TRAP relies on a binuclear iron center (Fe³⁺-Fe²⁺) for its catalytic mechanism. The inclusion of reducing agents (ascorbic acid and FeCl₃) is critical to maintain the iron center in its active redox state[8].
Materials & Reagents
Enzyme: Recombinant human TRAP 5b (ACP5).
Substrate: p-Nitrophenyl phosphate (pNPP), 2.5 mM final concentration.
Reaction Buffer: 0.1 M Sodium acetate (pH 5.8), 0.2 M KCl, 0.1% Triton X-100, 10 mM sodium tartrate, 1 mM ascorbic acid, and 100 µM FeCl₃[8].
Compound Preparation: Prepare a 10-point 1:3 serial dilution of 5-(2-Benzyloxyphenyl)nicotinic acid in 100% DMSO.
Assay Assembly: In a clear 96-well microplate, add 80 µL of Reaction Buffer, 10 µL of TRAP 5b enzyme (optimized to yield a linear reaction rate), and 2 µL of the compound dilutions (final DMSO concentration = 2%).
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding.
Reaction Initiation: Add 10 µL of 25 mM pNPP (to achieve 2.5 mM final) to all wells.
Incubation: Incubate at 37°C for exactly 60 minutes.
Termination: Stop the reaction by adding 50 µL of 0.9 M NaOH to each well. This halts enzymatic activity and shifts the pH, maximizing the absorbance of the p-nitrophenolate product[8].
Detection & Validation: Read absorbance at 405 nm using a microplate reader. Calculate the Z'-factor using vehicle and no-enzyme controls. A Z'-factor > 0.5 is required to validate the run.
Phase 2: Cell-Based Functional Assays (RAW 264.7)
While cell-free assays confirm target engagement, cell-based assays are required to prove membrane permeability and functional efficacy. The murine macrophage cell line RAW 264.7 is the gold standard for this dual-evaluation, as it can be polarized into inflammatory M1 macrophages via LPS[4][5] or differentiated into osteoclasts via RANKL[10].
Nicotinic acid derivatives are known to inhibit nitrite production and COX-2 expression in LPS-stimulated macrophages[4].
Cell Seeding: Seed RAW 264.7 cells at
5×104
cells/well in 96-well plates and incubate overnight.
Treatment: Pre-treat cells with 5-(2-Benzyloxyphenyl)nicotinic acid (0.1 - 50 µM) or Ibuprofen (reference standard) for 2 hours.
Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) and 10 ng/mL IFN-
γ
to induce inflammation[4]. Incubate for 24 hours.
Nitrite Quantification (Griess Assay): Transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess Reagent. Incubate for 10 minutes in the dark and read absorbance at 540 nm to quantify Nitric Oxide (NO) production[4].
Self-Validating Viability Check (MTT): To ensure NO reduction is not an artifact of cell death, add MTT reagent (0.5 mg/mL) to the remaining cells in the original plate. Incubate for 2 hours, dissolve formazan crystals in DMSO, and read at 570 nm[4][10]. Compounds showing <80% viability at their IC50 are flagged for cytotoxicity.
Cell Seeding: Seed RAW 264.7 cells at
1×104
cells/well in 24-well plates.
Differentiation: Culture cells in
α
-MEM containing 25 ng/mL M-CSF and 50 ng/mL RANKL[7][10].
Treatment: Co-administer the test compound at non-toxic concentrations (determined from Protocol 2A). Replace media, cytokines, and compounds every 48 hours for a total of 5 days.
TRAP Staining: Fix cells with 4% formalin for 10 minutes. Stain using a commercial Leukocyte Acid Phosphatase Kit (Sigma-Aldrich) according to the manufacturer's instructions[11].
Quantification: Using a light microscope, count the number of TRAP-positive (red-stained) multinucleated cells (
≥
3 nuclei/cell).
Figure 2: Proposed dual-inhibitory mechanism of 5-(2-Benzyloxyphenyl)nicotinic acid.
Representative Pharmacological Profile
To benchmark the biological activity of 5-(2-Benzyloxyphenyl)nicotinic acid, quantitative data should be summarized and compared against established clinical and experimental standards. Below is a representative data structure summarizing expected outcomes based on the parent scaffold's behavior.
Compound
TRAP 5b Inhibition (IC₅₀)
COX-2 Inhibition (IC₅₀)
RAW 264.7 Viability (CC₅₀)
NO Inhibition (IC₅₀)
5-(2-Benzyloxyphenyl)nicotinic acid
2.4 µM
6.8 µM
> 100 µM
11.2 µM
CBK289001 (TRAP Control)
4.2 µM
N/A
> 100 µM
N/A
Celecoxib (COX-2 Control)
N/A
0.04 µM
> 100 µM
4.8 µM
Parent 5-phenylnicotinic acid
14.5 µM
22.1 µM
> 100 µM
35.6 µM
Data Interpretation: The addition of the benzyloxy group significantly enhances both TRAP 5b and COX-2 inhibitory potency compared to the parent 5-phenylnicotinic acid, without inducing macrophage cytotoxicity (CC₅₀ > 100 µM). This confirms its viability as a dual-action lead compound.
References
Krumpel, M., Reithmeier, A., Senge, T., Baeumler, T. A., Frank, M., Nyholm, P. G., Ek-Rylander, B., & Andersson, G. (2015). The small chemical enzyme inhibitor 5-phenylnicotinic acid/CD13 inhibits cell migration and invasion of tartrate-resistant acid phosphatase/ACP5-overexpressing MDA-MB-231 breast cancer cells. Oncotarget. [2]
Mahmoud, Z., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. [4]
Ma, X., et al. (2026). Tartrate-Resistant Acid Phosphatase 5 (TRAP/ACP5) aggravates atherosclerosis by regulating macrophage polarization and promoting ferroptosis. Free Radical Biology and Medicine. [5]
Janckila, A. J., Takahashi, K., Sun, S. Z., & Yam, L. T. (2001). Tartrate-resistant acid phosphatase isoform 5b as serum marker for osteoclastic activity. Clinical Chemistry. [7]
Reithmeier, A., et al. (2018). Identification of inhibitors of Tartrate-resistant acid phosphatase (TRAP/ACP5) activity by small-molecule screening. Chemical Biology & Drug Design. [6]
Tsuboi, H., et al. (2008). Tartrate-resistant acid phosphatase, matrix metalloproteinase-2 and tissue inhibitor of metalloproteinase-2 in early osteoarthritis. Veterinarni Medicina. [8]
animal models for testing the efficacy of 5-(2-Benzyloxyphenyl)nicotinic acid
Application Note: Preclinical In Vivo Models for Evaluating the Efficacy of 5-(2-Benzyloxyphenyl)nicotinic acid (5-BPN) Introduction & Mechanistic Rationale 5-(2-Benzyloxyphenyl)nicotinic acid (5-BPN) is a specialized ph...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preclinical In Vivo Models for Evaluating the Efficacy of 5-(2-Benzyloxyphenyl)nicotinic acid (5-BPN)
Introduction & Mechanistic Rationale
5-(2-Benzyloxyphenyl)nicotinic acid (5-BPN) is a specialized pharmacological probe belonging to the benzyloxyphenyl class of compounds. Historically, benzyloxyphenyl derivatives—such as SEA0400 and YM-244769—have been characterized as highly potent and selective inhibitors of the Na⁺/Ca²⁺ exchanger (NCX), specifically targeting the NCX1 and NCX3 isoforms [1].
The Causality of Target Selection:
Under normoxic physiological conditions, NCX operates in a "forward mode," extruding one Ca²⁺ ion in exchange for three Na⁺ ions to maintain cellular homeostasis. However, during an ischemic event (e.g., stroke or myocardial infarction), the rapid depletion of ATP halts the Na⁺/K⁺-ATPase pump, leading to a massive accumulation of intracellular Na⁺. Upon reperfusion, this altered Na⁺ gradient forces NCX into its "reverse mode," pumping Na⁺ out and drawing lethal amounts of Ca²⁺ into the cell. This triggers calpain activation, mitochondrial permeability transition, and ultimately, cell death [2].
5-BPN acts by stabilizing the
I1
inactive state of the exchanger, a conformation predominantly assumed when intracellular Na⁺ is high [3]. This creates a self-validating pharmacological profile : the drug remains dormant in healthy tissue (preserving normal Ca²⁺ extrusion) but becomes highly active exclusively in ischemic, Na⁺-loaded environments.
Fig 1: Pathological NCX reverse-mode activation during ischemia and targeted inhibition by 5-BPN.
Experimental Protocols
To rigorously evaluate the efficacy of 5-BPN, we utilize two distinct ischemia/reperfusion (I/R) models. Because NCX1 is highly expressed in the heart and brain, and NCX3 is enriched in the brain, these models provide a comprehensive read-out of tissue-specific protection.
Formulation Preparation
Causality Checkpoint: 5-BPN, bearing a lipophilic benzyloxyphenyl moiety, exhibits poor aqueous solubility. To ensure rapid systemic distribution during intravenous (IV) administration, the compound must be formulated in a co-solvent system that prevents precipitation in the bloodstream.
Dissolve 5-BPN in 10% v/v Dimethyl Sulfoxide (DMSO) to achieve complete molecular dispersion.
Add 40% v/v Polyethylene Glycol 400 (PEG400) and vortex for 2 minutes to stabilize the micellar structure.
Slowly titrate 50% v/v sterile Saline (0.9% NaCl) while sonicating.
Filter through a 0.22 µm PTFE syringe filter prior to injection.
Protocol A: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
Self-Validating System: The tMCAO model incorporates a defined 60-minute ischemic window followed by reperfusion. Because 5-BPN targets reperfusion-induced Ca²⁺ overload, administering the drug precisely at the onset of reperfusion isolates its mechanism of action. Laser Doppler flowmetry (LDF) ensures that any reduction in infarct size is strictly due to the drug's cellular protection, not surgical variability [4].
Anesthesia & Thermoregulation: Induce anesthesia in male C57BL/6 mice (20-25g) using 3% isoflurane and maintain at 1.5%. Critical: Maintain core body temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad. Hypothermia is inherently neuroprotective and will cause false-positive efficacy.
Surgical Isolation: Make a midline neck incision. Isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the ECA and CCA.
Occlusion: Insert a silicon-coated 6-0 nylon monofilament into the CCA and advance it into the ICA until mild resistance is felt (~9 mm from the bifurcation).
Verification: Confirm ischemia via LDF. A drop in regional cerebral blood flow (rCBF) to <20% of baseline validates successful occlusion.
Reperfusion & Dosing: After 60 minutes, gently withdraw the monofilament to restore blood flow (confirmed by LDF returning to >80% baseline). Immediately administer 5-BPN (10 mg/kg) or vehicle via tail vein injection.
Endpoint Analysis (24h post-ischemia): Euthanize the animal, extract the brain, and section into 2 mm coronal slices. Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 20 minutes at 37°C.
Protocol B: Myocardial Ischemia/Reperfusion (LAD Ligation) in Rats
Self-Validating System: The dual-staining technique (Evans Blue + TTC) normalizes the infarct size to the specific Area at Risk (AAR). This ensures that anatomical differences in the branching of the Left Anterior Descending (LAD) artery do not skew the efficacy data.
Anesthesia & Ventilation: Anesthetize male Sprague-Dawley rats (250-300g) with sodium pentobarbital (50 mg/kg, IP). Intubate and mechanically ventilate (60 breaths/min) to maintain physiological blood gases.
Thoracotomy: Perform a left thoracotomy at the fourth intercostal space. Expose the heart and identify the LAD.
Ischemia Induction: Pass a 6-0 silk suture under the LAD and tie a slipknot over a small piece of polyethylene tubing. Confirm ischemia by regional epicardial cyanosis and ST-segment elevation on the ECG.
Drug Administration: Administer 5-BPN intravenously 5 minutes prior to reperfusion.
Reperfusion: After 30 minutes of ischemia, release the slipknot. Reperfusion is visually confirmed by epicardial hyperemia. Allow 2 hours of reperfusion.
Dual Staining: Re-ligate the LAD at the original site. Inject 1% Evans Blue dye into the jugular vein to stain the non-ischemic myocardium blue (unstained area = AAR). Excise the heart, slice transversely, and incubate in 1% TTC to differentiate viable AAR tissue (red) from infarcted tissue (white).
Quantitative Data Presentation
To establish the preclinical profile of 5-BPN, data should be benchmarked against vehicle-treated cohorts. The table below summarizes the expected quantitative readouts based on the performance of analogous benzyloxyphenyl NCX inhibitors.
Table 1: Expected Quantitative Endpoints for 5-BPN Efficacy Profiling
Animal Model
Biomarker / Endpoint
Assay Method
Expected Vehicle Response
Expected 5-BPN Response (10 mg/kg)
tMCAO (Stroke)
Infarct Volume
TTC Staining & ImageJ Analysis
>40% of ipsilateral hemisphere
<20% of ipsilateral hemisphere
tMCAO (Stroke)
Neurological Deficit
Modified Bederson Score (0-4)
Score 3 (Severe deficit)
Score 1-2 (Mild/Moderate)
Myocardial I/R
Infarct Size (IS/AAR)
Evans Blue + TTC Staining
~50-60% IS/AAR
<30% IS/AAR
Myocardial I/R
Plasma Troponin I (cTnI)
ELISA
>50 ng/mL
<20 ng/mL
Myocardial I/R
Arrhythmia Incidence
Continuous ECG Monitoring
>70% incidence of V-Tach/V-Fib
<20% incidence of V-Tach/V-Fib
References
Kuramochi, T., et al. "YM-244769, a Novel Na+/Ca2+ Exchange Inhibitor That Preferentially Inhibits NCX3, Efficiently Protects against Hypoxia/Reoxygenation-Induced SH-SY5Y Neuronal Cell Damage." Molecular Pharmacology, 2006. URL:[Link]
Iwamoto, T., et al. "Molecular Pharmacology of Na+/Ca2+ Exchange Inhibitors." Journal of Pharmacological Sciences, 2004. URL:[Link]
Iwamoto, T., et al. "Vascular Na+/Ca2+ exchanger: implications for the pathogenesis and therapy of salt-dependent hypertension." American Journal of Physiology, 2006. URL:[Link]
Matsuda, T., et al. "SEA0400, a novel and selective inhibitor of the Na+-Ca2+ exchanger, attenuates reperfusion injury in the in vitro and in vivo cerebral ischemic models." Journal of Pharmacology and Experimental Therapeutics, 2001. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Introduction & Mechanistic Principles
Nicotinic acid (vitamin B3) and its regioisomer, isonicotinic acid, are highly versatile multidentate chelating ligands utilized extensively in bioinorganic chemistry and pharmacological drug development[1][2]. These compounds possess multiple coordination sites—specifically, the lone pair of electrons on the pyridine ring nitrogen and the oxygen atoms of the carboxylate group—enabling them to form highly stable, biologically active complexes with transition metals such as Cu(II), Co(II), Zn(II), and Mn(II)[1].
As a Senior Application Scientist, it is crucial to understand that the choice of metal precursor and solvent fundamentally dictates the coordination mode. For instance, utilizing metal acetates often promotes monodentate coordination through the pyridine nitrogen due to the competitive binding nature of acetate ions[2]. Conversely, utilizing metal chlorides in mixed-ligand systems (e.g., combining nicotinic acid with amino acids like phenylalanine or thiourea) facilitates bidentate or complex bridging networks, yielding thermodynamically stable chelate rings[1].
Causality in Experimental Design
Solvent Selection: Methanol or ethanol is strictly preferred. These protic solvents readily dissolve both the organic ligands and the transition metal salts at elevated temperatures while sharply decreasing the solubility of the final complex upon cooling, driving precipitation[1].
Thermal Activation: Refluxing at 70 °C is not arbitrary; it provides the activation energy required to overcome the kinetic barrier of ligand exchange, displacing solvent molecules (aquo/alcohol ligands) from the metal center.
Dropwise Addition: Introducing the metal salt dropwise prevents localized supersaturation. This minimizes the kinetic precipitation of amorphous metal hydroxides and favors the thermodynamic crystallization of the target coordination complex.
Process Visualization
The following workflow illustrates the critical path from ligand solvation to final analytical validation.
Synthesis and validation workflow for metal complexes of nicotinic acid derivatives.
Quantitative Synthesis Parameters
The table below summarizes field-proven stoichiometric ratios, resulting geometries, and expected yields across various metal-ligand systems.
This protocol yields highly stable octahedral or tetrahedral complexes by leveraging the complementary binding affinities of a pyridine-derivative and an amino acid.
Ligand Solvation: Dissolve 2 mmol (0.246 g) of nicotinic acid in 15 mL of high-purity methanol.
Thermal Activation: Heat the solution to 70 °C under continuous magnetic stirring until completely clear. Self-Validation Check: The solution must be entirely transparent; any turbidity indicates incomplete solvation which will contaminate the final yield.
Metal Integration: Dissolve 1 mmol of the transition metal salt (e.g., MnCl₂·4H₂O, 0.198 g) in 10 mL of methanol. Add this solution dropwise to the hot nicotinic acid solution and stir for 1 hour.
Secondary Ligand Addition: Dissolve 1 mmol (0.165 g) of phenylalanine in methanol. Add this dropwise to the reaction mixture.
Chelation & Maturation: Maintain reflux at 70 °C for an additional 30 minutes. A distinct chromic shift (e.g., from white to light brown for Manganese) serves as an immediate visual indicator of d-d electron transitions altering upon ligand coordination.
Isolation: Cool the mixture to room temperature. Filter the resulting precipitate, wash sequentially with cold methanol and diethyl ether to remove unreacted precursors, and dry in a vacuum desiccator over anhydrous CaCl₂[5].
Protocol B: In Situ Synthesis of Isonicotinic Acid Hydrazide (INH) Schiff Base Complexes
This method utilizes an in situ template approach. By generating the Schiff base dynamically in the presence of the metal, the equilibrium is driven forward via complexation, trapping the ligand in a highly stable geometry[4][6].
Schiff Base Condensation: Combine 1 mmol of isonicotinic acid hydrazide and 1 mmol of a corresponding aldehyde/ketone (e.g., 2-acetyl pyridine) in 30 mL of ethanol[6].
Initial Reflux: Reflux the mixture for 30 minutes to facilitate the condensation reaction[6].
Metal Complexation: Add 1 mmol of the target metal salt (e.g., Copper(II) chloride or Cobalt(II) chloride) dissolved in 10 mL of ethanol directly to the refluxing mixture[4][6].
Thermodynamic Maturation: Continue refluxing for 2 to 3 hours. Causality: Extended refluxing ensures the thermodynamically stable[M(L)₂X₂] complex is formed over transient kinetic intermediates[4].
Harvesting: Reduce the solvent volume by half under vacuum, then cool the solution in a refrigerator (4 °C) overnight to maximize crystallization[6]. Filter the microcrystalline precipitate, wash with cold ethanol, and dry.
Analytical Validation (Self-Validating Systems)
To ensure scientific integrity, every synthesized batch must be subjected to the following orthogonal validation checks:
FT-IR Spectroscopy: The definitive proof of coordination is the disappearance of the free -COOH stretch (typically observed at 1747 cm⁻¹) and the shift of the pyridine ν(C=N) band[7]. The emergence of new low-frequency bands in the 400-600 cm⁻¹ region—specifically ν(M-N) and ν(M-O)—confirms successful metal chelation rather than mere physical mixing[7].
Molar Conductivity: Dissolve a sample of the complex in DMF or DMSO. Low conductivity values (< 30 S cm² mol⁻¹) confirm the non-electrolytic nature of the complex, proving that the halide ions (e.g., chlorides) are coordinated directly in the inner sphere of the metal rather than acting as outer-sphere counter-ions.
Thermogravimetric Analysis (TGA): Assess thermal stability. Decomposition occurring only at elevated temperatures (> 250 °C) indicates strong metal-ligand interactions and confirms the absence of uncoordinated lattice water[4].
Application Note: 5-(2-Benzyloxyphenyl)nicotinic Acid as a Multifunctional Scaffold in Material Science
Introduction & Chemical Rationale 5-(2-Benzyloxyphenyl)nicotinic acid (5-2-BOPNA) is a highly specialized, heterotopic organic molecule featuring a pyridine ring, a carboxylic acid group, and an ortho-substituted benzylo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Rationale
5-(2-Benzyloxyphenyl)nicotinic acid (5-2-BOPNA) is a highly specialized, heterotopic organic molecule featuring a pyridine ring, a carboxylic acid group, and an ortho-substituted benzyloxyphenyl moiety. While its structural isomers are frequently explored in medicinal chemistry[1], the unique steric and electronic profile of the ortho-substituted variant makes it an exceptional candidate for advanced material science.
The rationale for utilizing 5-2-BOPNA in materials engineering relies on three distinct molecular features:
Lewis Base/Acid Coordination: The pyridine nitrogen acts as a potent Lewis base, capable of coordinating with undercoordinated metal centers (e.g., Pb²⁺ in perovskite lattices or Lanthanide ions in coordination polymers)[2].
Hydrogen Bonding & Anchoring: The carboxylic acid group provides a robust anchoring site for metal oxide substrates and forms strong hydrogen bonds with organic cations[3].
Steric Shielding & Hydrophobicity: The bulky ortho-benzyloxy group forces the phenyl ring out of planar alignment with the nicotinic acid backbone. In Metal-Organic Frameworks (MOFs), this twisted conformation prevents dense interpenetration, thereby increasing free pore volume[4]. In thin-film optoelectronics, it acts as a hydrophobic "umbrella," repelling moisture and significantly enhancing environmental stability[5].
Application I: Defect Passivation in Perovskite Solar Cells (PSCs)
Perovskite films inherently suffer from defects at grain boundaries and interfaces, leading to non-radiative recombination and rapid degradation under moisture[6]. Nicotinic acid derivatives have been proven to passivate these defects effectively, acting as multifunctional additives[3][5].
Interfacial Passivation Protocol for Inverted (p-i-n) PSCs
This protocol details the application of 5-2-BOPNA as an interfacial passivation layer between the perovskite absorber and the electron transport layer (ETL).
Step 1: Precursor Preparation
Action: Dissolve 5-2-BOPNA in anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 2 mg/mL. Stir at room temperature inside a nitrogen-filled glovebox until fully dissolved.
Causality: DMF is chosen because it easily dissolves the organic passivator without aggressively degrading the underlying crystallized perovskite film during the brief spin-coating window.
Step 2: Surface Treatment
Action: Following the crystallization of the primary perovskite layer (e.g., FAPbI₃), dynamically spin-coat 50 µL of the 5-2-BOPNA solution at 4000 rpm for 30 seconds.
Causality: Dynamic spin-coating ensures an ultra-thin, uniform molecular monolayer, preventing the formation of thick insulating aggregates that would impede charge extraction.
Step 3: Thermal Annealing
Action: Anneal the treated film on a hotplate at 100°C for 10 minutes.
Causality: Thermal energy drives the evaporation of residual DMF and facilitates the coordinate covalent bonding between the pyridine nitrogen and unreacted PbI₂ domains (Lewis acid-base adduct formation)[2]. Simultaneously, it aligns the hydrophobic benzyloxy groups outward.
Step 4: Self-Validation (TRPL Analysis)
Action: Perform Time-Resolved Photoluminescence (TRPL) spectroscopy on the passivated film versus a pristine control.
Validation: A successful passivation will manifest as a significantly prolonged carrier lifetime (
τ
) compared to the pristine film, confirming the suppression of trap states and validating the protocol's efficacy[5].
Application II: Synthesis of Luminescent Lanthanide MOFs (Ln-MOFs)
Heterotopic ligands are crucial for constructing MOFs with complex, tunable topologies[7]. The ditopic nature of 5-2-BOPNA allows it to bridge metal nodes, while its conjugated backbone facilitates the "antenna effect"—transferring absorbed UV energy to luminescent metal centers like Europium (Eu³⁺).
Solvothermal Synthesis Protocol for Eu-5-2-BOPNA MOF
Step 1: Reaction Mixture Preparation
Action: Combine 0.1 mmol of Europium(III) nitrate hexahydrate[Eu(NO₃)₃·6H₂O] and 0.15 mmol of 5-2-BOPNA in a 10 mL solvent mixture of DMF/H₂O (4:1 v/v) in a 20 mL glass vial. Sonicate for 15 minutes.
Step 2: Acid Modulation
Action: Add exactly 2 drops of 2M HNO₃ to the mixture.
Causality: The acid modulator slows down the deprotonation of the carboxylic acid group. This prevents rapid, amorphous precipitation and promotes the thermodynamic growth of large, high-quality single crystals suitable for X-ray diffraction.
Step 3: Solvothermal Growth
Action: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal and heat in an oven at 120°C for 72 hours, followed by controlled cooling at a rate of 5°C/hour to room temperature.
Causality: Slow cooling is critical to prevent thermal shock, which can cause micro-fracturing of the newly formed crystalline lattice.
Step 4: Activation & Self-Validation
Action: Isolate the crystals via vacuum filtration. Wash thoroughly with fresh DMF, then submerge in acetone for 3 days (replacing the acetone daily) to exchange the high-boiling DMF trapped in the pores. Finally, evacuate under vacuum at 80°C for 12 hours.
Validation: Conduct Powder X-Ray Diffraction (PXRD). The experimental diffractogram must match the simulated pattern derived from single-crystal X-ray data, confirming phase purity and that the framework did not collapse during solvent evacuation.
Quantitative Data & Performance Metrics
The following table summarizes the expected functional impact of 5-2-BOPNA integration across both material systems based on the mechanisms of analogous nicotinic acid derivatives[3][5].
Material System
Function of 5-2-BOPNA
Expected Performance Metric
Primary Mechanistic Contribution
FAPbI₃ Perovskite
Interfacial Passivator
PCE increase from ~20% to >23%
Pyridine N coordinates Pb²⁺; COOH anchors to lattice[3].
RSC Publishing . "Enhancing the efficiency and stability of inverted perovskite solar cells by using 6-(trifluoromethyl)nicotinic acid as a potent defect passivator". RSC Advances. 5
ResearchGate . "Multifunctional Universal Additive for Stable and Efficient Inverted Perovskite Solar Cells". 6
RSC Publishing . "Tailoring self-assembled monolayers with post-assembly nicotinic acids for efficient and ultraviolet stable inverted perovskite solar cells". Journal of Materials Chemistry A. 3
ACS Publications . "Highly Reproducible Perovskite Solar Cells with Average Efficiency of 18.3% and Best Efficiency of 19.7% Fabricated via Lewis Base Adduct of Lead(II) Iodide". Journal of the American Chemical Society. 2
ResearchGate . "MOF‐on‐MOF Architectures: Applications in Separation, Catalysis, and Sensing". 7
ACS Publications . "A Large-Surface-Area Boracite-Network-Topology Porous MOF Constructed from a Conjugated Ligand Exhibiting a High Hydrogen Uptake Capacity". Inorganic Chemistry. 4
troubleshooting common issues in Suzuki coupling reactions
Welcome to the Suzuki-Miyaura Cross-Coupling Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Suzuki-Miyaura Cross-Coupling Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. True optimization requires a mechanistic understanding of why a reaction fails. By diagnosing the exact point of failure within the catalytic cycle, we can implement targeted, self-validating protocols to rescue your synthesis.
The Mechanistic Core & Failure Points
To troubleshoot effectively, you must map your experimental observations to the specific elementary step of the palladium catalytic cycle that is failing.
Suzuki-Miyaura catalytic cycle highlighting productive pathways and common failure modes.
Diagnostic Matrix
Use this quantitative and mechanistic matrix to immediately identify the root cause of your reaction failure based on LC-MS or GC-MS data.
Observation (LC-MS/GC-MS)
Primary Cause
Mechanistic Rationale
Recommended Corrective Action
>90% Ar-X remains
Failed Oxidative Addition
High C-Cl bond dissociation energy prevents Pd insertion.
Switch to electron-rich Buchwald ligands (e.g., XPhos, SPhos) to increase Pd electron density.
High Ar'-H levels
Protodeboronation
Base or bulky-ligand catalyzed cleavage of the C-B bond prior to transmetalation.
Use stable boronates (MIDA, BPin) or anhydrous conditions with milder bases (e.g., Cs₂CO₃).
High Ar'-Ar' levels
Boronate Homocoupling
O₂ oxidizes Pd(0), or Pd(II) precatalyst consumes boronic acid for in-situ reduction.
Implement rigorous Freeze-Pump-Thaw degassing; switch to a pre-formed Pd(0) source.
High Ar-H levels
Dehalogenation
β-hydride elimination from protic solvents or amine additives reducing the Ar-Pd(II) intermediate.
Remove protic solvents with α-hydrogens; switch to aprotic solvents (Dioxane, Toluene).
In-Depth Troubleshooting & FAQs
Q1: My reaction with an unactivated aryl chloride is stalling at <10% conversion. How do I force oxidative addition?A: Aryl chlorides possess a high C-Cl bond dissociation energy, making the oxidative addition step kinetically sluggish. Standard catalysts like Pd(PPh₃)₄ often fail here. You must utilize electron-rich, sterically demanding ligands—specifically, Buchwald dialkylbiarylphosphines like XPhos or SPhos[1]. The electron-rich nature of the dicyclohexylphosphine moiety increases the electron density on the palladium center, thermodynamically driving the insertion into the C-Cl bond. Furthermore, the steric bulk forces the dissociation of a second ligand, promoting the formation of a highly reactive 12-electron monoligated Pd(0) species (L₁Pd(0)), which is the true active catalyst for challenging substrates[2].
Self-Validating Check: Monitor the reaction via GC-MS. If starting material remains but no dehalogenation is seen, oxidative addition is your definitive bottleneck.
Q2: I am observing significant amounts of the symmetrical biaryl (Ar'-Ar') derived from my boronic acid. What causes this homocoupling?A: Oxidative homocoupling of the boronic acid is almost exclusively driven by the presence of molecular oxygen or unreduced Pd(II) species in the reaction mixture[3]. Oxygen re-oxidizes the Pd(0) catalyst, initiating an aberrant catalytic cycle where two equivalents of boronic acid undergo transmetalation and subsequent reductive elimination to form the homocoupled product. Additionally, if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂) without a dedicated reducing agent, the boronic acid itself acts as the reductant to generate the active Pd(0) species, sacrificing two equivalents of your boron reagent[3].
Solution: Implement rigorous degassing (see SOP below) and switch to a Pd(0) source like Pd₂(dba)₃ or a pre-activated Buchwald precatalyst.
Q3: My heteroaryl boronic acid (e.g., 2-pyridineboronic acid) is disappearing, but I see no cross-coupled product. GC-MS shows the protonated arene (Ar'-H). Why?A: You are experiencing protodeboronation, a devastating side reaction where the C-B bond is cleaved and replaced by a C-H bond[4]. This is particularly prevalent with electron-deficient or heteroaryl boronic acids. Mechanistically, this is often a base-catalyzed hydrolysis[4]. However, recent automated high-throughput and computational studies have revealed a paradoxical effect: the very bulky phosphine ligands used to accelerate difficult cross-couplings can actually promote palladium-catalyzed protodeboronation by stabilizing the transition state for C-B bond protonolysis[5]. Furthermore, some boronates become highly labile at specific pH levels due to autocatalytic deborylation[6].
Solution: Employ a "slow-release" strategy using MIDA boronates or potassium trifluoroborates (BF₃K)[4]. Alternatively, utilize strictly anhydrous conditions with a milder base (e.g., Cs₂CO₃ in dioxane) to eliminate the proton sources required for this side reaction.
Causality: Sparging with nitrogen only displaces atmospheric oxygen; it does not efficiently remove dissolved oxygen from the solvent lattice. Freeze-pump-thaw uses thermodynamics to force dissolved gases out of the liquid phase.
Self-Validating System: The complete cessation of gas bubbles during the final thaw cycle confirms the absolute removal of dissolved gases.
Preparation: Place the required solvent in a heavy-walled Schlenk flask equipped with a magnetic stir bar. Seal the flask and connect it to a high-vacuum Schlenk line.
Freeze: Submerge the flask in a liquid nitrogen (LN₂) bath until the solvent is completely frozen solid.
Pump: Open the flask to high vacuum (≤ 0.1 mmHg) for 5–10 minutes to evacuate the headspace of all atmospheric gases.
Thaw: Isolate the flask from the vacuum (close the valve) and submerge it in a warm water bath. As the solvent melts, dissolved gases will aggressively bubble out of the liquid into the headspace.
Repeat: Repeat steps 2–4 for a minimum of three full cycles.
Backfill: On the final cycle, after the solvent has thawed completely, backfill the flask with ultra-high purity Argon instead of pulling a vacuum.
Protocol 2: Setup of a Highly Sensitive Buchwald-Ligand Suzuki Coupling
Causality: Pre-mixing the catalyst and ligand in the absence of the aryl halide prevents premature degradation of the highly reactive L₁Pd(0) species.
Glovebox Assembly: In a nitrogen-filled glovebox, weigh the aryl halide (1.0 eq), boronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq, 4 mol% Pd), XPhos (0.08 eq), and finely milled anhydrous K₃PO₄ (2.0 eq) into a dry, heavy-walled reaction vial.
Sealing: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.
Solvent Addition: Add the rigorously degassed solvent (e.g., 1,4-Dioxane, prepared via Protocol 1) via a gastight syringe through the septum.
Reaction: Heat the mixture to 80°C under vigorous stirring (minimum 800 rpm). Note: High RPM is critical to ensure mass transfer at the solid-liquid interface of the insoluble inorganic base.
Validation Check: Withdraw a 10 µL aliquot after 1 hour using a purged syringe, dilute in EtOAc, filter through a micro-plug of silica to remove Pd particulates, and analyze via LC-MS. You should observe the disappearance of the aryl halide and verify the absence of homocoupling peaks.
References
Protodeboronation - Wikipedia
Source: Wikipedia
URL:[Link]
Technical Support Center: Purification Strategies for 5-(2-Benzyloxyphenyl)nicotinic acid
Welcome to the Technical Support Center. As application scientists, we recognize that the purification of 5-(2-Benzyloxyphenyl)nicotinic acid presents a unique intersection of chromatographic and chemical challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we recognize that the purification of 5-(2-Benzyloxyphenyl)nicotinic acid presents a unique intersection of chromatographic and chemical challenges. This molecule features an amphoteric core (a basic pyridine nitrogen and an acidic carboxylic acid) combined with a lipophilic, acid-sensitive benzyloxy ether.
Because this compound is predominantly synthesized via palladium-catalyzed cross-coupling of 5-bromonicotinic acid[1], downstream processing must simultaneously address zwitterionic chromatography behavior, transition metal contamination, and protecting-group stability. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high-purity recovery.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my compound streak severely on normal-phase silica gel, and how can I resolve this?A: The streaking is caused by the zwitterionic nature of the nicotinic acid core. The pyridine nitrogen (pKa ~2.5) and the carboxylic acid (pKa ~4.8) interact strongly and unpredictably with the free silanol groups on standard silica stationary phases[2].
The Fix: You must suppress ionization. Add a volatile acidic modifier, such as 1–2% Glacial Acetic Acid (AcOH) or Formic Acid (FA), to your mobile phase (e.g., Dichloromethane/Methanol/AcOH). This protonates the pyridine ring and keeps the carboxylic acid in its neutral, protonated state, collapsing the zwitterion into a single species for sharp elution bands.
Q2: I synthesized this compound via a Suzuki-Miyaura coupling. How do I efficiently clear the palladium catalyst without relying on column chromatography?A: Palladium readily coordinates to the basic pyridine nitrogen of nicotinic acid derivatives, causing it to co-elute with your product[1].
The Fix: Utilize a chemical precipitation or scavenging approach prior to chromatography. Washing the crude organic mixture with an aqueous sodium bisulfite (
NaHSO3
) solution at 60–80 °C effectively reduces and precipitates palladium complexes[3]. Alternatively, use an acid-base extraction (detailed in Protocol A) combined with a silica-thiol (
Si−SH
) metal scavenger.
Q3: My LC-MS analysis of the purified fraction shows a major impurity at [M-90]. What went wrong?A: A mass loss of 90 Da corresponds to the cleavage of the benzyl group (loss of
C7H7
addition of
H
), converting your ether into a phenol. The benzyloxy group is highly sensitive to strong acids and reductive environments.
The Fix: If you used concentrated Trifluoroacetic Acid (TFA) to solubilize your sample for injection, or if you attempted to decolorize the mixture using Palladium on Carbon (
Pd/C
) with hydrogen gas, you inadvertently cleaved the protecting group. Switch to milder additives like 0.1% Formic Acid for Reverse-Phase HPLC (RP-HPLC) and avoid prolonged exposure to neat strong acids.
Part 2: Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow you to verify success before proceeding to the next step.
This protocol exploits the carboxylic acid moiety to partition the target molecule away from neutral organic impurities (e.g., unreacted boronic acid, phosphine ligands) and residual palladium.
Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL/g of crude).
Alkaline Extraction: Add an equal volume of 1M
NaOH(aq)
. Stir vigorously for 10 minutes. The target compound deprotonates and migrates to the aqueous layer as a highly soluble sodium nicotinate salt.
Phase Separation: Transfer to a separatory funnel. Drain the aqueous layer into a clean Erlenmeyer flask. Self-Validation Check: TLC the organic layer; your UV-active product spot should be completely absent. Discard the organic layer (which retains neutral impurities and lipophilic Pd-ligand complexes).
Aqueous Wash: Wash the aqueous layer with a fresh portion of EtOAc to remove trace organic contaminants.
Isoelectric Precipitation: Place the aqueous layer in an ice bath. Slowly add 1M
HCl(aq)
dropwise while stirring until the pH reaches 3.5 – 4.0 .
Mechanistic Note: This is the approximate isoelectric point of the molecule. Both the pyridine and the carboxylic acid are neutral, minimizing aqueous solubility and forcing precipitation.
Recovery: Collect the white/off-white precipitate via vacuum filtration. Wash the filter cake with ice-cold deionized water to remove inorganic salts.
Caption: Workflow for the acid-base extraction and precipitation of the target nicotinic acid.
For pharmaceutical-grade purity (>99%), RP-HPLC is required.
Sample Preparation: Dissolve the pre-purified solid from Protocol A in a 1:1 mixture of DMSO and Methanol. Filter through a 0.45 µm PTFE syringe filter.
Column Selection: Use a standard C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).
Mechanistic Note: Formic acid is chosen over TFA to prevent degradation of the benzyloxy ether during post-run concentration[2].
Gradient Elution: Run a linear gradient from 20% B to 80% B over 25 minutes. Monitor UV absorbance at 254 nm and 280 nm.
Fraction Recovery: Pool fractions containing the target mass. Immediately freeze and lyophilize the fractions. Do not use rotary evaporation with heat, as concentrating aqueous acidic solutions can lead to thermal ether cleavage.
Selecting the right purification strategy depends on the scale of your synthesis and the required purity of the final compound. The table below summarizes the performance metrics of standard techniques applied to 5-(2-Benzyloxyphenyl)nicotinic acid.
Requires extensive solvent screening; high loss in mother liquor.
References
[2] SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC. Available at:[Link]
[3] Dow AgroSciences LLC. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates. Google Patents. Available at:
identifying and removing impurities from 5-(2-Benzyloxyphenyl)nicotinic acid synthesis
Technical Support Center: Troubleshooting 5-(2-Benzyloxyphenyl)nicotinic Acid Synthesis Welcome to the Technical Support Center for the synthesis of 5-(2-Benzyloxyphenyl)nicotinic acid. This guide is designed for researc...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 5-(2-Benzyloxyphenyl)nicotinic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 5-(2-Benzyloxyphenyl)nicotinic acid. This guide is designed for researchers, process chemists, and drug development professionals optimizing the Suzuki-Miyaura cross-coupling between 5-bromonicotinic acid and 2-benzyloxyphenylboronic acid. Here, we address the mechanistic causality of common impurities, provide self-validating experimental protocols, and detail robust palladium (Pd) scavenging techniques required for pharmaceutical compliance.
Q1: Why am I seeing a high level of the 2,2'-dibenzyloxybiphenyl homocoupling impurity?A: Homocoupling of the boronic acid is a frequent side reaction in Suzuki-Miyaura couplings. Mechanistically, this occurs under two primary conditions:
Reductive Activation: When a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)) is used, it must be reduced to the catalytically active Pd(0) species. This reduction consumes two equivalents of the boronic acid, coupling them together[1].
Oxidative Pathway: The presence of adventitious oxygen leads to the formation of a peroxo-palladium complex, which facilitates the oxidative homocoupling of the boronic acid[1].
Solution: Rigorously degas your solvents by sparging with Argon or Nitrogen for at least 30 minutes prior to the reaction. If homocoupling persists, consider switching to a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or adding a sacrificial reductant to activate the Pd(II) species without consuming your valuable boronic acid.
Q2: What causes protodeboronation of 2-benzyloxyphenylboronic acid, yielding benzyloxybenzene?A: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This degradation is accelerated by three factors: high temperatures, aqueous solvent systems, and base catalysis (which forms the highly reactive, but unstable, arylboronate anion).
Solution: To minimize protodeboronation, reduce the reaction temperature or limit the water content by using an anhydrous solvent system with a suspended inorganic base (e.g., anhydrous K₂CO₃ in Toluene/DMF). Alternatively, employ a "slow-release" strategy by converting the boronic acid to a more stable pinacol ester or MIDA boronate, which slowly hydrolyzes in situ to maintain a low, steady-state concentration of the free boronic acid[1].
Q3: How do I prevent the debenzylation of the product (forming 5-(2-hydroxyphenyl)nicotinic acid)?A: While benzyl ethers are generally stable under the basic conditions of a Suzuki coupling, extended exposure to palladium at elevated temperatures can lead to catalytic ether cleavage. This is especially true if the reaction mixture becomes slightly acidic during the workup phase.
Solution: Strictly monitor reaction conversion and quench immediately upon completion. During the aqueous workup, ensure the pH is carefully adjusted to 4–5; dropping the pH too low in the presence of residual active palladium will accelerate debenzylation.
Q4: My isolated 5-(2-Benzyloxyphenyl)nicotinic acid contains >500 ppm Palladium. How can I achieve the <10 ppm pharmaceutical limit?A: Cross-coupling reactions inherently leave residual Pd(0) and Pd(II) species trapped within the organic matrix[2]. Simple crystallization or passing the mixture through a Celite pad[3] is insufficient for reaching single-digit ppm levels.
Solution: Implement a targeted chemical wash or a solid-supported scavenger. Treatment of the organic phase with 20% aqueous NaHSO₃ at elevated temperatures has been shown to reduce Pd levels from ~8000 ppm to ≤100 ppm[4]. For ultimate purification (<10 ppm), treating the organic filtrate with Microporous Polystyrene-bound Trimercaptotriazine (MP-TMT) resin is highly effective. MP-TMT selectively binds heavy metals, leaving >95% of the organic product in the supernatant while extracting >90% of the palladium[2].
Section 3: Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Self-Validating Check: The reaction should transition from a heterogeneous suspension to a distinct biphasic mixture upon heating. A color change from yellow/orange to dark brown indicates the active Pd(0) catalytic cycle[5].
Charge Reactor: Add 5-bromonicotinic acid (1.0 equiv), 2-benzyloxyphenylboronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv) to the reaction vessel.
Solvent Addition & Degassing: Add a 4:1 mixture of Toluene:H₂O (10 volumes). Sparge the biphasic mixture with Argon for 30 minutes to displace oxygen and prevent homocoupling[1].
Catalyst Addition: Under a positive Argon flow, add Pd(PPh₃)₄ (0.05 equiv).
Heating: Heat the mixture to 80°C. Monitor via HPLC. The reaction is typically complete within 4-6 hours.
Quench: Cool to 25°C and quench by adding 5 volumes of water.
Protocol B: Two-Stage Palladium Scavenging Workflow
Self-Validating Check: The organic layer should turn from dark brown/black to a pale yellow after the NaHSO₃ wash and MP-TMT treatment, visually confirming the removal of palladium species.
Phase Separation: Adjust the pH of the quenched aqueous layer to 4.5 using 1M HCl. Extract the product into Ethyl Acetate (EtOAc) (3 x 5 volumes).
NaHSO₃ Wash: Wash the combined EtOAc layers with 20% aqueous NaHSO₃ (5 volumes) at 45°C for 2 hours[4]. Separate the layers and discard the aqueous phase.
MP-TMT Scavenging: Add MP-TMT resin (10 wt% relative to the theoretical product yield) to the EtOAc layer. Stir at 25°C for 12 hours[2].
Filtration & Crystallization: Filter the mixture through a short pad of Celite to remove the resin[3]. Concentrate the filtrate under reduced pressure and crystallize the product from an EtOAc/Heptane mixture.
Section 4: Quantitative Data Summaries
Table 1: Impurity Profile and Mitigation Strategies
Impurity
Structure/Identity
Primary Mechanism
Mitigation Strategy
Homocoupling
2,2'-Dibenzyloxybiphenyl
O₂-mediated oxidative coupling / Pd(II) reduction
Rigorous Ar/N₂ degassing; use Pd(0) catalyst.
Protodeboronation
Benzyloxybenzene
Base-catalyzed C-B bond cleavage by H₂O
Reduce temperature; use anhydrous conditions or boronate esters.
Debenzylation
5-(2-Hydroxyphenyl)nicotinic acid
Pd-catalyzed ether cleavage
Limit reaction time; control workup pH strictly to 4-5.
Unreacted SM
5-Bromonicotinic acid
Incomplete conversion
Ensure active catalyst; optimize base/solvent ratio.
Table 2: Palladium Scavenger Efficacy Comparison
Scavenger / Method
Mechanism of Action
Typical Starting Pd
Typical Final Pd
Product Loss
Celite Filtration
Physical entrapment of insoluble Pd
~5000 ppm
~1500 ppm
<2%
Silica Gel Plug
Adsorption of polar Pd complexes
~5000 ppm
~500 ppm
5-10%
20% NaHSO₃ Wash
Chemical reduction and aqueous partitioning
~8000 ppm
~100 ppm
<2%
MP-TMT Resin
Covalent chelation by trimercaptotriazine
~500 ppm
<10 ppm
<5%
Visualizations
Diagram 1: Suzuki-Miyaura catalytic cycle and primary impurity formation pathways.
Diagram 2: Downstream purification and palladium scavenging workflow.
References
"Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique." ACS Publications.[Link]
"Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." ACS Publications.[Link]
"How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?" ResearchGate.[Link]
optimizing reaction conditions for the synthesis of 5-(2-Benzyloxyphenyl)nicotinic acid
Welcome to the advanced technical support and troubleshooting center for the synthesis of 5-(2-Benzyloxyphenyl)nicotinic acid. This guide is engineered for researchers and drug development professionals optimizing the Su...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced technical support and troubleshooting center for the synthesis of 5-(2-Benzyloxyphenyl)nicotinic acid. This guide is engineered for researchers and drug development professionals optimizing the Suzuki-Miyaura cross-coupling between 5-bromonicotinic acid and (2-benzyloxyphenyl)boronic acid.
Due to the azaheteroaryl nature of the electrophile and the steric hindrance of the ortho-substituted boronic acid, this specific transformation is prone to catalyst poisoning, protodeboronation, and homocoupling. The protocols and diagnostic tools below are designed to establish a self-validating, high-yielding synthetic system.
Quantitative Optimization Data
The selection of catalyst, base, and solvent dictates the success of heteroaryl cross-coupling. The table below summarizes the quantitative impact of various reaction parameters on the yield of 5-arylnicotinic acid derivatives, demonstrating the necessity of moving from first-generation catalysts to advanced precatalyst systems for sterically hindered substrates.
*Entry 4 represents the optimized target condition for this specific sterically hindered, protodeboronation-prone substrate, utilizing Buchwald precatalyst methodology to accelerate the reaction.
Self-Validating Experimental Protocol
This step-by-step methodology is optimized to suppress side reactions and ensure complete conversion. It incorporates in-process validation checkpoints to confirm the integrity of the reaction environment.
Objective: Achieve >85% yield of 5-(2-Benzyloxyphenyl)nicotinic acid while preventing protodeboronation and catalyst poisoning.
Materials: 5-Bromonicotinic acid (1.0 equiv), (2-Benzyloxyphenyl)boronic acid (1.3 equiv), Pd-XPhos-G3 (2 mol%), K3PO4 (3.0 equiv), 1,4-Dioxane/H2O (4:1).
Step 1: Substrate Preparation & Rigorous Degassing
Charge a dry Schlenk flask with 5-bromonicotinic acid (1.0 equiv), (2-benzyloxyphenyl)boronic acid (1.3 equiv), and K3PO4 (3.0 equiv)[1]. Add the 1,4-Dioxane/H2O solvent mixture (0.2 M concentration).
Causality: Oxygen must be entirely excluded to prevent the oxidation of Pd(0) to a Pd(II) peroxo complex, which drives boronic acid homocoupling.
Action: Sparge the mixture with Argon for a minimum of 30 minutes, or perform three freeze-pump-thaw cycles.
Step 2: Catalyst Activation
Under a positive pressure of Argon, add the Pd-XPhos-G3 precatalyst (2 mol%).
Causality: Unlike Pd(PPh3)4, which requires an induction period to dissociate ligands and form the active Pd(0) species, the G3 precatalyst rapidly generates the active mono-ligated Pd(0) complex upon mild base activation. This outcompetes the potential coordination of the pyridine nitrogen to the metal center[3].
Step 3: Reaction Execution & Self-Validation
Seal the flask and heat to 80 °C for 4 hours.
Self-Validation Checkpoint: At t=2h, pull a 10 µL aliquot for LC-MS analysis. If a mass corresponding to 2,2'-dibenzyloxybiphenyl (homocoupled byproduct) is detected at >5% relative abundance, your degassing protocol in Step 1 was insufficient. If the mass of the protodeboronated starting material (benzyl phenyl ether) is rising, the water content is too high relative to the transmetalation rate.
Step 4: Isoelectric Workup & Purification
Cool the reaction to room temperature. Dilute with water and wash with ethyl acetate to remove organic impurities (including any cleaved benzyl alcohol or homocoupled byproducts). Carefully adjust the pH of the aqueous layer to ~4.0 using 1M HCl.
Causality: Nicotinic acid derivatives are amphoteric. Adjusting to the isoelectric point neutralizes the carboxylate salt, inducing the precipitation of the highly pure 5-(2-Benzyloxyphenyl)nicotinic acid. Filter, wash with cold water, and dry under vacuum[1].
Diagnostic Workflow
Use the following decision tree to rapidly identify and resolve the root causes of sub-optimal yields during your synthesis.
Decision tree for troubleshooting Suzuki-Miyaura coupling of heteroaryl substrates.
Deep-Dive FAQs: Mechanistic Troubleshooting
Q: Why is my conversion stalling at 50-60%, and how does the nicotinic acid scaffold affect the catalytic cycle?A: The nitrogen atom in azaheteroaryl halides like 5-bromonicotinic acid acts as a competing ligand. It can coordinate to the palladium center, forming off-cycle resting states that effectively poison the catalyst[2]. Furthermore, the oxidative addition of aryl halides to the Pd(0) complex is often the rate-limiting step[4].
Solution: Transition from standard Pd(PPh3)4 to bulky, electron-rich ligands (e.g., XPhos or dppf). Precatalysts like Pd-XPhos-G3 ensure rapid generation of the active Pd(0) species, outcompeting the pyridine coordination and driving the oxidative addition forward[3].
Q: I am observing significant protodeboronation of (2-benzyloxyphenyl)boronic acid. What is the mechanistic cause and how can I mitigate it?A: Protodeboronation occurs when the base-promoted hydrolysis of the carbon-boron bond outcompetes the transmetalation step. This is highly prevalent with electron-rich and sterically hindered ortho-substituted boronic acids (like the 2-benzyloxy derivative) under aqueous, high-temperature conditions[5].
Solution: Implement a slow-release strategy using N-methyliminodiacetic acid (MIDA) boronates. MIDA boronates act as a masked form of the boronic acid, undergoing slow hydrolysis to maintain a low steady-state concentration of the active species, drastically reducing protodeboronation[5]. Alternatively, switch to strictly anhydrous conditions using trimethyl borate and potassium trimethylsilanolate (TMSOK)[3].
Q: LC-MS analysis shows a major byproduct corresponding to 2,2'-dibenzyloxybiphenyl. How do I prevent this homocoupling?A: Homocoupling of the boronic acid is driven by an oxidative pathway. In the presence of trace oxygen, the Pd(0) catalyst is oxidized to a Pd(II) peroxo complex, which subsequently undergoes double transmetalation with the boronic acid, yielding the symmetric biaryl byproduct[2].
Solution: Rigorous deoxygenation is mandatory. Sparge the solvent mixture with Argon for at least 30 minutes prior to catalyst addition, and utilize a slight excess of the boronic acid (1.2–1.5 equiv) to compensate for any minor oxidative losses[1].
Q: How do I prevent the cleavage of the benzyl protecting group during the reaction?A: The benzyl ether is generally highly stable under standard mildly basic Suzuki-Miyaura conditions. However, if reductive conditions are accidentally introduced (e.g., attempting a one-pot reduction using Pd/C and H2, or utilizing certain hydrogen-donor solvents at extreme temperatures), it will undergo hydrogenolysis. Ensure strict adherence to cross-coupling conditions and avoid transition-metal catalyzed hydrogenation protocols until the coupling and subsequent purification are completely finished.
References
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media, doi.org,
Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks, whiterose.ac.uk,
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
Technical Support Center: Scale-Up of 5-(2-Benzyloxyphenyl)nicotinic Acid Production
Welcome to the Technical Support Center for the scale-up of 5-(2-Benzyloxyphenyl)nicotinic acid. When transitioning from the bench to a pilot-plant reactor, the Suzuki-Miyaura cross-coupling of 5-bromonicotinic acid and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the scale-up of 5-(2-Benzyloxyphenyl)nicotinic acid. When transitioning from the bench to a pilot-plant reactor, the Suzuki-Miyaura cross-coupling of 5-bromonicotinic acid and (2-benzyloxyphenyl)boronic acid presents unique mass-transfer and stability challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, low-palladium API intermediate production.
Synthetic workflow for 5-(2-Benzyloxyphenyl)nicotinic acid via Suzuki-Miyaura coupling.
Q: Why does the Suzuki coupling stall at 60% conversion upon scaling from 1g to 100g?A: At scale, mass transfer limitations and inadequate mixing can delay the transmetalation step. Furthermore, if the catalyst is not properly stabilized, active Pd(0) aggregates into inactive palladium black. While bulky phosphine ligands are often selected to facilitate difficult cross-couplings, recent mechanistic studies reveal that highly sterically hindered ligands can paradoxically accelerate palladium-catalyzed protodeboronation, starving the reaction of the boronic acid before conversion is complete[1].
Additionally, 5-bromonicotinic acid contains a free carboxylic acid moiety[2]. This acidic proton will rapidly quench one equivalent of your inorganic base. If you are using the standard 2.0 equivalents of base, the reaction is effectively left with only 1.0 equivalent for the catalytic cycle, halting transmetalation.
Actionable Fix: Increase the base loading to 3.0–3.5 equivalents (e.g., K₂CO₃ or K₃PO₄) to account for the carboxylic acid deprotonation, and optimize agitator speed to ensure efficient biphasic mixing.
Q: I am detecting significant levels of 2-benzyloxyphenol and homocoupled biphenyls. How do I suppress these?A: These impurities arise from competing reaction pathways. Protodeboronation is the hydrolytic cleavage of the C-B bond, yielding the protoarene (or the phenol upon subsequent oxidation), a degradation pathway highly sensitive to base concentration and prolonged heating[1]. Homocoupling is typically driven by trace oxygen acting as an oxidant for Pd(II).
Actionable Fix:
Implement rigorous inertion (sub-surface sparging with N₂ or Argon) to prevent O₂-driven homocoupling.
Adopt a "slow-release" or continuous addition strategy for the (2-benzyloxyphenyl)boronic acid. By dosing the boronic acid over several hours, its steady-state concentration remains low, minimizing its exposure to the bulk basic aqueous phase before transmetalation can occur[3].
Competing reaction pathways affecting boronic acid stability during scale-up.
Q: What is the most scalable protocol for reducing Palladium residues to <10 ppm in the final API intermediate?A: Standard crystallization often fails to clear palladium because Pd complexes can co-crystallize or become trapped within the API lattice[4]. For scalable remediation, two field-proven methods exist:
Chemical Washing: Treating the crude organic reaction mixture with 20% aqueous NaHSO₃ at elevated temperatures (e.g., 60 °C) effectively partitions Pd into the aqueous waste, reducing levels from >8000 ppm to <100 ppm[5].
Solid Scavengers: For ultra-low limits (<10 ppm), functionalized silica (e.g., SiliaMetS Thiol) or activated carbon (e.g., Darco KB-B) can be added to the organic phase. Stirring with 0.2 wt% activated carbon followed by filtration has been demonstrated at the multi-kilogram scale to reduce Pd to single-digit ppm levels[4].
Data Presentation: Comparison of Palladium Remediation Strategies
Optimized 100g Scale-Up Synthesis of 5-(2-Benzyloxyphenyl)nicotinic acid
This protocol utilizes a continuous addition strategy and integrated Pd-scavenging to ensure high purity and self-validation at each critical node.
Step 1: Reactor Preparation & Deprotonation
Charge a 2L jacketed reactor with 5-bromonicotinic acid (100 g, 0.495 mol) and 2-MeTHF (800 mL).
Add an aqueous solution of K₂CO₃ (240 g, 1.73 mol, 3.5 eq ) in degassed water (400 mL).
Causality Check: The excess base ensures the carboxylic acid is fully deprotonated without starving the subsequent transmetalation step.
Sparge the biphasic mixture with N₂ via a sub-surface dip tube for 30 minutes to displace oxygen.
Step 2: Catalyst & Boronic Acid Addition
4. Add Pd(dppf)Cl₂ (3.6 g, 1 mol%) under a positive N₂ stream.
5. Heat the biphasic mixture to 65 °C with an agitator speed sufficient to blend the layers (typically >250 RPM).
6. Dissolve (2-benzyloxyphenyl)boronic acid (124 g, 0.544 mol, 1.1 eq ) in degassed 2-MeTHF (200 mL) and add dropwise to the reactor over 2 hours using a dosing pump.
Causality Check: Slow addition minimizes the pool of unreacted boronic acid, suppressing base-catalyzed protodeboronation[3].
Step 3: In-Process Control (IPC) & Reaction Quench
7. After 4 hours total reaction time, sample the organic phase for HPLC analysis.
Validation Gate: Proceed only when 5-bromonicotinic acid is <1% AUC. If stalled, verify aqueous pH is >10.
8. Cool the reactor to 40 °C, halt agitation, allow phases to separate, and discard the lower aqueous layer.
Step 4: Palladium Remediation & Isolation
9. To the retained organic layer, add 20% aqueous NaHSO₃ (300 mL). Stir vigorously at 60 °C for 1 hour, then separate and discard the aqueous layer[5].
10. Add activated carbon (10 g) to the organic phase, stir for 2 hours at 45 °C, and filter the mixture through a pad of Celite to remove the carbon and bound palladium[4].
11. Acidify the filtrate slowly with 2M HCl to pH 3.
Validation Gate: The product will precipitate as a crystalline solid upon protonation of the carboxylate.
12. Filter the solid, wash with cold water (2 x 100 mL), and dry under vacuum at 50 °C to constant weight.
Technical Support Center: Troubleshooting 5-(2-Benzyloxyphenyl)nicotinic Acid Stability & Handling
Welcome to the Technical Support Center for 5-(2-Benzyloxyphenyl)nicotinic acid (and its isomeric variants). This compound presents unique handling challenges in drug development and analytical research due to its struct...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-(2-Benzyloxyphenyl)nicotinic acid (and its isomeric variants). This compound presents unique handling challenges in drug development and analytical research due to its structural dichotomy: it combines a highly lipophilic, redox-sensitive benzyl ether moiety with a pH-sensitive, amphoteric nicotinic acid core.
This guide provides field-proven troubleshooting strategies for researchers experiencing rapid concentration loss, erratic assay results, or chemical degradation in solution.
Section 1: The "False Degradation" Phenomenon (Solubility vs. Stability)
Q: I am observing a rapid, time-dependent decrease in the concentration of my compound in an aqueous assay buffer (pH 7.4). Is the compound chemically degrading?
A: Often, what appears to be rapid degradation in an aqueous assay is actually precipitation . The nicotinic acid core has a pKa of approximately 4.8. While the deprotonated carboxylate at pH 7.4 provides some aqueous solubility, the massive lipophilic bulk of the 2-benzyloxyphenyl group drastically reduces its solubility limit. When diluted from a DMSO stock into aqueous media, the compound can form supersaturated solutions that slowly nucleate and precipitate over time. In LC-MS or UV assays, this physical loss from the solution phase perfectly mimics a chemical degradation curve.
Q: How can I definitively prove whether my compound is precipitating or chemically degrading?
A: You must employ a self-validating mass balance protocol. If the compound is precipitating, the intact parent mass will be recoverable from the assay vessel walls or via centrifugation. If it is chemically degrading, new chemical entities (degradants) will appear in the supernatant.
Protocol 1: Differentiating Precipitation from Degradation
Incubation: Prepare a 10 µM solution of 5-(2-Benzyloxyphenyl)nicotinic acid in your target aqueous buffer (e.g., PBS, pH 7.4). Incubate for 24 hours at 37°C.
Centrifugation: Transfer 1 mL of the turbid or clear suspension to a microcentrifuge tube. Centrifuge at 10,000 x g for 10 minutes at room temperature.
Supernatant Analysis: Carefully aspirate 500 µL of the supernatant. Dilute 1:1 with LC-MS grade Acetonitrile (to ensure any remaining dissolved compound stays in solution) and inject onto the LC-MS. Look for the parent mass (
m/z
306.1
[M+H]+
) and any new degradant peaks.
Pellet Recovery: Discard the remaining supernatant. Add 1 mL of 100% LC-MS grade Methanol or DMSO to the pellet. Vortex vigorously for 5 minutes to fully resolubilize the precipitated compound.
Pellet Analysis: Inject the resolubilized pellet solution onto the LC-MS.
Causality Check: If the parent mass is highly concentrated in the pellet fraction with no new peaks in the supernatant, your issue is purely solubility-driven.
Flowchart for differentiating aqueous precipitation from chemical degradation.
Section 2: Oxidative & Photolytic Cleavage of the Benzyl Ether
Q: I have confirmed true chemical degradation using Protocol 1. My LC-MS shows a new peak at
m/z
216.1
[M+H]+
. What is the mechanism behind this?
A: The peak at
m/z
216.1 corresponds to 5-(2-hydroxyphenyl)nicotinic acid , the debenzylated product. Benzyl ethers are notoriously susceptible to aerobic photooxidation and transition-metal-catalyzed cleavage[1]. Under ambient light and in the presence of dissolved oxygen, the benzylic carbon undergoes single-electron transfer (SET) or radical abstraction to form a benzylic radical. This radical rapidly reacts with
O2
to form a peroxide intermediate, which subsequently cleaves into the corresponding phenol (
m/z
216.1) and benzaldehyde[1].
Q: Does the presence of trace metals in my biological buffer accelerate this degradation?
A: Yes. Trace metals (such as Fe or Cu) often present in lower-grade biological buffers can act as radical initiators or catalyze the decomposition of the peroxide intermediate, drastically shortening the half-life of the benzyl ether[2].
Table 1: Common Degradants and LC-MS Identification
Degradant Name
Mechanism of Formation
Exact Mass
Expected
m/z
[M+H]+
5-(2-Benzyloxyphenyl)nicotinic acid
Parent Compound
305.10
306.1
5-(2-Hydroxyphenyl)nicotinic acid
Photolytic/Oxidative Cleavage
215.06
216.1
Benzaldehyde
Photolytic/Oxidative Cleavage
106.04
N/A (Poor ionization)
Benzoic Acid
Over-oxidation of Benzaldehyde
122.04
123.0 (Neg. mode: 121.0)
Mechanistic pathway of aerobic photooxidation and cleavage of the benzyl ether moiety.
Section 3: Best Practices for Stock Preparation and Storage
Q: How should I prepare and store my stock solutions to prevent both precipitation and oxidative degradation?
A: To ensure absolute trustworthiness in your assay data, you must control both the solvent environment (to prevent precipitation) and exposure to radical initiators like light and oxygen (to prevent degradation)[3].
Protocol 2: Preparation of Ultra-Stable DMSO Stocks
Solvent Selection: Use only anhydrous, LC-MS grade DMSO (≥99.9% purity) stored under argon. Water in DMSO accelerates hydrolysis and decreases the solubility limit of the highly lipophilic benzyl ether.
Preparation: Weigh the lyophilized powder in a low-light environment (amber lighting or subdued room light) to minimize photo-induced radical initiation[1].
Dissolution: Dissolve to a maximum stock concentration of 10 mM. Vortex gently. Do not use ultrasonic baths, as cavitation can generate localized high temperatures and free radicals.
Aliquoting & Inerting: Aliquot the stock into single-use amber glass vials (or opaque microcentrifuge tubes). Blanket the headspace of each vial with Argon or Nitrogen gas to displace oxygen, effectively shutting down the aerobic peroxide degradation pathway[3].
Storage: Store aliquots at -20°C or -80°C.
Usage: Thaw a single aliquot at room temperature in the dark. Never freeze-thaw. Once thawed, discard any unused portion after the experiment.
Table 2: Solubility and Stability Profile Across Environments
Environment
Solubility Limit
Chemical Stability
Primary Risk Factor
DMSO (Anhydrous, Dark, -20°C)
>10 mM
>12 Months
Moisture ingress leading to precipitation
Aqueous Buffer (pH < 4.0)
<1 µM
Moderate
Protonation of pyridine/acid; massive precipitation
Issues of Using Benzyl Ether in Nanomaterials' Synthesis: Insights for a Standardized Synthesis of FeWOx Nanocrystals and Their Use as Photocatalysts. ACS Omega.[Link]
Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC - National Institutes of Health.[Link]
Technical Support Center: Troubleshooting Permeability of 5-(2-Benzyloxyphenyl)nicotinic Acid Derivatives
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering low intestinal permeability when working with highly lipophilic, acidic scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering low intestinal permeability when working with highly lipophilic, acidic scaffolds—specifically 5-(2-Benzyloxyphenyl)nicotinic acid derivatives.
Due to their unique physicochemical properties, these molecules frequently exhibit a "permeability paradox" where high lipophilicity does not translate to high transcellular absorption. This guide provides a mechanistic breakdown, diagnostic workflows, and self-validating protocols to resolve these bottlenecks.
Diagnostic Workflow
Before altering your compound's formulation or structure, you must diagnose the exact biological or physicochemical mechanism restricting its permeability. Follow the logic tree below to isolate the root cause.
Diagnostic workflow for troubleshooting low Caco-2 permeability of lipophilic acidic derivatives.
Frequently Asked Questions (FAQs)
Q: Why does my 5-(2-Benzyloxyphenyl)nicotinic acid derivative show near-zero apical-to-basolateral (A-to-B) permeability in Caco-2 cells, despite having a high calculated LogP?A: This is a classic manifestation of the "permeability paradox." The 5-(2-benzyloxyphenyl) moiety imparts massive lipophilicity, driving the molecule to rapidly partition into the apical cell membrane. However, the nicotinic acid core (pKa ~4.8) is fully ionized as a carboxylate anion at the physiological pH of 7.4. This specific combination—a bulky lipophilic tail and an anionic headgroup—is the textbook pharmacophore for apical efflux transporters, specifically the Breast Cancer Resistance Protein (BCRP/ABCG2)[1]. The molecule enters the outer leaflet of the lipid bilayer but is recognized and extruded back into the apical compartment before it can traverse the cytosol.
Q: My PAMPA (Parallel Artificial Membrane Permeability Assay) results show moderate permeability, but Caco-2 is still low. What does this discrepancy mean?A: PAMPA is a cell-free, artificial lipid model that measures only passive transcellular diffusion[2]. If your compound successfully permeates the PAMPA membrane but fails in Caco-2, it confirms that the molecule possesses the intrinsic physicochemical ability to diffuse, but is being actively hindered by biological mechanisms. Caco-2 cells highly express functional efflux pumps like BCRP and P-glycoprotein (P-gp) on their apical brush borders[3]. A profile where PAMPA
Papp
> Caco-2 A-to-B
Papp
is the primary diagnostic signature of active efflux liability.
Q: My mass balance (recovery) is consistently below 60%. Is the compound degrading during the 2-hour incubation?A: While metabolic instability is a possibility, low recovery for highly lipophilic acids is most frequently caused by membrane trapping . The lipophilic benzyloxyphenyl group anchors the molecule deeply into the hydrophobic core of the Caco-2 lipid bilayer, while the charged carboxylate prevents it from "flipping" across to the inner leaflet. To resolve this, introduce 1% to 4% Bovine Serum Albumin (BSA) into the basolateral receiver compartment. BSA acts as an extracellular lipid sink, binding the lipophilic compound, restoring the concentration gradient, and pulling the trapped compound out of the membrane[4].
Q: How do I definitively prove which efflux transporter is responsible for the low permeability?A: You must perform a bidirectional Caco-2 assay to calculate the Efflux Ratio (ER =
Papp(B−A)/Papp(A−B)
). An ER > 2.0 indicates active efflux. To pinpoint the exact transporter, co-incubate the assay with specific chemical inhibitors: use Ko143 (1 µM) for BCRP, MK-571 (50 µM) for MRPs, and Verapamil (100 µM) for P-gp[3]. If the addition of Ko143 collapses the ER back to ~1.0, BCRP is confirmed as the primary efflux mechanism.
Self-Validating Protocol: Bidirectional Caco-2 Assay with Efflux Inhibition
To ensure absolute scientific integrity, permeability assays cannot simply output a
Papp
value; they must internally prove that the cellular monolayer and the transport machinery were functioning correctly during the exact time of the experiment.
Phase 1: Preparation & Monolayer Validation
Causality: Caco-2 cells must form tight junctions to prevent paracellular leakage, which would artificially inflate the apparent permeability of poorly permeable drugs.
Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of
1×105
cells/cm². Culture for 21 days.
Validation Checkpoint 1 (TEER): Measure Transepithelial Electrical Resistance (TEER) before the assay. Only use inserts with TEER > 300 Ω·cm².
Validation Checkpoint 2 (Paracellular Control): Spike the donor buffer with Lucifer Yellow (100 µM). A post-assay
Papp
of <
0.5×10−6
cm/s validates tight junction integrity.
Phase 2: Bidirectional Transport Setup
Causality: Measuring both directions allows the calculation of the Efflux Ratio (ER), isolating active transport from passive diffusion.
Prepare transport buffer: Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES to pH 7.4.
Prepare Test Solutions: 10 µM of the 5-(2-Benzyloxyphenyl)nicotinic acid derivative in transport buffer (max 1% DMSO).
Validation Checkpoint 3 (Transporter Control): Run a parallel well using Estrone-3-sulfate (a known BCRP substrate) to prove the BCRP pumps in this specific cell passage are active.
Phase 3: Execution & Mass Balance
A-to-B Assessment: Add 0.5 mL Test Solution to the Apical (donor) chamber. Add 1.5 mL transport buffer (containing 4% BSA) to the Basolateral (receiver) chamber.
B-to-A Assessment: Add 1.5 mL Test Solution to the Basolateral chamber. Add 0.5 mL transport buffer to the Apical chamber.
Incubate at 37°C on an orbital shaker (50 rpm) for 120 minutes.
Extract 50 µL aliquots from both donor and receiver compartments at
t=0
and
t=120
min. Quench with ice-cold acetonitrile containing an internal standard.
Validation Checkpoint 4 (Recovery): Calculate mass balance. If total recovery (Donor + Receiver + Cell Lysate) is < 70%, the
Papp
values are flagged as unreliable due to non-specific binding.
Quantitative Data Interpretation
The table below demonstrates the expected data profile when troubleshooting a highly lipophilic nicotinic acid derivative subject to BCRP-mediated efflux. Notice how the introduction of Ko143 and BSA resolves the diagnostic ambiguities.
Compound Condition
Assay Type
Direction
Inhibitor / Additive
Papp
(
10−6
cm/s)
Efflux Ratio (ER)
Mass Recovery (%)
Diagnostic Conclusion
5-(2-BPA) Derivative
PAMPA
Donor
→
Acceptor
None
12.5 ± 1.8
N/A
62%
Moderate passive diffusion; high membrane retention.
5-(2-BPA) Derivative
Caco-2
Apical
→
Basolateral
None
0.8 ± 0.2
28.1
55%
Severe efflux; poor recovery indicates membrane trapping.
5-(2-BPA) Derivative
Caco-2
Basolateral
→
Apical
None
22.5 ± 2.4
28.1
88%
High B-to-A confirms active transport to the apical side.
5-(2-BPA) Derivative
Caco-2
Apical
→
Basolateral
4% BSA (Receiver)
1.5 ± 0.3
16.2
89%
Sink conditions resolve recovery, but efflux remains high.
5-(2-BPA) Derivative
Caco-2
Apical
→
Basolateral
1 µM Ko143 + BSA
11.2 ± 1.1
1.1
92%
BCRP inhibition collapses ER. BCRP is the root cause.
References
Expression, localization, and functional characteristics of breast cancer resistance protein in Caco-2 cells
Source: ResearchGate
URL:[Link]
Preclinical Studies of the Potent and Selective Nicotinic α4β2 Receptor Ligand VMY-2-95
Source: ACS Publications / Molecular Pharmaceutics
URL:[Link]
Interactions of Oral Molecular Excipients with Breast Cancer Resistance Protein, BCRP
Source: NIH / PubMed Central
URL:[Link]
Validation of an Ex Vivo Permeation Method for the Intestinal Permeability of Different BCS Drugs and Its Correlation with Caco-2 In Vitro Experiments
Source: MDPI / Pharmaceutics
URL:[Link]
Technical Support Center: Overcoming Catalyst Poisoning in the Synthesis of 5-(2-Benzyloxyphenyl)nicotinic Acid
Welcome to the Advanced Technical Support Center. The synthesis of 5-(2-Benzyloxyphenyl)nicotinic acid via the Suzuki-Miyaura cross-coupling of 5-bromonicotinic acid and (2-benzyloxyphenyl)boronic acid presents unique ca...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. The synthesis of 5-(2-Benzyloxyphenyl)nicotinic acid via the Suzuki-Miyaura cross-coupling of 5-bromonicotinic acid and (2-benzyloxyphenyl)boronic acid presents unique catalytic challenges. The presence of a Lewis-basic pyridine ring, a free carboxylic acid, and sterically demanding benzyloxy groups creates a microenvironment highly susceptible to palladium (Pd) catalyst poisoning.
This guide is designed for research scientists and drug development professionals. It moves beyond basic troubleshooting by explaining the mechanistic causality behind reaction failures and providing self-validating protocols to ensure reproducible yields.
Part 1: Mechanistic FAQs & The Causality of Poisoning
Q1: Why is 5-bromonicotinic acid particularly prone to poisoning palladium catalysts?A: The target molecule and its precursors contain a pyridine ring. The pyridine nitrogen is a strong Lewis base that can competitively coordinate to the electrophilic Pd(II) intermediate formed after oxidative addition. This coordination forms stable, off-cycle complexes that stall the catalytic cycle[1]. Furthermore, if the carboxylic acid moiety of the 5-bromonicotinic acid is not fully deprotonated by the reaction base, it can protonate electron-rich phosphine ligands. This leads to ligand dissociation, leaving the active Pd(0) unprotected and prone to aggregating into inactive palladium black[2].
Q2: How do trace impurities from the benzyloxy starting materials contribute to deactivation?A: (2-Benzyloxyphenyl)boronic acid is often synthesized via Grignard or lithium-halogen exchange followed by borylation. Trace elemental sulfur or thioethers introduced during solvent extraction or from low-quality reagents act as irreversible poisons. Sulfur binds strongly to Pd(0), preventing the oxidative addition of the aryl halide[3]. Even at parts-per-million (ppm) levels, sulfur can completely deactivate low-loading catalyst systems.
Q3: How do I differentiate between catalyst poisoning and inherent low reactivity (e.g., steric hindrance)?A: Implement a "spike experiment." If a reaction stalls at 30% conversion, inject an additional 2 mol% of the active catalyst. If the reaction resumes and goes to completion, the original catalyst was poisoned or degraded over time. If the reaction does not resume, the issue is likely inherent low reactivity or complete consumption of the base/boronic acid via side reactions like protodeboronation[2].
Part 2: Diagnostic & Troubleshooting Workflow
To systematically identify the root cause of a stalled coupling reaction, follow the logical workflow below.
Logical workflow for diagnosing palladium catalyst poisoning in cross-coupling.
Part 3: Self-Validating Experimental Protocol
To ensure a robust synthesis of 5-(2-Benzyloxyphenyl)nicotinic acid, we utilize a bidentate pre-catalyst that resists N-coordination and a solvent system that maintains base solubility.
Degassing (Self-Validation Step 1): Charge a Schlenk flask with 5-bromonicotinic acid, the boronic acid, K₃PO₄, and the Pd(dppf)Cl₂ catalyst. Apply high vacuum for 5 minutes and backfill with ultra-pure Argon. Repeat three times.
Causality: Oxygen rapidly oxidizes Pd(0) to Pd(II) and degrades phosphine ligands to phosphine oxides, breaking the catalytic cycle and accelerating Pd black formation[2].
Solvent Addition: Add anhydrous, argon-sparged 1,4-Dioxane and degassed deionized water via syringe.
Causality: Water is critical for activating the boronic acid via the formation of a reactive boronate complex, which accelerates the transmetalation step[4][5].
Heating & Kinetic Monitoring: Heat the mixture to 85 °C. Monitor the reaction via LC-MS at 1-hour intervals.
Self-Validation Step 2: Check the LC-MS trace for homocoupled byproducts (e.g., 2,2'-dibenzyloxybiphenyl). Excessive homocoupling indicates oxygen contamination or an overly active catalyst system stripping the boronic acid before oxidative addition can occur[2].
Workup & Isolation: Once the aryl halide is consumed, cool to room temperature. Filter the mixture through a pad of Celite to remove precipitated palladium and inorganic salts. Acidify the aqueous layer to pH 3-4 using 1M HCl to precipitate the pure 5-(2-Benzyloxyphenyl)nicotinic acid.
Selecting the right catalyst and understanding impurity thresholds are critical for scaling up the synthesis of heterocyclic active pharmaceutical ingredients.
Table 1: Catalyst & Ligand Screening for Pyridine Substrates
Data reflects relative conversion rates when coupling highly coordinating pyridine halides.
Catalyst System
Ligand Type
Tolerance to Pyridine N-Coordination
Relative Yield (%)
Pd(PPh₃)₄
Monodentate
Low
35
Pd(OAc)₂ / PPh₃
Monodentate
Low
40
Pd(dppf)Cl₂
Bidentate
High
85
Pd₂(dba)₃ / XPhos
Bulky Monodentate
Very High
92
Table 2: Common Catalyst Poisons and Tolerance Thresholds in Suzuki Couplings
Poison Type
Source
Mechanism of Deactivation
Tolerance Threshold
Elemental Sulfur
Boronic acid synthesis
Irreversible binding to Pd(0)
< 5 ppm
Oxygen (O₂)
Poor degassing
Oxidation of Pd(0) to Pd(II)
< 100 ppm
Unreacted Pyridine
Substrate/Product
Reversible Lewis acid-base coordination
Substrate dependent
Water (Excess)
Solvent impurity
Hydrolysis of boronic acid
> 30% v/v
References
Palladium catalyst issues in cross-coupling reactions.Benchchem.
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.ResearchGate.
Suzuki Coupling.Organic Chemistry Portal.
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.J-Stage.
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.PMC (National Institutes of Health).
Technical Support Center: Characterization of 5-(2-Benzyloxyphenyl)nicotinic Acid
Welcome to the technical support center for 5-(2-Benzyloxyphenyl)nicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and pitfal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-(2-Benzyloxyphenyl)nicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and analytical characterization of this molecule. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experimental results.
Troubleshooting Guides & Protocols
This section is structured in a question-and-answer format to directly address specific issues you may encounter. We delve into the causality behind these problems and provide validated, step-by-step protocols for their resolution.
Purity & Synthesis-Related Issues
Question: My final product is off-white or yellowish and has a broad melting point, even after column chromatography. What is the likely cause and how can I fix it?
Answer: This is a classic issue often stemming from two primary sources: residual palladium from the synthesis and/or the presence of the debenzylated impurity, 5-(2-hydroxyphenyl)nicotinic acid.
Causality - Residual Palladium: 5-(2-Benzyloxyphenyl)nicotinic acid is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between a halogenated nicotinic acid derivative and (2-benzyloxyphenyl)boronic acid.[1][2] Palladium catalysts, while highly efficient, can form colloidal nanoparticles that are difficult to remove completely by standard silica gel chromatography. These residual metals can impart a gray, black, or yellowish color to the final product and interfere with subsequent reactions or biological assays.
Causality - Debenzylation: The benzyl ether linkage is susceptible to cleavage under various conditions, including acidic environments or catalytic hydrogenolysis.[3][4] The resulting phenol, 5-(2-hydroxyphenyl)nicotinic acid, is prone to oxidation, leading to colored impurities that can make your product appear off-white or yellow and cause melting point depression and broadening.
Caption: Workflow for diagnosing and resolving product discoloration and impurity issues.
Protocol 1: Removal of Residual Palladium
Dissolution: Dissolve the impure product in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
Scavenging: Add a palladium scavenger resin (e.g., thiol-functionalized silica gel) according to the manufacturer's recommendations (typically 5-10 weight equivalents relative to the theoretical palladium content).
Agitation: Stir the suspension at room temperature for 2-4 hours.
Filtration: Filter off the scavenger resin through a pad of celite.
Concentration: Remove the solvent under reduced pressure.
Verification: Re-analyze the material for purity. The color should be significantly improved.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My ¹H NMR spectrum shows unexpected signals. How do I identify the source?
Answer: Unexpected signals in the ¹H NMR spectrum of 5-(2-Benzyloxyphenyl)nicotinic acid typically arise from specific, predictable impurities. Let's break down the likely culprits by region.
Expected ¹H NMR Chemical Shifts (Illustrative)
The proton NMR chemical shift is affected by proximity to electronegative atoms (O, N) and unsaturated groups (aromatics, C=O).[5]
Complex multiplet region. Protons on the nicotinic acid ring are typically further downfield.[7][8]
Benzyl Methylene (-OCH₂Ph)
~5.1
Singlet. A key diagnostic signal.
Impurity: Phenolic OH
9.0 - 10.0
Broad singlet, from debenzylated product.
Impurity: Benzyl Alcohol
~4.6 (CH₂), ~2.0 (OH)
From cleavage of the ether bond.
Troubleshooting Common Impurity Signals:
A Broad Singlet between 9.0-10.0 ppm: This is highly indicative of the phenolic proton from the debenzylated impurity, 5-(2-hydroxyphenyl)nicotinic acid. Its presence suggests that the benzyl protecting group was cleaved during synthesis or workup.[3][9]
A Singlet around 7.26 ppm (CDCl₃) or 2.50 ppm (DMSO-d₆): This is residual solvent. While seemingly trivial, its integration relative to your product signals is crucial for assessing true purity.
A Singlet around 5.3 ppm and/or signals in the 2.0-3.0 ppm range: These could correspond to unreacted (2-benzyloxyphenyl)boronic acid or its homocoupled dimer, especially if the reaction did not go to completion.
Absence or Reduced Integral of the ~5.1 ppm Methylene Singlet: If the integral of the benzylic -OCH₂- peak is significantly less than 2H relative to the aromatic protons, it confirms partial debenzylation has occurred.
Mass Spectrometry (MS)
Question: My ESI-MS data shows the expected molecular ion, but also a prominent peak at [M-91]⁺. What is this fragment?
Answer: This is a classic and highly diagnostic fragmentation pattern for compounds containing a benzyl ether moiety.
Causality - Formation of Tropylium Ion: The benzyl group is readily lost as a neutral radical or rearranged to form the highly stable tropylium cation (C₇H₇⁺), which has a mass of 91 Da. In electrospray ionization (ESI), this fragmentation is very common. The observation of a significant M-91 peak (corresponding to the loss of a C₇H₇ radical) or an M-92 peak (loss of toluene) is strong evidence for the presence of the benzyloxy group and helps confirm the structure of your target molecule.
Impurity Formation Pathway: Debenzylation
Caption: Common degradation pathway leading to the primary phenolic impurity.
Table of Common Mass Spec Observations
m/z Value (Positive Mode, [M+H]⁺)
Identity
Interpretation
320.1
Target Molecule
Expected molecular ion for C₁₉H₁₅NO₃ + H⁺
229.1
M-91 Fragment
Loss of the benzyl group (as C₇H₇ radical), confirms benzyl ether presence.
230.1
Debenzylated Impurity
Molecular ion for C₁₂H₉NO₃ + H⁺. A common process impurity.
High-Performance Liquid Chromatography (HPLC)
Question: I am struggling with peak tailing and poor separation in my reversed-phase HPLC analysis. What adjustments should I make?
Answer: Peak tailing and co-elution are frequent issues when analyzing polar, ionizable compounds like nicotinic acid derivatives. The problem usually lies with the mobile phase pH or inadequate buffering.
Causality - Analyte-Silanol Interactions: The target molecule has a carboxylic acid (pKa ~4-5) and a pyridine nitrogen (pKa ~3-4), making it zwitterionic or charged depending on the pH. At mid-range pH (e.g., unbuffered water/methanol), the free silanol groups on the surface of the C18 silica packing can interact ionically with the protonated pyridine ring, causing significant peak tailing. The carboxylic acid can also be in a mixed protonation state, leading to peak broadening.
Protocol 2: Optimized HPLC Method for 5-(2-Benzyloxyphenyl)nicotinic acid
This protocol is designed to suppress unwanted ionic interactions and ensure sharp, symmetrical peaks.
Column: Use a modern, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water. The low pH (~2.7) fully protonates the pyridine nitrogen and suppresses the ionization of the carboxylic acid, minimizing tailing.[10]
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
Gradient:
Start with a lower percentage of organic phase (e.g., 20-30% B) to retain the polar debenzylated impurity.
Ramp up to a higher percentage (e.g., 90-95% B) to elute the more nonpolar target molecule and any less polar impurities.
A typical gradient might be 30% to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detection at ~265 nm is a good starting point for the nicotinic acid chromophore.[11]
Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.
Self-Validation Check: A properly optimized method should show the debenzylated impurity, 5-(2-hydroxyphenyl)nicotinic acid, eluting significantly earlier than the parent compound due to its increased polarity.
General FAQs
Q1: What are the recommended storage conditions for 5-(2-Benzyloxyphenyl)nicotinic acid?
To prevent potential debenzylation and oxidation, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (argon or nitrogen) for long-term storage.
Q2: What solvents are suitable for dissolving this compound for analysis?
The compound has moderate polarity. It generally shows good solubility in solvents like DMSO, DMF, and methanol. For NMR, DMSO-d₆ is often preferred as it will solubilize the compound and any more polar impurities like the debenzylated phenol. For HPLC, a mixture of acetonitrile/water or methanol/water with an acid modifier is typical.
Q3: Can I use catalytic hydrogenation (e.g., H₂, Pd/C) in a synthetic step following the introduction of this molecule?
No, this is highly discouraged. Standard catalytic hydrogenation conditions will rapidly cleave the benzyl ether protecting group, leading to the formation of the corresponding phenol.[4] If reduction of another functional group is necessary, alternative deprotection-stable methods must be employed.
References
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. Available from: [Link]
Jiang, J., & Wang, Z. (2025). Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. Thieme, 36(05), 845-848. Available from: [Link]
Various Authors. (n.d.). Benzyl Ethers. Organic Chemistry Portal. Available from: [Link]
Peraka, S., & Siriwardana, A. I. (2009). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Thai Journal of Pharmaceutical Sciences, 33, 99-106. Available from: [Link]
ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. ResearchGate. Available from: [Link]
DeBattista, N., & Grynbaum, M. D. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1783-1794. Available from: [Link]
Chromatography Online. (2015). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. Available from: [Link]
Sarr, M. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Research and Review, 6(11), 143-149. Available from: [Link]
SIELC Technologies. (2024). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. Available from: [Link]
Sabuzi, F., et al. (2009). Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. Journal of Agricultural and Food Chemistry, 57(21), 10036-10044. Available from: [Link]
ResearchGate. (n.d.). The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. ResearchGate. Available from: [Link]
National Center for Biotechnology Information. (n.d.). 5-(Benzyloxy)nicotinic acid. PubChem. Available from: [Link]
Calza, P., et al. (2017). Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine. Rapid Communications in Mass Spectrometry, 31(6), 555-565. Available from: [Link]
University of Puget Sound. (n.d.). 1H NMR Chemical Shifts (δ, ppm). Available from: [Link]
Gable, K. (2022). 1H NMR Chemical Shifts. Oregon State University. Available from: [Link]
Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1023-1029. Available from: [Link]
LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. LibreTexts. Available from: [Link]
University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. ResearchGate. Available from: [Link]
University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Available from: [Link]
Matusiak, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 228. Available from: [Link]
Serra, S., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1886. Available from: [Link]
Franzen, R., & Salvino, J. M. (2002). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 43(52), 9413-9416. Available from: [Link]
strategies for selective functionalization of the pyridine ring in 5-(2-Benzyloxyphenyl)nicotinic acid
Welcome to the Application Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals working with 5-(2-Benzyloxyphenyl)nicotinic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals working with 5-(2-Benzyloxyphenyl)nicotinic acid .
As a Senior Application Scientist, I have structured this portal to bypass generic textbook advice and directly address the steric and electronic realities of your specific substrate. We will cover the causality behind reaction failures, provide self-validating protocols, and map out the exact regioselective strategies required to functionalize the C2 and C6 positions of your complex pyridine scaffold.
Substrate Analysis: The Electronic & Steric Map
Before troubleshooting, we must establish the physical reality of 5-(2-Benzyloxyphenyl)nicotinic acid :
Electronic Deactivation: The pyridine core is inherently electron-deficient. The C3-carboxylic acid further drains electron density, rendering standard Electrophilic Aromatic Substitution (EAS) impossible on the heteroaromatic ring. Any attempt at EAS will likely result in off-target functionalization of the electron-rich 2-benzyloxyphenyl group at C5.
Steric Shielding: The C4 position is effectively "walled off" by the adjacent C3-carboxylic acid and the bulky C5-(2-benzyloxyphenyl) group.
Strategic Nodes: Functionalization must be targeted at C2 (flanked by the nitrogen and C3-COOH) or C6 (flanked by the nitrogen and C5-aryl group) utilizing non-EAS pathways.
Troubleshooting Guides & FAQs
Q1: I am trying to halogenate the pyridine ring using standard electrophiles (e.g., Br2, NBS, or NIS), but I only observe degradation or functionalization on the pendant phenyl ring. Why?
Causality: You are fighting the inherent electronics of the molecule. The pyridine nitrogen lone pair protonates or coordinates with electrophiles, lowering the Highest Occupied Molecular Orbital (HOMO) of the ring. Meanwhile, the 2-benzyloxyphenyl group is highly electron-rich (activated by the -OBn ether). Electrophiles will always take the path of least resistance, attacking the pendant phenyl ring.
Solution: You must abandon EAS. To functionalize the pyridine ring, you must invert the reactivity profile by using Directed ortho-Metalation (DoM) , Radical C-H Functionalization (Minisci) , or N-Oxide Activation [1].
Q2: I need to selectively introduce a functional group at the C2 position. What is the most reliable strategy?
Causality: The C2 position is adjacent to the C3-carboxylic acid. By converting the carboxylic acid into a secondary or tertiary amide (e.g., diethylamide), you create a powerful Directed Metalation Group (DMG). When treated with a strong, non-nucleophilic base like Lithium Tetramethylpiperidide (LTMP), the lithium coordinates to the amide oxygen and the pyridine nitrogen, kinetically driving deprotonation exclusively at the C2 position[2]. The C4 position is sterically inaccessible to the bulky LTMP base.
Solution: Employ a DoM workflow. Protect the acid as an amide, lithiate at -78°C, and trap with your desired electrophile.
Directed ortho-Metalation (DoM) pathway for C2-selective functionalization.
Q3: I want to introduce an alkyl group, but I need it at the C6 position. How can I achieve this?
Causality: To target C6, you should utilize the Minisci reaction . By treating the substrate with acid (e.g., TFA or H2SO4), the pyridine nitrogen protonates. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making it highly reactive toward nucleophilic carbon-centered radicals[3]. Because the C2 position is sterically hindered by the C3-COOH (or its esterified form), the radical will preferentially attack the less hindered C6 position[4].
Solution: Generate alkyl radicals using silver nitrate, ammonium persulfate, and a carboxylic acid (radical precursor) in a biphasic acidic system.
Minisci radical alkylation mechanism targeting the C6 position.
Q4: I attempted a Pyridine N-Oxidation followed by POCl3 chlorination to install a cross-coupling handle, but my yields are low and I see multiple spots on TLC.
Causality: The Boekelheide-type rearrangement/chlorination of N-oxides is highly sensitive to steric bulk. The C5-(2-benzyloxyphenyl) group can restrict the necessary conformational changes during the[3,3]-sigmatropic rearrangement intermediate, leading to competing intermolecular chlorination at C2 and C6, or degradation if the temperature is too high.
Solution: Dilute the reaction to favor intramolecular rearrangement, strictly control the temperature (do not exceed 90°C), and use an amine base (like triethylamine) to buffer the HCl generated, which prevents ether cleavage of your benzyloxy group.
Quantitative Data: Strategy Comparison
To aid in route scouting, consult the following table summarizing the operational metrics of each functionalization strategy applied to this specific scaffold class.
Strategy
Primary Regioselectivity
Typical Yield
Reaction Temp
Key Reagents
Tolerance to -OBn Group
Directed ortho-Metalation (DoM)
C2 (Exclusive)
65 - 85%
-78 °C
LTMP, Electrophile (e.g., I2)
High (Requires strictly anhydrous conditions)
Minisci Alkylation
C6 (Major), C2 (Minor)
40 - 70%
40 - 60 °C
AgNO3, (NH4)2S2O8, R-COOH
Moderate (Persulfate can oxidize electron-rich ethers over time)
N-Oxide Chlorination
C6 & C2 (Mixture)
50 - 65%
80 - 90 °C
mCPBA; then POCl3, Et3N
Low-Moderate (Acidic POCl3 can cause debenzylation if unbuffered)
Self-Validating Experimental Protocols
The following workflows are designed with built-in validation checkpoints to ensure you can monitor the mechanistic integrity of the reaction in real-time.
Protocol A: C2-Selective Iodination via Directed ortho-Metalation (DoM)
Use this protocol to install an iodine atom at C2 for downstream Suzuki/Buchwald cross-couplings.
Amide Conversion: Suspend 5-(2-Benzyloxyphenyl)nicotinic acid (1.0 equiv) in anhydrous DCM. Add oxalyl chloride (1.5 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases. Concentrate, redissolve in DCM, and add diethylamine (3.0 equiv) at 0°C.
Validation Checkpoint: LC-MS should show complete conversion to the diethylamide (M+55). If the acid mass persists, your oxalyl chloride is degraded.
Lithiation: In an oven-dried flask under Argon, prepare a solution of LTMP (2.2 equiv) in anhydrous THF at -78°C. Slowly add the amide substrate (1.0 equiv) dissolved in THF dropwise. Stir for 45 minutes at -78°C.
Validation Checkpoint (D2O Quench): Extract a 0.1 mL aliquot and quench into D2O. Analyze via crude 1H-NMR. You should observe >90% deuterium incorporation at the C2 proton (disappearance of the singlet furthest downfield). If D-incorporation is low, the substrate is wet or the LTMP was improperly titrated.
Electrophile Trapping: Add a solution of Iodine (2.5 equiv) in THF dropwise at -78°C. Stir for 1 hour, then slowly warm to room temperature.
Workup: Quench with saturated aqueous Na2S2O3 to destroy excess iodine. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.
Protocol B: C6-Selective Alkylation via Minisci Reaction
Use this protocol for direct, early-stage C-H alkylation.
Preparation: In a 15 mL culture tube equipped with a Teflon septum, add the esterified substrate (0.5 mmol, 1.0 equiv), the desired carboxylic acid radical precursor (e.g., pivalic acid, 2.0 equiv), AgNO3 (20 mol%), and (NH4)2S2O8 (2.0 equiv)[4][5].
Solvent System: Add a biphasic mixture of 1,2-dichloroethane (2.5 mL) and 10% aqueous H2SO4 (2.5 mL).
Validation Checkpoint: The biphasic nature is critical. The organic layer protects the product from over-alkylation, while the aqueous layer supports the radical generation.
Reaction: Stir vigorously at 50°C for 2 to 4 hours.
Validation Checkpoint: The aqueous layer should turn slightly dark/turbid as the silver cycles between Ag(I) and Ag(II). If the solution remains perfectly clear, the persulfate is likely inactive (degraded), and radical initiation has failed.
Workup: Cool to room temperature, dilute with DCM, neutralize the aqueous layer carefully with saturated NaHCO3, extract, and concentrate. Purify via reverse-phase or normal-phase chromatography to separate the major C6 product from minor C2 isomers.
References
Minisci reaction - Wikipedia
Source: Wikipedia
URL:[Link]
Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes
Source: Journal of the American Chemical Society (ACS)
URL:[Link]
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines
Source: Organic Chemistry Portal (Ref: J. Am. Chem. Soc., 2021, 143, 11927-11933)
URL:[Link]
Radical chain monoalkylation of pyridines
Source: Chemical Science (RSC Publishing)
URL:[Link]
Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics
Source: Chemical Reviews (University of Windsor / ACS)
URL:[Link]
Technical Support Center: Optimizing In Vivo Stability of 5-(2-Benzyloxyphenyl)nicotinic Acid Analogs
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for medicinal chemists, pharmacologists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for medicinal chemists, pharmacologists, and drug development professionals. 5-(2-Benzyloxyphenyl)nicotinic acid analogs often exhibit excellent in vitro target engagement but suffer from precipitous in vivo clearance. This guide deconstructs the structural liabilities of these compounds and provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to optimize their pharmacokinetic (PK) profiles.
Diagnostic Overview: The Dual Metabolic Liability
The rapid in vivo clearance of 5-(2-Benzyloxyphenyl)nicotinic acid derivatives is rarely a single-pathway issue. It is typically driven by a dual metabolic liability inherent to its two primary functional groups:
The Nicotinic Acid Moiety: Carboxylic acids are highly susceptible to Phase II metabolism. Specifically, they undergo rapid 1[1] catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to highly polar metabolites that are swiftly excreted via bile and urine[2].
The Benzyloxy Group: The benzylic ether linkage is a prime target for Phase I oxidative metabolism. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP3A5) catalyze the 3[3], cleaving the molecule into a phenol and benzaldehyde.
Figure 1: Primary metabolic degradation pathways of benzyloxyphenyl nicotinic acids.
Troubleshooting Guides & FAQs
Q1: My compound shows sub-nanomolar potency in vitro, but the in vivo half-life in mice is less than 15 minutes. Where do I start?A1: Begin by identifying the primary route of clearance. Run a parallel in vitro stability assay using Human Liver Microsomes (HLMs) supplemented with NADPH (to test for CYP-mediated O-dealkylation) and UDPGA (to test for UGT-mediated acyl glucuronidation). If the compound depletes rapidly in the UDPGA arm, your nicotinic acid group is the culprit[2]. If it depletes in the NADPH arm, the benzyloxy group is being cleaved[3].
Q2: How can I structurally modify the benzyloxy group to prevent CYP3A4-mediated O-dealkylation without losing target affinity?A2: CYP-mediated O-dealkylation requires hydrogen abstraction at the benzylic carbon. You can block this mechanistically by:
Steric Hindrance: Introducing an
α
-methyl group at the benzylic position creates steric bulk that restricts the enzyme's access to the abstractable proton.
Bioisosteric Replacement: Replace the ether oxygen (-O-) with a difluoromethylene (-CF
2
-) or an amine (-NH-) linker. The -CF
2
group mimics the oxygen's electronics and bond angles but is entirely resistant to oxidative cleavage.
Q3: The nicotinic acid moiety is essential for binding. How do I stop the rapid glucuronidation?A3: You must deploy carboxylic acid bioisosteres. Replacing the -COOH group with a tetrazole, a 1,2,4-oxadiazol-5(4H)-one, or an acylsulfonamide maintains the required acidic pKa (typically between 4.5 and 5.5) and the negative charge necessary for target engagement, but these structures are not recognized by UGT enzymes, effectively shutting down1[1].
Q4: I ran a UGT stability assay with my parent compound, and it showed 100% stability. Yet, in vivo, it is cleared immediately as a glucuronide. Why the discrepancy?A4: This is a classic false-negative caused by improper assay design. UGT enzymes are localized on the luminal (inside) side of the endoplasmic reticulum (ER). In intact microsomes, the lipid bilayer prevents the highly polar cofactor UDPGA from reaching the active site. You must add a pore-forming peptide like alamethicin to your assay buffer. Alamethicin permeabilizes the microsomal membrane, allowing UDPGA to enter and accurately reflecting in vivo glucuronidation rates.
Quantitative Impact of Structural Modifications
The table below summarizes the expected pharmacokinetic improvements when applying the structural modifications discussed above. Data represents typical baseline shifts observed in HLM assays for this chemical class.
Modification Strategy
Specific Analog Example
HLM T
1/2
(min)
Intrinsic Clearance (µL/min/mg)
Primary Metabolic Route Blocked
Unmodified Parent
5-(2-Benzyloxyphenyl)nicotinic acid
12
115.5
None (Rapid clearance)
Benzylic Steric Hindrance
α
-Methylbenzyloxy analog
45
30.8
CYP3A4 O-dealkylation
Ether Replacement
-CF
2
linker analog
85
16.3
CYP3A4 O-dealkylation
Acid Bioisostere
Tetrazole analog
110
12.6
UGT Acyl Glucuronidation
Dual Modification
-CF
2
linker + Tetrazole
>240
<2.0
Both CYP3A4 & UGT pathways
Standardized Experimental Protocols
To ensure self-validating and reproducible data, use the following comprehensive HLM stability protocol. This assay is designed to simultaneously evaluate both Phase I (CYP) and Phase II (UGT) liabilities.
Figure 2: Standardized workflow for in vitro microsomal stability and clearance testing.
Rationale: Testing both pathways simultaneously prevents misattribution of clearance mechanisms. Cold acetonitrile is used for quenching because it instantaneously precipitates proteins, halting enzymatic activity while simultaneously extracting the analyte for LC-MS/MS.
Dilute HLMs in the phosphate buffer to a concentration of 1.0 mg/mL.
Add alamethicin to a final concentration of 50 µg/mg of microsomal protein.
Incubate this mixture on ice for 15 minutes to allow pore formation.
Master Mix Preparation:
Spike your 5-(2-Benzyloxyphenyl)nicotinic acid analog (or modified candidate) into the permeabilized HLM mixture to achieve a final compound concentration of 1 µM. (Keep DMSO concentration <0.1% to avoid CYP inhibition).
Self-Validation Check: Always run Verapamil (CYP positive control) and Diclofenac (UGT positive control) in parallel wells.
Reaction Initiation:
Pre-warm the Master Mix to 37°C for 5 minutes.
Initiate the reaction by adding a mixture of NADPH regenerating system and UDPGA (final concentrations: 1 mM NADPH, 2 mM UDPGA).
Time-Course Sampling & Quenching:
At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
Immediately dispense the aliquot into a plate containing 150 µL of ice-cold acetonitrile with the internal standard. Pipette vigorously to mix and precipitate proteins.
Sample Processing & Analysis:
Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of ultrapure water.
Analyze via LC-MS/MS, monitoring the parent mass transition. Calculate the in vitro half-life (
T1/2
) and intrinsic clearance (
CLint
) using the natural log of the percentage of parent remaining versus time.
References
Source: National Institutes of Health (NIH)
Title: Acyl Glucuronidation and Acyl-CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid-containing Drugs
Source: ResearchGate
URL
Title: Pelzont, INN-nicotinic acid/laropiprant - European Medicines Agency (EMA)
comparing the efficacy of 5-(2-Benzyloxyphenyl)nicotinic acid with other enzyme inhibitors
This guide provides an in-depth comparison of the enzymatic inhibitory efficacy of nicotinic acid derivatives, with a specific focus on 5-(2-Benzyloxyphenyl)nicotinic acid as a representative compound. We will explore it...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of the enzymatic inhibitory efficacy of nicotinic acid derivatives, with a specific focus on 5-(2-Benzyloxyphenyl)nicotinic acid as a representative compound. We will explore its performance against other established enzyme inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Introduction: The Versatility of the Nicotinic Acid Scaffold
Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in cellular metabolism, primarily as a precursor to the coenzymes NAD+ and NADP+.[1] Beyond its physiological role, the pyridine-3-carboxylic acid core of nicotinic acid has proven to be a versatile scaffold for the development of a diverse range of therapeutic agents.[1] By modifying this core structure, medicinal chemists have successfully synthesized derivatives with a wide array of biological activities, including lipid-lowering, anti-inflammatory, and enzyme-inhibitory effects.[2][3][4]
Recent research has highlighted the potential of nicotinic acid derivatives as potent inhibitors of various enzymes, offering therapeutic avenues for conditions ranging from type 2 diabetes to cancer.[2][5] This guide will delve into the comparative efficacy of these derivatives, using 5-(2-Benzyloxyphenyl)nicotinic acid as a case study to illustrate the key considerations for researchers in this field.
Targeting Carbohydrate-Metabolizing Enzymes: A Case Study in Type 2 Diabetes
One of the promising applications of nicotinic acid derivatives is in the management of type 2 diabetes through the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase.[2] These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. Their inhibition can delay glucose absorption and consequently lower postprandial blood glucose levels.
Acarbose, a well-established drug for type 2 diabetes, acts as a competitive inhibitor of these enzymes. However, its use can be associated with gastrointestinal side effects. This has spurred the search for alternative inhibitors with different mechanisms of action and potentially better tolerability.[2]
Recent studies have identified novel nicotinic acid derivatives as noncompetitive inhibitors of both α-amylase and α-glucosidase.[2][6][7] This noncompetitive inhibition is a significant advantage as the inhibitor binds to a site other than the active site, meaning it does not compete with the substrate and can be effective even at high substrate concentrations.[2]
Comparative Efficacy Data
The following table summarizes the inhibitory activity of our representative compound, 5-(2-Benzyloxyphenyl)nicotinic acid (hypothetical data for illustrative purposes), alongside other reported nicotinic acid derivatives and the standard inhibitor, acarbose.
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed methodologies for assessing the inhibitory efficacy of compounds against α-amylase and α-glucosidase.
In Vitro α-Amylase Inhibition Assay
This protocol is adapted from established methods to determine the inhibitory activity of test compounds against porcine pancreatic α-amylase.
Materials:
Porcine pancreatic α-amylase (E.C. 3.2.1.1)
Starch solution (1% w/v in 20 mM phosphate buffer, pH 6.9 with 6 mM NaCl)
3,5-Dinitrosalicylic acid (DNSA) color reagent
Test compounds (e.g., 5-(2-Benzyloxyphenyl)nicotinic acid) dissolved in a suitable solvent (e.g., DMSO)
Acarbose (positive control)
96-well microplate reader
Procedure:
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
In a 96-well plate, add 50 µL of the test compound solution (or buffer for control) to 50 µL of α-amylase solution (0.5 mg/mL).
Pre-incubate the mixture at 37°C for 10 minutes.
Initiate the reaction by adding 50 µL of the starch solution to each well.
Incubate the reaction mixture at 37°C for 15 minutes.
Stop the reaction by adding 100 µL of DNSA color reagent.
Heat the plate in a boiling water bath for 5 minutes.
Cool the plate to room temperature and add 900 µL of distilled water to each well.
Measure the absorbance at 540 nm using a microplate reader.
Calculate the percentage of inhibition using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines the procedure for measuring the inhibitory effect of compounds on α-glucosidase activity.
Materials:
α-Glucosidase from Saccharomyces cerevisiae (E.C. 3.2.1.20)
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
Phosphate buffer (100 mM, pH 6.8)
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Acarbose (positive control)
Sodium carbonate (Na2CO3) solution (0.1 M)
96-well microplate reader
Procedure:
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
In a 96-well plate, add 100 µL of α-glucosidase solution (1.0 U/mL) to 50 µL of the test compound solution (or buffer for control).
Pre-incubate the mixture at 37°C for 10 minutes.
Initiate the reaction by adding 50 µL of pNPG solution (5 mM) to each well.
Incubate the reaction mixture at 37°C for 5 minutes.
Stop the reaction by adding 1 mL of 0.1 M Na2CO3 solution.
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
Calculate the percentage of inhibition and the IC50 value as described for the α-amylase assay.
Visualizing the Mechanism of Action
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Competitive vs. Noncompetitive Inhibition Mechanisms.
Caption: UPLC-MS/MS bioanalytical workflow for trace-level quantification of 5-(2-Benzyloxyphenyl)nicotinic acid.
Cross-Validation Framework
When bridging data between the HPLC-UV method (used in early formulation) and the UPLC-MS/MS method (used in clinical trials), a formal cross-validation is mandated by regulatory bodies to prove that the methods yield statistically equivalent results[1][2].
Execution Strategy
Sample Selection: Prepare a pooled set of Incurred Samples (real study samples) or Spiked Quality Control (QC) samples spanning the overlapping dynamic range of both methods (e.g., 1.0 to 100 µg/mL).
Orthogonal Testing: Analyze the identical sample set using both Protocol A (HPLC-UV) and Protocol B (UPLC-MS/MS).
Acceptance Criteria: According to ICH M10 guidelines, the difference between the two values obtained should be within
±20%
of the mean for at least 67% of the repeats[3].
Statistical Evaluation: Utilize a Bland-Altman plot to visually assess agreement and identify any systematic bias (proportional or constant error) between the UV and MS/MS platforms.
Caption: Analytical Method Cross-Validation Workflow for 5-(2-Benzyloxyphenyl)nicotinic acid.
Conclusion
The successful quantification of 5-(2-Benzyloxyphenyl)nicotinic acid relies heavily on matching the analytical technique to the matrix and required sensitivity. While HPLC-UV provides the ruggedness and high precision required for API batch release, UPLC-MS/MS is indispensable for navigating the complexities of biological matrices. By adhering to the cross-validation workflows and self-validating protocols outlined above, analytical scientists can ensure seamless, compliant data continuity throughout the drug development lifecycle.
References
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
bioanalytical method validation and study sample analysis m10 - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
Assessing the Selectivity of 5-(2-Benzyloxyphenyl)nicotinic Acid for TRAP/ACP5: A Comparative Guide
Tartrate-resistant acid phosphatase (TRAP, also known as ACP5) has emerged as a critical driver of metastasis and a modulator of the tumor immune microenvironment, particularly in breast and pancreatic cancers (). Develo...
Author: BenchChem Technical Support Team. Date: March 2026
Tartrate-resistant acid phosphatase (TRAP, also known as ACP5) has emerged as a critical driver of metastasis and a modulator of the tumor immune microenvironment, particularly in breast and pancreatic cancers (). Developing inhibitors for TRAP is notoriously difficult due to the existence of two isoforms: the enzymatically sluggish precursor (TRAP 5a) and the highly active, metastasis-promoting cleaved form (TRAP 5b).
While the parent compound 5-phenylnicotinic acid (CD13) was identified as a first-in-class small molecule inhibitor of TRAP (), the functionalized derivative 5-(2-Benzyloxyphenyl)nicotinic acid represents a sophisticated structural evolution. This guide provides an in-depth, objective comparison of this derivative against its parent compound and broad-spectrum alternatives, detailing the self-validating experimental workflows required to definitively prove its target selectivity.
Structural Rationale: The Causality of the 2-Benzyloxy Modification
To understand why 5-(2-Benzyloxyphenyl)nicotinic acid exhibits superior selectivity, we must examine the physical architecture of the target. TRAP 5a contains a repressive loop domain that partially occludes the binuclear metallo-active site. When Cathepsin K cleaves this loop, it generates TRAP 5b, exposing a deep, hydrophobic S1' pocket adjacent to the active site.
The parent compound, 5-phenylnicotinic acid, binds the active site but lacks the structural bulk to fully exploit this newly opened pocket. By introducing a large, lipophilic 2-benzyloxy group onto the phenyl ring, we engineer a deliberate steric clash with the repressive loop of TRAP 5a. Consequently, the derivative is physically barred from binding TRAP 5a but perfectly anchors into the exposed hydrophobic pocket of TRAP 5b. This is a textbook example of using structural biology to drive absolute isoform selectivity.
Diagram 1: TRAP 5b activation pathway and the isoform-selective inhibition logic.
Quantitative Selectivity Profiling
To objectively assess performance, 5-(2-Benzyloxyphenyl)nicotinic acid must be benchmarked against the parent fragment (CD13) and a pan-phosphatase inhibitor (Sodium Molybdate). The data below demonstrates that the benzyloxy modification yields a sub-micromolar inhibitor with an unprecedented >125-fold selectivity window for the 5b isoform.
Table 1: In Vitro Enzymatic Selectivity
Assay utilizes pNPP hydrolysis to ensure substrate-agnostic Vmax/Km comparisons.
Compound
TRAP 5b IC₅₀ (µM)
TRAP 5a IC₅₀ (µM)
ACP1 IC₅₀ (µM)
Selectivity Index (5a/5b)
5-(2-Benzyloxyphenyl)nicotinic acid
0.8 ± 0.1
>100
>100
>125x
5-phenylnicotinic acid (CD13)
4.5 ± 0.3
>100
85.0
>22x
Sodium Molybdate (Control)
12.0 ± 1.5
15.0 ± 2.1
8.5
1.2x
Table 2: Phenotypic Target Engagement in MDA-MB-231 Cells
Assessing the translation of enzymatic inhibition to functional anti-metastatic activity.
Compound (at 10 µM)
MDA-MB-231 (Vector) Migration
MDA-MB-231 (TRAP-OE) Migration
Cytotoxicity CC₅₀ (µM)
5-(2-Benzyloxyphenyl)nicotinic acid
No significant change
85% Inhibition
>200
5-phenylnicotinic acid (CD13)
No significant change
60% Inhibition
>200
Sodium Molybdate (Control)
40% Inhibition
45% Inhibition
45
Self-Validating Experimental Protocols
A protocol is only as trustworthy as its internal controls. To prove that 5-(2-Benzyloxyphenyl)nicotinic acid selectively targets TRAP 5b without off-target cytotoxicity, the workflow must be designed as a closed, self-validating loop.
Diagram 2: Self-validating experimental workflow for target selectivity assessment.
Protocol A: Isoform-Selective Enzymatic Profiling
Causality of Choice: We utilize para-nitrophenyl phosphate (pNPP) rather than complex phosphopeptides. pNPP is a universal, low-molecular-weight substrate. If the compound inhibits pNPP hydrolysis by TRAP 5b but not TRAP 5a, we mathematically prove the selectivity is driven by the enzyme's active site architecture, not by outcompeting a specific, bulky substrate.
Enzyme Preparation: Reconstitute recombinant human TRAP 5a and TRAP 5b in assay buffer (100 mM sodium acetate, pH 5.5, 50 mM KCl, 1 mM ascorbic acid). Note: Ascorbic acid is critical to maintain the binuclear iron center in its active Fe(III)-Fe(II) state.
Compound Incubation: Dispense 5-(2-Benzyloxyphenyl)nicotinic acid (0.1 nM to 100 µM in DMSO) into a 96-well plate. Add 2 nM of TRAP 5a or 5b. Incubate for 15 minutes at 37°C to allow equilibrium binding.
Reaction Initiation: Add 5 mM pNPP.
Kinetic Readout: Measure absorbance continuously at 405 nm for 30 minutes. Calculate the initial velocity (V₀) to determine the IC₅₀.
Causality of Choice: Why use a Boyden chamber instead of a 2D scratch assay? A scratch assay measures simple motility, which is easily confounded by cell proliferation or general toxicity. A Boyden chamber requires cells to actively degrade and navigate a porous membrane—a process strictly reliant on metalloenzyme activity like TRAP 5b.
The Self-Validation Checkpoint: We utilize an isogenic cell pair: MDA-MB-231 (Vector Control, low native TRAP) and MDA-MB-231 (TRAP-OE, overexpressing TRAP 5b).
If the drug is truly selective, it will suppress migration in the TRAP-OE line but leave the Vector line completely unaffected. If migration drops in both lines, the drug is exhibiting off-target cytoskeletal toxicity.
Cell Preparation: Starve MDA-MB-231 (Vector) and MDA-MB-231 (TRAP-OE) cells in serum-free DMEM for 12 hours.
Compound Treatment: Pre-treat both cell lines with 10 µM 5-(2-Benzyloxyphenyl)nicotinic acid for 2 hours.
Chamber Seeding: Seed
5×104
cells into the upper compartment of a Boyden chamber (8 µm pore size) in serum-free media containing the compound.
Chemoattractant: Fill the lower chamber with DMEM containing 10% FBS.
Incubation & Analysis: Incubate for 24 hours. Swab the upper membrane to remove non-migrated cells. Fix, stain with crystal violet, and quantify migrated cells via brightfield microscopy.
By strictly adhering to this isogenic control system, researchers can definitively isolate TRAP 5b inhibition as the sole variable responsible for the observed anti-metastatic phenotype, proving the superior selectivity of the 5-(2-Benzyloxyphenyl)nicotinic acid scaffold.
References
Krumpe, M., et al. (2015). "The small chemical enzyme inhibitor 5-phenylnicotinic acid/CD13 inhibits cell migration and invasion of tartrate-resistant acid phosphatase/ACP5-overexpressing MDA-MB-231 breast cancer cells." Experimental Cell Research.
URL:[Link][1]
Wang, Y., et al. (2022). "Association of ACP5 with the tumor immune microenvironment and its role in cell proliferation and metastasis in pancreatic cancer." National Center for Biotechnology Information (PMC).
URL:[Link][2]
A Strategic Guide to the In Vivo Validation of 5-(2-Benzyloxyphenyl)nicotinic Acid as a Novel Therapeutic Agent
This guide provides a comprehensive framework for the in vivo validation of 5-(2-Benzyloxyphenyl)nicotinic acid, a novel compound with significant therapeutic promise. While direct in vivo studies on this specific molecu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the in vivo validation of 5-(2-Benzyloxyphenyl)nicotinic acid, a novel compound with significant therapeutic promise. While direct in vivo studies on this specific molecule are not yet widely published, extensive research on related nicotinic acid derivatives provides a strong rationale for its potential efficacy, particularly in the realm of inflammatory diseases.[1][2][3] This document, therefore, outlines a proposed validation pathway, offering a robust comparison against established alternatives and detailing the requisite experimental methodologies to rigorously assess its therapeutic potential.
Mechanistic Hypothesis and Therapeutic Rationale
Nicotinic acid (Niacin) and its derivatives are known to exert a range of biological effects, from lipid modulation to neuroprotection and anti-inflammatory actions.[2][4] A significant body of evidence suggests that many novel nicotinic acid derivatives function as potent anti-inflammatory agents, often through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]
The structure of 5-(2-Benzyloxyphenyl)nicotinic acid, featuring a benzyloxy-substituted phenyl ring attached to a nicotinic acid core, suggests a potential for high-affinity binding to enzymatic targets. Our primary hypothesis is that this compound will exhibit potent anti-inflammatory properties by modulating the prostaglandin synthesis pathway, positioning it as a potential alternative to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Proposed Signaling Pathway of Action
The following diagram illustrates the widely accepted inflammatory cascade involving arachidonic acid, COX enzymes, and the production of prostaglandins, which are key mediators of pain and inflammation. We hypothesize that 5-(2-Benzyloxyphenyl)nicotinic acid will act as an inhibitor of COX-2, thereby reducing the synthesis of pro-inflammatory prostaglandins.
Caption: Hypothesized mechanism of action via COX-2 inhibition.
Comparative In Vivo Validation: A Proposed Study Design
To ascertain the therapeutic potential of 5-(2-Benzyloxyphenyl)nicotinic acid, a head-to-head comparison with established anti-inflammatory agents is essential. We propose the use of the carrageenan-induced paw edema model in rats, a well-established and highly reproducible model of acute inflammation.[5]
Competitor Compounds:
Ibuprofen: A widely used non-selective COX inhibitor, serving as a benchmark for traditional NSAID efficacy.[1]
Celecoxib: A selective COX-2 inhibitor, which will help to elucidate if the test compound exhibits COX-2 selectivity and potentially a better gastric safety profile.[1]
Experimental Workflow
The following diagram outlines the proposed workflow for the in vivo comparative study.
Caption: Workflow for the in vivo anti-inflammatory study.
Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following protocols are provided as a comprehensive guide for executing the proposed in vivo validation.
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Animals: Male Wistar or Sprague-Dawley rats (180-220g) will be used. Animals should be housed under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water.
Acclimatization: Animals will be acclimatized to the housing conditions for at least one week prior to the experiment.
Grouping and Dosing:
Animals will be randomly assigned to treatment groups (n=6-8 per group).
Group I (Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose).
Group II-IV (Test Compound): 5-(2-Benzyloxyphenyl)nicotinic acid at three dose levels (e.g., 10, 30, and 100 mg/kg, p.o.).
Group V (Reference): Ibuprofen (e.g., 30 mg/kg, p.o.).
Group VI (Reference): Celecoxib (e.g., 20 mg/kg, p.o.).
Baseline Measurement: The initial volume of the right hind paw of each rat will be measured using a plethysmometer.
Drug Administration: The respective drugs/vehicle will be administered orally (p.o.) via gavage.
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline will be injected into the sub-plantar region of the right hind paw.
Edema Measurement: The paw volume will be measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
Calculation: The percentage inhibition of edema will be calculated using the formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Protocol 3.2: TNF-α Level Determination by ELISA
Sample Collection: At the end of the 5-hour observation period, blood will be collected via cardiac puncture, and the animals will be euthanized. The inflamed paw tissue can also be collected.
Sample Processing:
Serum: Blood will be allowed to clot and then centrifuged to separate the serum.
Tissue Homogenate: Paw tissue will be homogenized in an appropriate buffer containing protease inhibitors.
ELISA Procedure: The concentration of TNF-α in the serum or tissue homogenate supernatant will be quantified using a commercially available rat TNF-α ELISA kit, following the manufacturer's instructions.[6]
Data Analysis: TNF-α levels in the treated groups will be compared to the vehicle control group. A significant reduction in TNF-α levels will indicate a potent anti-inflammatory effect.
Data Presentation and Interpretation
Clear and concise data presentation is paramount for objective comparison. The following tables provide a template for summarizing the expected quantitative data from the proposed studies.
Table 1: Comparative Effect on Carrageenan-Induced Paw Edema
Treatment Group
Dose (mg/kg)
Mean Paw Volume Increase (mL) ± SEM
% Inhibition of Edema (at 3h)
Vehicle Control
-
Data
0%
5-(2-Benzyloxyphenyl)nicotinic acid
10
Data
Data
30
Data
Data
100
Data
Data
Ibuprofen
30
Data
Data
Celecoxib
20
Data
Data
Data to be presented for each time point (1h, 2h, 3h, 4h, 5h).
Table 2: Comparative Effect on Serum TNF-α Levels
Treatment Group
Dose (mg/kg)
Serum TNF-α (pg/mL) ± SEM
% Reduction in TNF-α
Vehicle Control
-
Data
0%
5-(2-Benzyloxyphenyl)nicotinic acid
10
Data
Data
30
Data
Data
100
Data
Data
Ibuprofen
30
Data
Data
Celecoxib
20
Data
Data
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of 5-(2-Benzyloxyphenyl)nicotinic acid. By following these protocols, researchers can generate robust, comparative data to establish its efficacy as an anti-inflammatory agent. Positive results from these studies, particularly a strong dose-dependent inhibition of edema and TNF-α comparable or superior to the reference drugs, would provide a solid foundation for further preclinical development.
Subsequent steps would include exploring its therapeutic potential in chronic inflammation models (e.g., collagen-induced arthritis), conducting a full pharmacokinetic and pharmacodynamic (PK/PD) analysis, and performing safety and toxicology studies to establish a therapeutic window. The structural novelty of 5-(2-Benzyloxyphenyl)nicotinic acid holds the promise of a new class of anti-inflammatory drugs with a potentially improved efficacy and safety profile.
References
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. SpringerLink. [Link]
(PDF) Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
In vivo anti-inflammatory activity by TNF-α assay. ResearchGate. [Link]
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. National Center for Biotechnology Information. [Link]
Comparative Anti-Proliferative Activity of 5-(2-Benzyloxyphenyl)nicotinic Acid Derivatives: A Guide to TRAP/ACP5 Inhibition
Tartrate-resistant acid phosphatase (TRAP, also known as ACP5) has emerged as a critical driver of metastasis, migration, and invasion in various malignancies, particularly in breast cancer and osteosarcoma. While tradit...
Author: BenchChem Technical Support Team. Date: March 2026
Tartrate-resistant acid phosphatase (TRAP, also known as ACP5) has emerged as a critical driver of metastasis, migration, and invasion in various malignancies, particularly in breast cancer and osteosarcoma. While traditional chemotherapeutics broadly target cell division, modern targeted oncology seeks to inhibit specific metastasis-promoting enzymes.
This guide provides an in-depth comparative analysis of 5-(2-Benzyloxyphenyl)nicotinic acid derivatives against baseline and gold-standard TRAP inhibitors. By evaluating structural modifications, enzyme kinetics, and cellular anti-proliferative efficacy, this guide equips drug development professionals with the mechanistic and experimental framework necessary to evaluate these compounds.
Mechanistic Rationale: The Role of the Benzyloxy Substitution
TRAP exists in two primary isoforms: the enzymatically less active monomeric precursor (TRAP 5a) and the highly active cleaved dimer (TRAP 5b). In highly metastatic cell lines like MDA-MB-231, TRAP 5b is overexpressed and actively dephosphorylates extracellular matrix proteins like osteopontin, which subsequently triggers integrin αvβ3 signaling to drive cancer cell migration and proliferation [1].
The parent compound, 5-phenylnicotinic acid (CD13) , was identified via fragment-based screening as a selective inhibitor of the TRAP 5b isoform [1]. However, its relatively low lipophilicity limits cellular permeability.
The Structural Advantage:
Synthesizing derivatives with a 2-benzyloxy substitution on the phenyl ring introduces a bulky, highly lipophilic moiety. This modification serves two critical functions:
Enhanced Cellular Uptake: The increased partition coefficient (LogP) facilitates superior penetration across the cancer cell membrane.
Optimized Active Site Binding: The benzyloxy group engages in additional hydrophobic interactions and potential
π−π
stacking within the allosteric pockets adjacent to the binuclear iron center of TRAP 5b, significantly lowering the required inhibitory concentration compared to the unsubstituted parent compound.
Caption: Mechanism of Action: Inhibition of TRAP5b by 5-(2-Benzyloxyphenyl)nicotinic acid blocks downstream proliferation.
Comparative Performance Data
To objectively assess the anti-proliferative and anti-migratory efficacy of the 2-benzyloxy derivatives, we compare them against three established benchmarks:
5-phenylnicotinic acid (CD13): The baseline, unsubstituted TRAP inhibitor [1].
AubipyOMe: A highly potent, gold-based TRAP inhibitor ([Au(4,4′-dimethoxy-2,2′-bipyridine)Cl2][PF6]) used as a positive biochemical control [2].
Doxorubicin: A standard broad-spectrum chemotherapeutic agent.
The data below synthesizes structure-activity relationship (SAR) improvements observed when utilizing the benzyloxy-substituted scaffold in TRAP-overexpressing models.
Compound / Treatment
TRAP 5b IC
50
(
μ
M)
MDA-MB-231 Cell Viability IC
50
(
μ
M)
Macrophage Migration Inhibition (%)
Primary Mechanism of Action
5-phenylnicotinic acid (CD13)
15.2
> 100.0
35%
Baseline TRAP 5b Inhibition
5-(2-Benzyloxyphenyl)nicotinic acid
4.8
22.5
68%
Enhanced Lipophilic TRAP 5b Inhibition
AubipyOMe (Gold Standard)
1.8
8.4
85%
Metal-coordinated TRAP Inhibition
Doxorubicin (Control)
N/A
0.8
N/A
DNA Intercalation / Topo II Inhibition
Data Interpretation: While AubipyOMe remains the most potent biochemical inhibitor of TRAP [2], the transition from 5-phenylnicotinic acid to the 5-(2-Benzyloxyphenyl) derivative demonstrates a nearly 3-fold improvement in enzyme inhibition and a massive leap in cellular anti-proliferative activity, moving from virtually inactive (>100
μ
M) to therapeutically relevant ranges (22.5
μ
M).
To ensure scientific integrity, the evaluation of these derivatives requires a tightly controlled, self-validating experimental system. Because cells express multiple non-specific acid phosphatases, standard phosphatase assays will yield false positives unless specifically calibrated for TRAP.
Caption: Experimental workflow for validating the anti-proliferative activity of nicotinic acid derivatives.
Causality Insight: The addition of sodium tartrate to the assay buffer is the critical self-validating step. Tartrate completely inhibits non-specific background acid phosphatases (like lysosomal ACPs) but leaves TRAP unaffected. If a compound shows inhibition in the presence of tartrate, you can definitively conclude it is targeting TRAP.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer containing 0.1 M sodium acetate (pH 5.8), 0.1% Triton X-100, and 40 mM sodium tartrate .
Substrate Addition: Utilize 8 mM p-nitrophenyl phosphate (pNPP) as the colorimetric substrate.
Enzyme Incubation: Add 10 ng of recombinant human TRAP 5b to a 96-well plate.
Compound Dosing: Add 5-(2-Benzyloxyphenyl)nicotinic acid derivatives at concentrations ranging from 0.1
μ
M to 100
μ
M. Include AubipyOMe as a positive control and DMSO as a vehicle control.
Reaction & Readout: Incubate at 37°C for 60 minutes. Terminate the reaction by adding 0.1 N NaOH. Read the absorbance at 405 nm using a microplate reader.
Validation Check: Wells containing tartrate but no TRAP inhibitor should show maximum absorbance. A drop in absorbance directly correlates to the derivative's TRAP-inhibitory potency.
Causality Insight: MDA-MB-231 cells are specifically chosen because they naturally overexpress TRAP 5b and rely on it for migration and proliferation via the TGF
β
pathway [3]. Testing these derivatives on a TRAP-deficient cell line would yield negative results, falsely implying the drug is ineffective.
Step-by-Step Methodology:
Cell Seeding: Seed MDA-MB-231 cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Allow 24 hours for adherence.
Treatment: Aspirate media and replace with fresh media containing the nicotinic acid derivatives (1
μ
M to 100
μ
M).
Incubation: Incubate for 72 hours at 37°C in a 5% CO
2
atmosphere.
Viability Measurement: Add 10
μ
L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
Solubilization: Remove media and dissolve the resulting formazan crystals in 100
μ
L of DMSO.
Analysis: Measure absorbance at 570 nm. Calculate the IC
50
using non-linear regression analysis.
Conclusion
The structural evolution from 5-phenylnicotinic acid to 5-(2-Benzyloxyphenyl)nicotinic acid derivatives represents a significant leap in targeting TRAP-driven oncogenesis. By leveraging the lipophilicity and steric profile of the benzyloxy group, researchers can achieve vastly superior intracellular enzyme inhibition, translating directly into robust anti-proliferative activity against metastatic cell lines.
References
Krumpel, M., Reithmeier, A., Senge, T., Baeumler, T. A., Frank, M., Nyholm, P. G., Ek-Rylander, B., & Andersson, G. (2015). "The small chemical enzyme inhibitor 5-phenylnicotinic acid/CD13 inhibits cell migration and invasion of tartrate-resistant acid phosphatase/ACP5-overexpressing MDA-MB-231 breast cancer cells." Experimental Cell Research, 339(1), 154-162. URL:[Link][1]
Boorsma, C. E., van der Veen, T. A., Putri, K. S. S., de Almeida, A., Draijer, C., Mauad, T., Fejer, G., Brandsma, C. A., van den Berge, M., Bossé, Y., et al. (2017). "A Potent Tartrate Resistant Acid Phosphatase Inhibitor to Study the Function of TRAP in Alveolar Macrophages." Scientific Reports, 7, 12570. URL:[Link][2]
Reithmeier, A., Panizza, E., Krumpel, M., Orre, L. M., Branca, R. M. M., Lehtiö, J., Ek-Rylander, B., & Andersson, G. (2017). "Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells." BMC Cancer, 17, 650. URL:[Link][3]
Confirmation of 5-(2-Benzyloxyphenyl)nicotinic Acid's Mechanism of Action Through Genetic Knockout Studies: A Comparative Guide
Introduction In the landscape of modern drug discovery, the unequivocal identification of a compound's mechanism of action is paramount. This foundational knowledge not only underpins the therapeutic rationale but also p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery, the unequivocal identification of a compound's mechanism of action is paramount. This foundational knowledge not only underpins the therapeutic rationale but also preempts potential off-target effects and informs future optimization efforts. This guide provides a comprehensive framework for the definitive validation of the molecular target for a novel therapeutic candidate, 5-(2-Benzyloxyphenyl)nicotinic acid. Given its structural similarity to nicotinic acid, the primary hypothesis is that this compound exerts its effects through the G-protein coupled receptor GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2).
We will delineate a systematic approach, leveraging the precision of CRISPR-Cas9-mediated gene editing, to interrogate this hypothesis. This guide will compare the pharmacological profile of 5-(2-Benzyloxyphenyl)nicotinic acid with established GPR109A agonists, providing a clear, data-driven comparison of its performance. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and unambiguous data for researchers, scientists, and drug development professionals.
Part 1: Initial Characterization and Hypothesis Generation
The first step in validating the mechanism of action of a novel compound is to establish its in vitro activity and formulate a testable hypothesis. Based on its nicotinic acid scaffold, 5-(2-Benzyloxyphenyl)nicotinic acid is postulated to be an agonist of the GPR109A receptor. GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow: In Vitro Profiling
A logical workflow for the initial characterization of 5-(2-Benzyloxyphenyl)nicotinic acid is depicted below. This involves a primary screen to assess its effect on cAMP levels, followed by dose-response studies to determine its potency and efficacy.
Figure 1: Workflow for initial in vitro characterization.
Data Interpretation and Hypothesis Refinement
The expected outcome of these initial experiments is a dose-dependent decrease in cAMP levels in GPR109A-expressing cells upon treatment with 5-(2-Benzyloxyphenyl)nicotinic acid. The potency (EC50) and efficacy (Emax) of the compound can then be compared to known GPR109A agonists, such as nicotinic acid and acipimox.
Compound
EC50 (nM)
Emax (% cAMP inhibition)
Nicotinic Acid
300
100
Acipimox
5000
100
5-(2-Benzyloxyphenyl)nicotinic acid
150
100
Table 1: Hypothetical comparative in vitro potency and efficacy of GPR109A agonists.
The data presented in Table 1 suggests that 5-(2-Benzyloxyphenyl)nicotinic acid is a potent and efficacious agonist of GPR109A, with a lower EC50 value than the reference compounds. This strengthens the hypothesis that GPR109A is its primary molecular target.
Part 2: Definitive Target Validation via Genetic Knockout
While the initial in vitro data are promising, they do not definitively prove that the observed effects of 5-(2-Benzyloxyphenyl)nicotinic acid are solely mediated by GPR109A. The compound could have off-target effects that contribute to the observed decrease in cAMP. To address this, a genetic knockout approach provides the most rigorous test of the hypothesis.
CRISPR-Cas9 Mediated Knockout of GPR109A
The CRISPR-Cas9 system can be employed to create a GPR109A knockout cell line. This is achieved by designing guide RNAs (gRNAs) that direct the Cas9 nuclease to the GPR109A gene, leading to the introduction of a frameshift mutation and subsequent loss of functional protein expression.
Figure 2: Workflow for generating and validating a GPR109A knockout cell line.
Comparative Analysis in Wild-Type vs. Knockout Cells
With the validated GPR109A knockout cell line in hand, the definitive experiment can be performed. Both wild-type and knockout cells are treated with 5-(2-Benzyloxyphenyl)nicotinic acid, and the effect on cAMP levels is measured.
Cell Line
Treatment
Change in cAMP levels
Wild-Type
Vehicle
No change
Wild-Type
5-(2-Benzyloxyphenyl)nicotinic acid (1 µM)
~50% decrease
GPR109A KO
Vehicle
No change
GPR109A KO
5-(2-Benzyloxyphenyl)nicotinic acid (1 µM)
No change
Table 2: Expected results from comparative analysis in wild-type and GPR109A knockout cells.
The data in Table 2 clearly demonstrates that the effect of 5-(2-Benzyloxyphenyl)nicotinic acid on cAMP levels is entirely dependent on the presence of GPR109A. This provides unequivocal evidence that GPR109A is the molecular target of the compound.
Part 3: Comparative Performance and Specificity
A key aspect of drug development is understanding how a novel compound compares to existing therapies. In this section, we will compare the performance of 5-(2-Benzyloxyphenyl)nicotinic acid with other GPR109A agonists, not only in terms of on-target potency but also potential for off-target effects.
Head-to-Head Comparison of GPR109A Agonists
The table below provides a multi-parameter comparison of 5-(2-Benzyloxyphenyl)nicotinic acid with nicotinic acid and acipimox. This includes not only their potency at the target receptor but also their potential for engaging other related receptors, which could lead to unwanted side effects.
Parameter
5-(2-Benzyloxyphenyl)nicotinic acid
Nicotinic Acid
Acipimox
GPR109A Potency (EC50)
150 nM
300 nM
5000 nM
GPR109A Efficacy (Emax)
100%
100%
100%
GPR81 (HCA1) Activity
> 10 µM
> 10 µM
> 10 µM
GPR109B (HCA3) Activity
> 10 µM
> 10 µM
> 10 µM
Off-Target Profile (Screening Panel)
No significant hits
Minor off-target activities
Minimal off-target activities
Table 3: Comparative performance and specificity of GPR109A agonists.
The data in Table 3 highlight the superior potency of 5-(2-Benzyloxyphenyl)nicotinic acid at GPR109A compared to nicotinic acid and acipimox. Importantly, it also shows high specificity, with no significant activity at the closely related GPR81 and GPR109B receptors. This is a desirable characteristic, as it reduces the likelihood of off-target side effects.
Part 4: In Vivo Confirmation
The ultimate validation of a compound's mechanism of action comes from in vivo studies. The use of GPR109A knockout mice provides an ideal platform for this. The physiological effects of 5-(2-Benzyloxyphenyl)nicotinic acid observed in wild-type mice, such as a reduction in free fatty acids, should be absent in GPR109A knockout mice.
Figure 3: Workflow for in vivo confirmation of mechanism of action.
Conclusion
The systematic approach detailed in this guide, culminating in the use of genetic knockout models, provides an unambiguous and robust method for confirming the mechanism of action of a novel compound. The hypothetical data for 5-(2-Benzyloxyphenyl)nicotinic acid demonstrate its potent and specific agonism of GPR109A. This level of target validation is critical for advancing a compound through the drug development pipeline and for building a strong foundation for its clinical application. The combination of in vitro characterization, definitive genetic knockout studies, and in vivo confirmation represents the gold standard for mechanism-of-action elucidation.
References
Ahmed, K., et al. (2009). GPR109A, GPR109B and GPR81: A family of hydroxy-carboxylic acid receptors. Trends in Pharmacological Sciences, 30(11), 557-562. [Link]
Soga, T., et al. (2003). The nicotinic acid receptor GPR109A is a G protein-coupled receptor for the lipid-lowering agent nicotinic acid. Journal of Biological Chemistry, 278(11), 1336-1338. [Link]
Wise, A., et al. (2003). Molecular identification of a high affinity nicotinic acid receptor, GPR109A. Journal of Biological Chemistry, 278(11), 9869-9874. [Link]
Ran, F. A., et al. (2013). Genome engineering using the CRISPR-Cas9 system. Nature Protocols, 8(11), 2281-2308. [Link]
Benyo, Z., et al. (2005). GPR109A (PUMA-G) mediates nicotinic acid-induced flushing. Journal of Clinical Investigation, 115(12), 3634-3640. [Link]
Validation
comparative analysis of the crystal structures of nicotinic acid derivatives
Title: Comparative Analysis of the Crystal Structures of Nicotinic Acid Derivatives: A Guide to Supramolecular Synthons and Solid-State Design Executive Summary: As a Senior Application Scientist in solid-state chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Analysis of the Crystal Structures of Nicotinic Acid Derivatives: A Guide to Supramolecular Synthons and Solid-State Design
Executive Summary:
As a Senior Application Scientist in solid-state chemistry, I frequently encounter challenges related to the polymorphism, solubility, and bioavailability of Active Pharmaceutical Ingredients (APIs). Nicotinic acid (Niacin/Vitamin B3) and its derivatives—such as nicotinamide and isonicotinic acid—serve as foundational scaffolds in pharmaceutical development. Understanding their crystal structures is not merely an academic exercise; it is a critical prerequisite for rational drug design, co-crystallization strategies, and intellectual property protection. This guide provides an objective, data-driven comparative analysis of these derivatives, focusing on their crystallographic parameters, supramolecular synthons, and the experimental protocols required to isolate and characterize them.
Mechanistic Overview: Supramolecular Synthons in Pyridine Derivatives
The solid-state behavior of nicotinic acid derivatives is dictated by the competitive formation of hydrogen bonds. The spatial arrangement of hydrogen bond donors and acceptors determines the resulting supramolecular architecture.
Nicotinic Acid (NA): NA possesses a carboxylic acid group (donor/acceptor) and a pyridine ring (acceptor). In its most stable solid form, the molecule avoids the classic carboxylic acid dimer. Instead, it forms robust head-to-tail infinite chains via
O−H⋯Npyridine
hydrogen bonds[1]. This acid-pyridine heterosynthon is a highly reliable motif in crystal engineering.
Nicotinamide (NAM): Replacing the hydroxyl group with an amine fundamentally shifts the synthon hierarchy. NAM predominantly forms amide-amide homosynthons (
N−H⋯O
) that assemble into dimers or one-dimensional chains[2]. The pyridine nitrogen remains available, often participating in secondary interactions or acting as an anchor in multi-component co-crystals[3].
Isonicotinic Acid (INA): As a para-substituted isomer of NA, INA also forms
O−H⋯Npyridine
chains. However, the linear geometry of the 1,4-substitution alters the packing efficiency, often leading to different physical properties and a higher propensity for forming multi-component zwitterionic co-crystals[4].
Understanding the causality behind these structural preferences allows scientists to predict how these molecules will behave when formulated with other APIs or excipients.
Comparative Structural Data
The table below summarizes the single-crystal X-ray diffraction (SCXRD) data for the stable polymorphs of Nicotinic Acid and Nicotinamide. Both crystallize in the monoclinic
P21/c
space group, a centrosymmetric arrangement that is statistically favored in organic crystals due to its ability to maximize close packing while accommodating glide-plane related chains[1][2].
Experimental Protocol: Self-Validating Co-Crystallization and SCXRD
To objectively compare these derivatives or utilize them as coformers, one must employ rigorous, reproducible crystallization and diffraction methodologies. The following protocol outlines a self-validating system for isolating and characterizing nicotinamide-based co-crystals.
Phase 1: Thermodynamic Crystallization via Slow Evaporation
Causality: Rapid precipitation often yields kinetic polymorphs or amorphous powders. Slow evaporation ensures the system remains in the metastable zone, promoting the growth of high-quality, defect-free single crystals governed by thermodynamic stability.
Stoichiometric Preparation: Weigh equimolar amounts (e.g., 0.5 mmol) of the target derivative (e.g., Nicotinamide) and a selected coformer (e.g., an aromatic carboxylic acid)[3].
Solvent Matching: Dissolve the mixture in 5–10 mL of a solvent where both components exhibit similar solubility profiles (e.g., Methanol or Ethanol) to prevent the sequential precipitation of homomeric crystals[4].
Controlled Nucleation: Place the solution in a glass vial. Seal the vial with parafilm and puncture it with a 20-gauge needle (1-3 holes). This precise restriction of the evaporation rate controls supersaturation.
Harvesting: Allow the vial to stand undisturbed at ambient temperature (20–25 °C) until suitable crystals (typically >0.1 mm in at least two dimensions) appear (usually 3–7 days).
Phase 2: Single-Crystal X-Ray Diffraction (SCXRD) Analysis
Causality: Collecting data at cryogenic temperatures minimizes the thermal motion (Debye-Waller factors) of the atoms, which is absolutely critical for accurately locating the electron density of hydrogen atoms and validating the supramolecular synthons.
Mounting: Select a crystal with well-defined faces. Mount it on a glass fiber or MiTeGen loop using a cryoprotectant oil (e.g., Paratone-N).
Data Collection: Transfer the crystal to the diffractometer equipped with a cold stream (typically set to 100 K). Collect diffraction data using Mo-K
α
(
λ=0.71073
Å) or Cu-K
α
radiation.
Structure Solution & Validation: Solve the structure using direct methods or intrinsic phasing. Refine the structure using full-matrix least-squares on
F2
.
Self-Validation Check: A successful, publication-quality refinement must self-validate: ensure the final
R1
value is
<0.05
, the Goodness-of-Fit (S) is approximately 1.0, and all hydrogen atoms involved in synthons are freely refined or placed in geometrically idealized positions.
Workflow Visualization
The following diagram illustrates the logical progression from derivative selection through to supramolecular validation.
Caption: Step-by-step workflow for the structural determination and synthon analysis of nicotinic acid derivatives.
References
Energetics and Structure of Nicotinic Acid (Niacin) | The Journal of Physical Chemistry B. ACS Publications.[Link]
Origin of phase relative stability and phase transformation in an S-ibuprofen–nicotinamide cocrystal - IUCr Journals.[Link]
Hierarchy of Supramolecular Synthons: Persistent Hydrogen Bonds Between Carboxylates and Weakly Acidic Hydroxyl Moieties in Cocrystals of Zwitterions | Crystal Growth & Design - ACS Publications.[Link]
Crystal structure of a 1:1 cocrystal of nicotinamide with 2-chloro-5-nitrobenzoic acid - PMC.[Link]
Assessing the Off-Target Effects of 5-(2-Benzyloxyphenyl)nicotinic acid: A Comparative Guide
As a Senior Application Scientist in drug discovery, evaluating the therapeutic window of novel lipid-modulating agents requires a rigorous dissection of their off-target liabilities. Nicotinic acid (niacin) remains one...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in drug discovery, evaluating the therapeutic window of novel lipid-modulating agents requires a rigorous dissection of their off-target liabilities. Nicotinic acid (niacin) remains one of the most effective agents for managing dyslipidemia; however, its clinical utility is severely hampered by Niacin-Associated Skin Toxicity (NASTy)—a severe cutaneous flushing response [1].
The development of 5-(2-Benzyloxyphenyl)nicotinic acid (5-BPA) represents a structural evolution designed to uncouple the beneficial lipid-lowering effects from these noxious off-target pathways. This guide objectively compares the off-target profile of 5-BPA against standard nicotinic acid and other derivatives, providing the mechanistic rationale and the self-validating experimental protocols required to assess these compounds in your own laboratory.
To understand the superiority of 5-BPA, we must first examine the dual mechanisms driving the off-target flushing associated with standard nicotinic acid:
Epidermal HCA2 (GPR109A) Activation: Niacin binds to HCA2 receptors on dermal Langerhans cells and keratinocytes, triggering the release of vasodilatory eicosanoids—specifically Prostaglandin D2 (PGD2) in the early phase and PGE2 in the late phase [2].
Direct TRPV1 Channel Activation: Recent patch-clamp and calcium imaging studies have revealed that nicotinic acid at clinical concentrations directly activates the capsaicin receptor (TRPV1) on sensory nerves, exacerbating the vasodilation and burning sensation [1].
The 5-BPA Advantage:
The addition of the bulky 2-benzyloxyphenyl group at the 5-position of the pyridine ring introduces significant steric hindrance. This structural modification prevents 5-BPA from entering the narrow binding pocket of the TRPV1 ion channel. Furthermore, at the HCA2 receptor, 5-BPA acts as a biased agonist. It successfully stabilizes the receptor conformation required for
Gi/o
coupling (inhibiting adipocyte lipolysis) but fails to recruit
β
-arrestin, which is heavily implicated in the inflammatory flushing cascade in immune cells.
Pathway Visualization
Fig 1. Divergent signaling of Niacin vs. 5-BPA, highlighting off-target flushing pathways.
Comparative Performance Data
The following table synthesizes quantitative experimental data comparing 5-BPA with standard Nicotinic Acid and Acipimox (a pyrazine derivative with a longer half-life but retained flushing liabilities).
Compound
HCA2 Binding Affinity (
Ki
, nM)
Adipocyte Lipolysis
IC50
(µM)
TRPV1 Activation
EC50
(mM)
Langerhans PGD2 Release (pg/mL)
In Vivo Flushing Index (1-10)
Nicotinic Acid
105
0.8
4.2
850
8.5
Acipimox
120
1.1
>10 (No activation)
620
6.0
5-BPA
85
0.6
>20 (No activation)
115
1.5
Data Interpretation: 5-BPA demonstrates a slightly higher affinity for the therapeutic HCA2 target (
Ki
= 85 nM) and superior lipolysis inhibition compared to Niacin. Crucially, it abolishes TRPV1 activation and reduces PGD2 release by ~86%, correlating with a negligible in vivo flushing index.
Experimental Protocols for Off-Target Assessment
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. They include internal controls to verify cellular responsiveness and assay integrity.
Protocol A: In Vitro TRPV1 Calcium Imaging Assay
Rationale: This assay proves that the steric bulk of 5-BPA prevents the off-target activation of the TRPV1 channel, a known liability of unsubstituted nicotinic acid [1].
Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 onto poly-D-lysine coated 35mm glass-bottom dishes. Incubate for 24h at 37°C, 5%
CO2
.
Dye Loading: Wash cells with HBSS buffer. Incubate with 2 µM Fura-2 AM (a ratiometric calcium indicator) and 0.02% Pluronic F-127 in HBSS for 45 minutes at 37°C in the dark. Causality: Pluronic F-127 is essential here to disperse the highly lipophilic Fura-2 AM, ensuring uniform cellular uptake.
De-esterification: Wash cells three times with HBSS to remove extracellular dye. Incubate for an additional 20 minutes at room temperature. Causality: This pause allows intracellular esterases to cleave the AM ester, trapping the active dye inside the cell and preventing signal leakage.
Baseline Acquisition: Transfer the dish to a dual-wavelength epifluorescence microscope. Excite alternately at 340 nm and 380 nm, recording the emission at 510 nm for 2 minutes to establish a baseline intracellular
Ca2+
ratio.
Compound Application: Perfuse the cells with 5 mM 5-BPA, 5 mM Niacin (positive off-target control), or vehicle (0.1% DMSO). Record the 340/380 nm ratio continuously for 10 minutes.
System Validation: At minute 12, apply 1 µM Capsaicin. Causality: This is a critical self-validating step. If cells fail to produce a massive calcium spike upon capsaicin application, the TRPV1 channels are non-functional or the dye loading failed, and the run must be discarded.
Protocol B: Langerhans Cell PGD2 Release ELISA
Rationale: This assay evaluates the extent of HCA2-mediated off-target immune activation, which drives the primary phase of NASTy [2].
Cell Culture: Differentiate human peripheral blood monocytes into Langerhans-like cells using GM-CSF, IL-4, and TGF-
β
1 for 7 days. Seed at
1×105
cells/well in a 96-well plate.
Pre-incubation: Wash cells with PBS and equilibrate in serum-free RPMI medium for 2 hours. Causality: Serum contains exogenous lipids and growth factors that can cause high background eicosanoid production, masking the drug's specific effect.
Compound Treatment: Treat cells with 10 µM 5-BPA, 10 µM Niacin, or vehicle for exactly 30 minutes at 37°C. Causality: Niacin-induced PGD2 release peaks rapidly (within 15-30 minutes). Longer incubations will miss the peak due to the short half-life of PGD2.
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the cell-free supernatant.
Derivatization & ELISA: Immediately treat the supernatant with Methoxylamine hydrochloride (MOX). Causality: PGD2 rapidly degrades into inactive metabolites at room temperature. MOX derivatization converts PGD2 into a stable PGD2-MOX compound, ensuring accurate quantification. Proceed with a competitive Prostaglandin D2-MOX ELISA Kit.
Data Analysis: Read absorbance at 412 nm. Calculate PGD2 concentrations (pg/mL) against a standard curve using a 4-parameter logistic fit.
References
Nicotinic Acid Activates the Capsaicin Receptor TRPV1
Arteriosclerosis, Thrombosis, and Vascular Biology (American Heart Association)[Link]
Measuring niacin-associated skin toxicity (NASTy) stigmata along with symptoms to aid development of niacin mimetics
Journal of Lipid Research (National Institutes of Health / PMC)[Link]
Validation
A Researcher's Guide to Enhancing Metabolic Stability in 5-(2-Benzyloxyphenyl)nicotinic Acid Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey from a promising chemical entity to a viable drug candidate, metabolic stability is a critical hurdle. It defines the susceptibility...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey from a promising chemical entity to a viable drug candidate, metabolic stability is a critical hurdle. It defines the susceptibility of a compound to biotransformation by the body's metabolic machinery, primarily in the liver.[1][2] A compound with poor metabolic stability is rapidly cleared from the body, often leading to insufficient in vivo exposure, the need for high and frequent dosing, and the potential formation of toxic metabolites.[3] Conversely, a compound that is too stable may accumulate, causing off-target effects or toxicity.[3] Therefore, optimizing metabolic stability is a key objective in the lead optimization phase to achieve a desirable pharmacokinetic profile.[2]
This guide provides an in-depth comparison of the metabolic stability of several analogs based on the 5-(2-Benzyloxyphenyl)nicotinic acid scaffold. We will explore how specific structural modifications can mitigate metabolic liabilities, supported by a detailed experimental protocol for assessing stability using an in vitro liver microsomal assay. The objective is to provide researchers with a practical framework for designing and evaluating analogs with improved drug-like properties.
The Metabolic Landscape: Understanding Biotransformation
The metabolism of xenobiotics, including drug compounds, is broadly divided into two phases.
Phase I Metabolism: This involves the introduction or unmasking of functional groups (-OH, -NH2, -SH) through oxidation, reduction, or hydrolysis.[4][5] These reactions are primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[6][7][8] CYP enzymes are responsible for the metabolism of an estimated 90% of all drugs, with isoforms like CYP3A4, CYP2D6, and CYP2C9 playing a dominant role.[6][9]
Phase II Metabolism: This phase involves the conjugation of the modified compound with endogenous molecules (e.g., glucuronic acid, sulfate), rendering it more water-soluble and easier to excrete.[4][10]
For the 5-(2-Benzyloxyphenyl)nicotinic acid scaffold, several "metabolic hotspots" are predictable targets for Phase I enzymes. These include the benzylic ether linkage (prone to O-dealkylation) and the aromatic rings (prone to hydroxylation). Our strategy will focus on modifying the structure to protect these vulnerable sites.
Analog Design and Rationale
To investigate structure-metabolism relationships, we designed three analogs (B, C, and D) based on the parent scaffold, 5-(2-Benzyloxyphenyl)nicotinic acid (Analog A). Each modification is a deliberate strategy to block or slow down metabolic pathways.
Establish baseline metabolic stability. The benzyl ether and unsubstituted aromatic rings represent likely sites of metabolism.
B
Analog B: 5-(2-(4-Chlorobenzyloxy)phenyl)nicotinic acid
Blocking Aromatic Hydroxylation: The electron-withdrawing chlorine atom at the para-position of the benzyl ring deactivates the ring towards electrophilic attack by CYP enzymes, potentially hindering aromatic hydroxylation.[11]
C
Analog C: 5-(2-(4-(Trifluoromethyl)benzyloxy)phenyl)nicotinic acid
Steric and Electronic Hindrance: The bulky and strongly electron-withdrawing trifluoromethyl (-CF3) group provides significant steric hindrance and electronic deactivation, which can protect against both aromatic hydroxylation and potentially slow the rate of O-dealkylation.[12]
D
Analog D: 5-(2-(Cyclohexylmethoxy)phenyl)nicotinic acid
Eliminating Aromaticity: Replacing the benzyl group with a cyclohexylmethyl group entirely removes the aromatic ring, thus eliminating the possibility of benzylic hydroxylation. This modification tests the liability of the ether linkage itself.
Experimental Protocol: High-Throughput In Vitro Metabolic Stability Assay
The most common and efficient method for assessing metabolic stability in early drug discovery is the liver microsomal stability assay.[2][13] Liver microsomes are subcellular fractions that contain a high concentration of Phase I enzymes, particularly CYPs.[5][10] The protocol below outlines a robust and reproducible workflow.
Materials and Equipment
Microsomes: Pooled liver microsomes (Human, Rat, or Mouse)[4]
Cofactor: NADPH regenerating system (contains NADPH, glucose-6-phosphate, and G6P-dehydrogenase)[14]
Buffer: Potassium phosphate buffer (0.1 M, pH 7.4)[14]
Test Compounds: Analogs A-D dissolved in DMSO (e.g., 10 mM stock)
Positive Control: Compound with known metabolic instability (e.g., Midazolam, Verapamil)[15]
Reaction Quenching Solution: Ice-cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis[4][16]
Thaw pooled liver microsomes on ice and dilute to the working concentration (e.g., 0.5 mg/mL protein) in phosphate buffer.[10][14]
Prepare the test compound solutions by diluting the DMSO stock into the buffer to achieve the final desired concentration (e.g., 1 µM) post-mixing.
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation:
Add the microsomal solution and the test compound solution to the wells of a 96-well plate. Include a "minus cofactor" control for each compound to test for non-enzymatic degradation.[10]
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[15]
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "minus cofactor" controls). This is your T=0 time point for calculation purposes, though the first physical sample is taken immediately after.
Time-Point Sampling & Reaction Termination:
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile with internal standard to the corresponding wells.[4] The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.
Sample Processing & Analysis:
Once all time points are collected, centrifuge the 96-well plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.[17][18][19]
Workflow Diagram: Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Data Analysis and Interpretation
The concentration of the parent compound remaining over time is plotted, and from the slope of the natural log of the percent remaining versus time, the half-life (t½) is calculated. This is then used to determine the intrinsic clearance (Clint), a measure of the enzyme's ability to metabolize the drug.
Half-life (t½): t½ = 0.693 / k, where k is the elimination rate constant.
Comparative Metabolic Stability Data (Illustrative)
The following table presents illustrative data for our analog series, based on established metabolic principles.
Analog
Modification
t½ (min)
Clint (µL/min/mg)
Stability Classification
A
Parent Compound
12
115.5
Low
B
4-Chloro
35
39.6
Moderate
C
4-CF3
58
23.9
High
D
Cyclohexylmethyl
> 120
< 9.6
Very High
Analysis of Results
Analog A (Parent): Exhibited a short half-life and high intrinsic clearance, confirming its susceptibility to rapid metabolism. This is the baseline we aim to improve upon.
Analog B (4-Chloro): The introduction of a chlorine atom led to a nearly 3-fold increase in metabolic stability. This strongly suggests that hydroxylation of the benzyl ring is a major metabolic pathway for the parent compound and that this modification successfully blocks that site.
Analog C (4-CF3): The trifluoromethyl group provided an even greater stabilizing effect, increasing the half-life almost 5-fold. This is likely due to a combination of strong electronic deactivation of the ring and steric bulk hindering the approach of CYP enzymes to both the ring and the ether linkage.
Analog D (Cyclohexylmethyl): Replacing the entire benzyl aromatic system with a saturated ring resulted in the highest stability. This demonstrates that the benzylic system as a whole (both the ring and its position adjacent to the ether oxygen) is the primary site of metabolic liability.
Visualizing the Metabolic Fate
The likely metabolic pathways for the parent compound (Analog A) are O-debenzylation and aromatic hydroxylation. The modifications in Analogs B, C, and D are designed to impede these processes.
Comprehensive Safe Handling and Disposal Protocol for 5-(2-Benzyloxyphenyl)nicotinic Acid As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories scale up the synthesis or util...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safe Handling and Disposal Protocol for 5-(2-Benzyloxyphenyl)nicotinic Acid
As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories scale up the synthesis or utilization of complex pharmaceutical intermediates. 5-(2-Benzyloxyphenyl)nicotinic acid is a highly functionalized aromatic compound. While its therapeutic or research value is significant, its structural features—a weakly basic pyridine ring, a weakly acidic carboxylic acid, and a lipophilic benzyloxy group—demand rigorous, scientifically grounded disposal protocols. Improper disposal not only violates environmental regulations but also poses severe laboratory safety risks, particularly concerning combustible dust hazards and toxic combustion byproducts[1],[2].
This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and final disposal of 5-(2-Benzyloxyphenyl)nicotinic acid, ensuring compliance with EPA and OSHA standards.
Before executing any disposal protocol, we must understand why specific safety measures are required. The chemical structure dictates its macroscopic behavior and environmental fate.
Table 1: Physicochemical Properties and Operational Implications
Property / Parameter
Value / Description
Operational Implication
Chemical Class
Substituted Pyridinecarboxylic Acid
Amphoteric nature. Reacts exothermically with strong oxidizers and strong acids/bases[3]. Must segregate waste streams.
Physical State
Solid (Fine Powder)
High risk of combustible dust explosion if suspended in air[2],[4]. Requires strict OSHA NEP compliance.
pKa (Estimated)
~4.75 (Carboxylic), ~2.5 (Pyridine)
Exists primarily as an anion at pH 5–9[1]. Highly mobile in aqueous environments; strictly prohibit drain disposal.
Combustion Products
CO, CO₂, NOₓ
The pyridine nitrogen generates toxic nitrogen oxides (NOₓ) upon thermal degradation. Requires specialized incineration[1].
Causality Insight: The presence of the pyridine ring is the critical factor in determining the final destruction method. Standard open-air burning or basic municipal incineration is insufficient because it releases NOₓ gas. Therefore, destruction must occur in a specialized chemical incinerator equipped with an afterburner and a wet scrubber system[1]. Furthermore, as a dry powder, it falls under the OSHA Combustible Dust National Emphasis Program (NEP), meaning any dry sweeping that suspends the dust in the air creates an immediate deflagration hazard[2].
In the event of a spill, immediate containment is required to prevent both environmental contamination and dust suspension.
Step-by-Step Spill Response Methodology:
Hazard Isolation: Evacuate non-essential personnel from the immediate area. Eliminate all sources of ignition (open flames, static discharge, hot surfaces)[1].
PPE Donning: Responders must wear a NIOSH-approved half-face respirator (N95 or P100) to prevent inhalation of fine particulates, alongside nitrile gloves (tested to EN 374 standards) and chemical-resistant safety goggles[5],[3].
State-Dependent Cleanup:
For Dry Spills:Do not use standard brooms or compressed air. Use an explosion-proof, H-Class HEPA filtered industrial vacuum cleaner[6]. If a specialized vacuum is unavailable, gently dampen the powder with water to prevent dust suspension before carefully sweeping it up[6].
For Wet Spills (Solutions): Do not flush with water. Absorb the liquid using an inert, non-combustible material such as vermiculite or dry sand[1]. Caution: Avoid mineral-based or clay-based absorbents if the chemical has been mixed with incompatible strong acids or oxidizers, as this can trigger a secondary reaction[3].
Decontamination: Wash the affected surface with a mild soap and water solution, ensuring all rinsate is collected for hazardous waste disposal[3]. Do not allow runoff to enter drains or waterways[5].
Section 3: Waste Segregation & RCRA Compliance
Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste must ensure proper identification, accumulation, and manifesting[7],[8].
Step-by-Step Waste Consolidation:
Primary Containment: Place all recovered 5-(2-Benzyloxyphenyl)nicotinic acid waste (including contaminated PPE and absorbents) into a compatible, leak-proof High-Density Polyethylene (HDPE) or polypropylene container[5]. Glass is acceptable for small laboratory quantities, provided it is protected against physical damage[5].
Segregation: Store the waste container away from strong oxidizers, sodium nitrite, and extreme heat[3].
Labeling: Clearly label the container with "Hazardous Waste," the chemical name, the primary hazard (e.g., "Toxic/Irritant", "Combustible Dust"), and the accumulation start date, adhering to EPA generator regulations[8].
Storage Environment: Store in a cool, dry, well-ventilated secondary containment area, ensuring the atmosphere is regularly checked against established exposure limits[5].
Section 4: Final Disposal Methodology
According to the National Research Council's Prudent Practices in the Laboratory, laboratory-scale treatment or drain disposal of complex, persistent aromatic compounds is unacceptable[9],[10].
Manifesting: Partner with an EPA-licensed hazardous waste transporter. Ensure a cradle-to-grave hazardous waste manifest is completed[8].
Incineration: Route the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[8]. The facility must utilize a chemical incinerator equipped with an afterburner (to ensure complete combustion of the stable aromatic rings) and a scrubber (to neutralize NOₓ emissions generated by the pyridine core)[1].
Visualization: Disposal Workflow
The following decision tree illustrates the operational logic for containing and routing 5-(2-Benzyloxyphenyl)nicotinic acid waste.
Decision tree for the safe containment and disposal routing of 5-(2-Benzyloxyphenyl)nicotinic acid.
References
Nicotinic Acid (Niacin) Safety Data Sheet
Source: Cambridge Commodities
URL:[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Center for Biotechnology Information (NCBI) / National Academies Press
URL:[Link]
Resource Conservation and Recovery Act (RCRA) Regulations
Source: U.S. Environmental Protection Agency (EPA)
URL:[Link]
Learn the Basics of Hazardous Waste
Source: U.S. Environmental Protection Agency (EPA)
URL:[Link]
Combustible Dust: An Explosion Hazard - Overview
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]
Directive CPL 03-00-008, Revised Combustible Dust National Emphasis Program
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]
Advanced Safety and Operational Guide for Handling 5-(2-Benzyloxyphenyl)nicotinic Acid
As drug development professionals and synthetic chemists push the boundaries of novel pharmaceutical intermediates, the handling of highly functionalized compounds requires a departure from generic safety protocols. 5-(2...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals and synthetic chemists push the boundaries of novel pharmaceutical intermediates, the handling of highly functionalized compounds requires a departure from generic safety protocols. 5-(2-Benzyloxyphenyl)nicotinic acid is a complex organic molecule that combines a highly reactive, irritating nicotinic acid core with a bulky, lipophilic benzyloxyphenyl moiety.
This guide provides a self-validating, step-by-step operational framework for the safe handling, transfer, and disposal of this compound, grounded in its specific physicochemical properties and pharmacokinetic risks.
Mechanistic Rationale for Protective Measures
To design an effective safety protocol, we must first understand the causality behind the compound's hazards. Do not treat this compound as a standard, benign organic powder.
The parent compound, nicotinic acid, is a known peripheral vasodilator that can cause severe eye irritation, respiratory tract irritation, and reversible liver enzyme abnormalities upon systemic exposure[1][2][3]. However, the addition of the benzyloxyphenyl group fundamentally alters the molecule's risk profile by increasing its octanol-water partition coefficient (LogP).
In vitro and in vivo percutaneous absorption studies demonstrate that increasing the lipophilicity of nicotinic acid derivatives drastically accelerates their permeation rate through the lipid-rich stratum corneum (epidermis)[4][5]. Because the benzyloxy group is highly lipophilic, 5-(2-Benzyloxyphenyl)nicotinic acid bypasses the natural epidermal barrier much faster than highly polar parent nicotinic acids[4][5]. Consequently, dermal exposure presents a severe risk of rapid systemic absorption, mandating strict barrier protection.
Based on the mechanistic risks outlined above, standard laboratory attire is insufficient. The following PPE must be donned prior to any handling of the compound in its pure powder or solvated forms.
Table 2: PPE Specifications and Standards
PPE Category
Specification Standard
Operational Justification
Hand Protection
Nitrile or Neoprene gloves (Min 0.11 mm thickness, EN 374 compliant).
Prevents rapid percutaneous absorption of the lipophilic ester/acid complex.
Eye Protection
EN 166 compliant, tightly fitting chemical safety goggles.
Protects against irreversible ocular damage from airborne acidic dust particles.
Respiratory
NIOSH N95, P100, or EN 143 Type P3 particulate respirator.
Filters out fine aerosolized particulates generated during the weighing process.
Body Protection
Flame-resistant, anti-static laboratory coat.
Prevents the accumulation of potentially combustible organic dust on clothing[6].
Operational Workflow & Handling Protocol
The handling of 5-(2-Benzyloxyphenyl)nicotinic acid must be treated as a closed-system operation to prevent dust generation and aerosolization.
Workflow for the safe handling and transfer of 5-(2-Benzyloxyphenyl)nicotinic acid.
Step-by-Step Handling Methodology
Environmental Preparation: Ensure the Class II chemical fume hood is fully operational with an inward airflow velocity of at least 0.5 m/s. Clear the hood of any incompatible materials, particularly strong oxidizing agents[3].
Anti-Static Weighing: Using an anti-static, grounded spatula, carefully transfer the required mass of the powder to a tared weigh boat. Nicotinic acid derivatives in fine powder form can pose a dust explosion hazard if whirled up in high concentrations; therefore, avoid rapid, sweeping motions[6].
Sealed Transfer: Once weighed, immediately transfer the powder into a sealable secondary container (e.g., a screw-cap vial) before removing it from the fume hood to transport it to the reaction vessel.
Solvation: If dissolving the compound, add the solvent slowly down the side of the vessel to minimize dust displacement.
Decontamination: After transfer, wipe down the balance and fume hood surfaces using the "wet wipe" method (using a solvent like ethanol or a damp cloth) to capture any microscopic dust particles. Do not dry sweep[1][2].
Spill Response & Environmental Disposal
Nicotinic acid derivatives are harmful to aquatic ecosystems and must never be flushed down municipal drains or discarded in standard solid waste[1][6].
Powder Spill Protocol
Evacuate and Ventilate: Step back from the spill to avoid inhaling aerosolized dust. Ensure the fume hood or room ventilation is running at maximum capacity.
Containment: Do not sweep the powder, as this generates airborne particulates. Instead, gently cover the spill with damp absorbent paper to suppress dust[1][2].
Mechanical Collection: Using a non-sparking tool, carefully scoop the dampened material into a designated, sealable hazardous waste container[3].
Surface Wash: Wash the contaminated surface thoroughly with soap and water, collecting the wash water for hazardous disposal[3].
Disposal Logistics
To ensure environmental compliance and safety, follow this validated disposal methodology:
Dissolution: Dissolve the surplus or waste 5-(2-Benzyloxyphenyl)nicotinic acid in a highly combustible solvent (such as ethanol, methanol, or acetone)[1][2].
Incineration: Transfer the dissolved mixture to a licensed professional waste disposal service. The material must be burned in a chemical incinerator equipped with an afterburner and scrubber. This specific equipment is required to safely neutralize and capture the toxic nitrogen oxides (NOx) generated during the combustion of the pyridine ring[1][2][3].
References
"Sigma-Aldrich - N4126 - Safety Data Sheet: Nicotinic acid" - Vrije Universiteit Amsterdam. Available at: [Link]
"Percutaneous penetration of nicotinates: in vivo and in vitro measurements" - PubMed - NIH. Available at: [Link]
"Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect" - PubMed - NIH. Available at: [Link]